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  • Product: 5-Fluoro-2-methylindan-1-one
  • CAS: 41201-58-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Fluoro-2-methylindan-1-one: A Key Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Indanones in Drug Discovery In the landscape of contemporary drug development, the indanone scaffold represents a privileged structure, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indanones in Drug Discovery

In the landscape of contemporary drug development, the indanone scaffold represents a privileged structure, forming the core of numerous biologically active molecules. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate their physicochemical and pharmacological properties. 5-Fluoro-2-methylindan-1-one (CAS 41201-58-5) is a key exemplar of this class of compounds. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 5-Fluoro-2-methylindan-1-one, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

5-Fluoro-2-methylindan-1-one is a white crystalline solid at room temperature.[2] It is generally soluble in common organic solvents such as alcohols, ethers, and ketones.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 41201-58-5[2]
Molecular Formula C₁₀H₉FO[2]
Molecular Weight 164.18 g/mol [2]
Appearance White crystal[2]
Melting Point ~80-82 °C[2]
Boiling Point 251.8 °C at 760 mmHg[2]
Density 1.179 g/cm³[2]
Flash Point 98 °C[2]
Storage Sealed in dry, Room Temperature[2]
Spectroscopic Data Analysis

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm). The fluorine atom at the 5-position will introduce splitting patterns (doublets or doublet of doublets) for the adjacent aromatic protons.

  • CH Proton (1H): A multiplet in the region of δ 2.5-3.0 ppm, corresponding to the proton at the 2-position.

  • CH₂ Protons (2H): Two diastereotopic protons of the methylene group at the 3-position, appearing as a pair of doublets of doublets (or a more complex multiplet) in the region of δ 2.8-3.5 ppm.

  • CH₃ Protons (3H): A doublet in the upfield region (δ 1.1-1.3 ppm), due to coupling with the proton at the 2-position.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-165 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • CH Carbon (1C): A signal around δ 40-45 ppm for the carbon at the 2-position.

  • CH₂ Carbon (1C): A signal around δ 30-35 ppm for the carbon at the 3-position.

  • CH₃ Carbon (1C): A signal in the upfield region, around δ 15-20 ppm.

Predicted Infrared (IR) Spectrum:

  • C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹, characteristic of a conjugated ketone.

  • C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Expect fragmentation patterns involving the loss of CO (m/z = 136) and the methyl group (m/z = 149).

Synthesis of 5-Fluoro-2-methylindan-1-one: A Mechanistic Approach

A common and effective method for the synthesis of 5-Fluoro-2-methylindan-1-one involves an intramolecular cyclization reaction. A specific protocol is outlined below.[3]

Experimental Protocol: Intramolecular Cyclization

Reaction:

G reactant 3-dimethylamino-4'-fluoro-2-methylpropiophenone reagent H₂SO₄ (conc.) product 5-Fluoro-2-methylindan-1-one reactant->product 90°C, 2h

Synthesis of 5-Fluoro-2-methylindan-1-one.

Materials:

  • 3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole)

  • Concentrated sulfuric acid (100 ml)

  • Toluene

  • Aqueous sodium hydroxide

  • Water

  • Ice

Procedure:

  • A mixture of 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml of concentrated sulfuric acid is prepared.[3]

  • The mixture is warmed to 90°C over one hour and stirred at this temperature for an additional two hours.[3]

  • The reaction is then cooled and quenched by carefully pouring it into ice.[3]

  • The product is extracted into toluene.[3]

  • The toluene layer is washed sequentially with aqueous sodium hydroxide and water.[3]

  • The toluene layer is concentrated in vacuo to yield 5-fluoro-2-methyl-1-indanone.[3]

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) by protonating the carbonyl group and facilitating the elimination of the dimethylamino group as a leaving group.

  • Heating to 90°C: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Quenching with Ice: Rapidly stops the reaction and dilutes the strong acid, allowing for safe handling and extraction.

  • Toluene Extraction: Toluene is an effective organic solvent for extracting the nonpolar product from the aqueous acidic mixture.

  • Aqueous Sodium Hydroxide Wash: Neutralizes any remaining sulfuric acid in the organic layer.

  • Water Wash: Removes any residual salts and base from the organic layer.

  • Concentration in vacuo: Removes the volatile toluene solvent to isolate the final product.

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for 5-Fluoro-2-methylindan-1-one is limited, the broader class of fluorinated indanones and their derivatives has shown significant promise in various therapeutic areas. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

Potential as a Scaffold for Bioactive Molecules

Derivatives of fluorinated indanones and related structures have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Agents: The indanone scaffold is a key component in the design of compounds with anticancer properties.[4] For instance, derivatives of 5-fluoro-1-indanone have been explored for their potential to exhibit anti-cancer activity.[4] The mechanism of action for some indanone derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

  • Anti-inflammatory and Antimicrobial Agents: Indanone derivatives have been shown to possess anti-inflammatory and antimicrobial properties.[3] The indanone core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • α-Glucosidase Inhibitors: Structurally related 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors, suggesting that the fluorinated phenyl ring system is a key pharmacophore for this activity.[5][6] This highlights the potential for derivatives of 5-fluoro-2-methylindan-1-one to be explored for the management of diabetes.[5][6]

The following diagram illustrates a generalized workflow for utilizing 5-Fluoro-2-methylindan-1-one in a drug discovery program.

G start 5-Fluoro-2-methylindan-1-one derivatization Chemical Derivatization (e.g., alkylation, condensation) start->derivatization library Library of Novel Indanone Derivatives derivatization->library screening High-Throughput Biological Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Preclinical Drug Candidate optimization->candidate

Drug Discovery Workflow.

Safety and Handling

5-Fluoro-2-methylindan-1-one is an organic compound that may be toxic to humans.[5] It is crucial to handle this chemical with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat.[5] In case of insufficient ventilation, wear respiratory protection.

  • Handling: Avoid contact with skin, eyes, and respiratory tract.[5] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, and well-ventilated place, away from fire and oxidizing agents.[2] Keep the container tightly sealed.

Conclusion

5-Fluoro-2-methylindan-1-one is a strategically important fluorinated building block in medicinal chemistry. Its synthesis is well-established, and its physicochemical properties make it a versatile intermediate for the creation of diverse molecular architectures. While direct biological data on this specific compound is sparse, the proven activities of related fluorinated indanones and their derivatives in areas such as oncology and metabolic diseases underscore its significant potential. This guide provides a foundational understanding for researchers to leverage the unique properties of 5-Fluoro-2-methylindan-1-one in the pursuit of novel therapeutic agents.

References

  • ChemBK. 5-fluoro-2-methyl-1-indanone. [Link]

  • PubChem. 5-Fluoro-1-indanone. [Link]

  • Frontiers in Chemistry. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • NIST WebBook. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. [Link]

  • Journal of Medicinal Chemistry. Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]

  • ResearchGate. 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. 5-Fluoro-1-indanone - Optional[1H NMR] - Spectrum. [Link]

  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Physicochemical Properties, Synthesis, and Scientific Applications

Abstract: 5-Fluoro-2-methylindan-1-one (CAS No: 41201-58-5) is a fluorinated derivative of 2-methylindan-1-one, a structural motif of interest in medicinal chemistry and organic synthesis. The introduction of a fluorine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Fluoro-2-methylindan-1-one (CAS No: 41201-58-5) is a fluorinated derivative of 2-methylindan-1-one, a structural motif of interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom onto the indanone scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Fluoro-2-methylindan-1-one, detailing its physicochemical characteristics, synthetic methodologies, and chemical reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel compounds.

Part 1: Core Physicochemical & Structural Profile

5-Fluoro-2-methylindan-1-one is a white crystalline solid at ambient temperature.[1][2] Its core structure consists of a dihydrinden-1-one (indanone) backbone, featuring a fluorine atom at the 5-position of the aromatic ring and a methyl group at the 2-position of the five-membered ring. This substitution pattern dictates its physical properties and chemical behavior.

The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group. The methyl group at the alpha-position to the carbonyl introduces a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers unless a stereospecific synthesis is employed.

Table 1: Physicochemical Properties of 5-Fluoro-2-methylindan-1-one
PropertyValueSource(s)
CAS Number 41201-58-5[1][3]
Molecular Formula C₁₀H₉FO[1][2]
Molecular Weight 164.18 g/mol [1]
Appearance White Crystalline Solid[1][2]
Melting Point 80-82 °C[1][2]
Boiling Point ~176-180 °C; 251.8 °C at 760 mmHg[1][2][4]
Density 1.179 g/cm³[1][4]
Solubility Soluble in organic solvents (alcohols, ethers, ketones)[1][2]
Flash Point 98 °C[1][4]
Refractive Index 1.533 - 1.5339[1][4]
Vapor Pressure 0.02 mmHg at 25 °C[1]
Storage Room temperature, sealed in a dry environment[1]

Note on Boiling Point: The discrepancy in reported boiling points may arise from measurements taken under different pressure conditions or variations in experimental purity. The value of 251.8 °C at atmospheric pressure (760 mmHg) is a standard reference point.[1][4]

Spectroscopic Characterization (Predicted)

While comprehensive, publicly available spectral data for 5-Fluoro-2-methylindan-1-one is limited, its expected spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds like 5-Fluoro-1-indanone.[5][6]

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons, with coupling patterns complicated by both H-H and H-F interactions. The methine proton at the C2 position would appear as a multiplet, coupled to the adjacent methylene protons and the C2-methyl protons. The methyl group would present as a doublet. The C3 methylene protons would likely appear as complex multiplets.

  • ¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon (C1) would be the most downfield signal. The aromatic carbons would show characteristic splittings due to C-F coupling, with the carbon directly bonded to fluorine (C5) exhibiting the largest coupling constant.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift characteristic of an aryl fluoride.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone (~1710-1730 cm⁻¹), aromatic C=C stretching bands (~1600 cm⁻¹ and ~1480 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and a strong C-F stretching band (~1250 cm⁻¹).[6]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 164. A characteristic fragmentation pattern for cyclic ketones would be the loss of carbon monoxide (CO), leading to a significant fragment at m/z 136.

Part 2: Synthesis and Purification

The synthesis of 5-Fluoro-2-methylindan-1-one can be achieved via intramolecular cyclization. One documented method involves the acid-catalyzed cyclization of a substituted propiophenone.[7] This approach is efficient for forming the indanone ring system.

Experimental Protocol: Synthesis via Intramolecular Cyclization[7]

This protocol describes the synthesis starting from 3-dimethylamino-4'-fluoro-2-methylpropiophenone. The core of this reaction is a Mannich-type reaction followed by an acid-catalyzed elimination and intramolecular Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable round-bottom flask, combine 3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole) with concentrated sulfuric acid (100 mL).

    • Causality: Concentrated sulfuric acid serves as both the solvent and the catalyst. It protonates the carbonyl group, activating the molecule for cyclization, and facilitates the elimination of the dimethylamino group to form a reactive intermediate that undergoes the intramolecular Friedel-Crafts reaction.

  • Heating: Warm the mixture to 90°C over a period of one hour with continuous stirring. Maintain the reaction at 90°C for an additional two hours.

    • Causality: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate. The gradual heating prevents uncontrolled side reactions.

  • Quenching: After the reaction period, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

    • Causality: This quenching step neutralizes the strong acid and precipitates the organic product, which is typically insoluble in the resulting aqueous solution. The use of ice helps to dissipate the heat generated during the neutralization of sulfuric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into toluene.

    • Causality: Toluene is an organic solvent immiscible with water, in which the desired indanone product is soluble. This allows for the separation of the product from the aqueous acidic solution and inorganic salts.

  • Washing: Wash the toluene layer sequentially with an aqueous sodium hydroxide solution and then with water.

    • Causality: The sodium hydroxide wash removes any remaining acidic impurities. The final water wash removes any residual sodium hydroxide and other water-soluble impurities.

  • Isolation: Dry the toluene layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure (in vacuo) to yield the crude 5-fluoro-2-methyl-1-indanone.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel, leveraging its reported solubility in organic solvents.[1]

Diagram: Synthetic Workflow

Synthesis_Workflow Precursor 3-dimethylamino-4'-fluoro- 2-methylpropiophenone Reagent Conc. H₂SO₄ 90°C, 2h Precursor->Reagent 1. Cyclization Intermediate Reaction Mixture Reagent->Intermediate Quench Ice Water Quench & Toluene Extraction Intermediate->Quench 2. Quench Organic_Phase Toluene Solution Quench->Organic_Phase 3. Extraction Washing NaOH / H₂O Wash Isolation Concentration in vacuo Washing->Isolation 4. Purification Organic_Phase->Washing Product 5-Fluoro-2-methylindan-1-one Isolation->Product 5. Isolation

Caption: Synthetic pathway for 5-Fluoro-2-methylindan-1-one.

Part 3: Chemical Reactivity and Stability

The reactivity of 5-Fluoro-2-methylindan-1-one is governed by its key functional groups: the ketone, the fluorinated aromatic ring, and the acidic α-protons.

  • Carbonyl Reactivity: The ketone is susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.[8] This facilitates reactions such as reductions, reductive aminations, and condensations (e.g., Knoevenagel or aldol reactions).

  • α-Proton Acidity: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C2 position.

  • Aromatic Ring Reactivity: The fluorine atom activates the C5 position for nucleophilic aromatic substitution (SₙAr) reactions, especially if the ring is further activated by other electron-withdrawing groups.[9]

The compound should be stored in a dry, sealed container to prevent hydration or reaction with atmospheric moisture.[1] It is generally stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong bases.

Part 4: Applications in Research and Drug Discovery

5-Fluoro-2-methylindan-1-one is primarily utilized as a versatile chemical intermediate and building block in organic synthesis.[1][2] Its structural features make it a valuable precursor for creating more complex molecules with potential therapeutic applications.

While specific drugs derived directly from this compound are not widely documented, its structural class is highly relevant in medicinal chemistry:

  • Scaffold for Bioactive Molecules: Indanone derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[10][11] The fluorine and methyl substitutions on this specific scaffold provide chemists with a tool to fine-tune the steric and electronic properties of target molecules for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: Fluorinated indole and pyrrolotriazine derivatives, which share structural similarities, have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase for cancer therapy.[12][13] The 5-fluoroindanone core could serve as a starting point for developing new classes of kinase inhibitors.

  • CNS Agents: The parent compound, 5-fluoro-1-indanone, is a key intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[9] This suggests that derivatives of 5-fluoro-2-methylindan-1-one could be explored for activity against neurodegenerative disorders.

Part 5: Safety and Handling

5-Fluoro-2-methylindan-1-one is considered a hazardous substance and should be handled with appropriate care.

  • Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[14]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid generating dust.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

References

  • ChemBK. (2024, April 9). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-fluoro-2-methylindan-1-one - Introduction. Retrieved from [Link]

  • PrepChem.com. Synthesis of 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • PubChem. 5-Fluoro-1-indanone. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

  • Google Patents. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • ResearchGate. 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Retrieved from [Link]

  • NIST WebBook. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]

  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-6. Retrieved from [Link]

  • National Center for Biotechnology Information. 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine. Retrieved from [Link]

  • Montanez, G., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Sadowska, B., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Roczniki Chemii, 92(1), 1-28. Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, CAS Registry Number 33704-61-9. Food and Chemical Toxicology, 149, 112015. Retrieved from [Link]

  • SpectraBase. 2-Methyl-indan-1,3-dione - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Foundational

5-Fluoro-2-methylindan-1-one molecular structure and weight

An In-Depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Structure, Properties, Synthesis, and Applications Introduction 5-Fluoro-2-methylindan-1-one is a fluorinated derivative of indanone, a class of bicyclic keton...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Structure, Properties, Synthesis, and Applications

Introduction

5-Fluoro-2-methylindan-1-one is a fluorinated derivative of indanone, a class of bicyclic ketones that serve as foundational scaffolds in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the indanone core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a highly valuable intermediate for the synthesis of complex bioactive molecules and advanced materials.[1][2][3]

As a Senior Application Scientist, this guide aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of 5-Fluoro-2-methylindan-1-one. We will delve into its molecular characteristics, detail a robust synthetic protocol with mechanistic insights, outline methods for its analytical characterization, and explore its applications, particularly its role as a precursor in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of 5-Fluoro-2-methylindan-1-one consists of a benzene ring fused to a five-membered cyclopentanone ring. The key substitutions are a fluorine atom at the 5-position of the aromatic ring and a methyl group at the 2-position of the aliphatic ring, which is adjacent to the carbonyl group.

The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of the entire molecule, particularly the electrophilicity of the carbonyl carbon. The methyl group at the alpha-position to the ketone introduces a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers unless a stereospecific synthesis is employed.

Caption: Molecular structure of 5-Fluoro-2-methylindan-1-one.

Physicochemical Data

The key physicochemical properties of 5-Fluoro-2-methylindan-1-one are summarized below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueReference(s)
Molecular Formula C₁₀H₉FO[1][4]
Molecular Weight 164.18 g/mol [1]
CAS Number 41201-58-5[1][5]
Appearance White crystalline solid[1][4]
Melting Point 80-82 °C[1][4]
Boiling Point 251.8 °C at 760 mmHg[1]
Density 1.179 g/cm³[1]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[1][4]

Synthesis and Manufacturing

Synthetic Strategy: Intramolecular Cyclization

The synthesis of 5-Fluoro-2-methylindan-1-one is efficiently achieved via an acid-catalyzed intramolecular cyclization. A common and effective method starts with 3-dimethylamino-4'-fluoro-2-methylpropiophenone.[6][7] This strategy relies on the principle of an intramolecular electrophilic aromatic substitution, where a strong acid protonates the precursor, leading to the elimination of the dimethylamino group and formation of a reactive carbocation intermediate that subsequently attacks the electron-rich fluorophenyl ring to form the five-membered ring of the indanone core.

Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent, promoting the cyclization reaction efficiently at an elevated temperature.[6]

synthesis_workflow start 3-Dimethylamino-4'-fluoro- 2-methylpropiophenone reagent Concentrated H₂SO₄ (Sulfuric Acid) start->reagent 1. process Heat to 90°C (2 hours) reagent->process 2. quench Quench in Ice Water process->quench 3. extraction Extract with Toluene quench->extraction 4. wash Wash with aq. NaOH and Water extraction->wash 5. concentrate Concentrate in vacuo wash->concentrate 6. product 5-Fluoro-2-methylindan-1-one concentrate->product 7.

Caption: Synthetic workflow for 5-Fluoro-2-methylindan-1-one.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. Each step is critical for the success of the synthesis.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, carefully add 100 mL of concentrated sulfuric acid.

  • Addition of Precursor: To the stirred sulfuric acid, slowly add 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone. The addition should be controlled to manage any initial exotherm.

  • Cyclization Reaction: Gradually warm the mixture to 90°C over a period of one hour. Maintain this temperature and continue stirring for an additional two hours to ensure the reaction proceeds to completion.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto a sufficient quantity of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into toluene (3 x 100 mL). Toluene is selected for its good solvency of the product and immiscibility with water.

  • Purification - Washing: Combine the organic layers and wash sequentially with a 1M aqueous sodium hydroxide (NaOH) solution to remove any acidic impurities, followed by a wash with water to remove residual base and salts.[6]

  • Isolation: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Fluoro-2-methylindan-1-one. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized 5-Fluoro-2-methylindan-1-one is paramount. A combination of spectroscopic techniques provides unambiguous structural verification.

TechniqueExpected Features
¹H NMR - Aromatic Region: Multiple signals between 7.0-8.0 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Aliphatic Region: A multiplet for the methine proton (C2-H), two distinct multiplets for the diastereotopic methylene protons (C3-H₂), and a doublet for the methyl protons (C2-CH₃) due to coupling with the C2 proton.
¹³C NMR - Carbonyl: A signal downfield (~200 ppm). - Aromatic: Multiple signals in the 110-160 ppm range, with some showing characteristic splitting due to C-F coupling (¹JCF, ²JCF, etc.). - Aliphatic: Signals for the methine (C2), methylene (C3), and methyl carbons.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 164.18, corresponding to the molecular weight of the compound. - Fragmentation: Characteristic losses of CO (m/z 136) and CH₃ (m/z 149) are expected.
Infrared (IR) Spectroscopy - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-F Stretch: A strong band typically found in the 1100-1300 cm⁻¹ region.

Applications in Research and Drug Development

The true value of 5-Fluoro-2-methylindan-1-one lies in its utility as a versatile chemical building block.[1][4]

The Fluorinated Indanone Scaffold in Medicinal Chemistry

The indanone core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of fluorine is a well-established strategy to enhance key pharmaceutical properties:

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[2][3]

  • Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, improving potency.[3]

  • Lipophilicity & Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[3]

Derivatives of fluorinated indanones are actively investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[3][8][9]

applications_flow cluster_synthesis Further Chemical Modification cluster_therapy Potential Therapeutic Areas start 5-Fluoro-2-methylindan-1-one (Key Intermediate) r1 Condensation Reactions start->r1 r2 Alkylation / Arylation start->r2 r3 Reductive Amination start->r3 bioactive Diverse Bioactive Molecules (e.g., Thiosemicarbazones, Chalcones) r1->bioactive r2->bioactive r3->bioactive t1 Oncology (Anti-Cancer Agents) bioactive->t1 t2 Immunology (Anti-Inflammatory Agents) bioactive->t2 t3 Neurology (Neuroprotective Agents) bioactive->t3

Caption: Role as a precursor to bioactive compounds.

Safety and Handling

5-Fluoro-2-methylindan-1-one is an organic chemical and should be handled with appropriate care.[4] Standard laboratory safety protocols should be followed:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid inhalation, ingestion, and direct contact with skin and eyes.[4]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • PrepChem, "Synthesis of 5-fluoro-2-methyl-1-indanone," Available at: [Link].

  • ChemBK, "5-fluoro-2-methyl-1-indanone," Available at: [Link].

  • ChemBK, "5-fluoro-2-methylindan-1-one," Available at: [Link].

  • PubChem, "5-Fluoro-1-indanone," Available at: [Link].

  • National Institutes of Health (NIH), "Synthesis of 1-indanones with a broad range of biological activity," Available at: [Link].

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylindan-1-one

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Fluoro-2-methylindan-1-one (CAS No. 41201-58-5), a fluorinated indanone derivative of interest to researchers in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Fluoro-2-methylindan-1-one (CAS No. 41201-58-5), a fluorinated indanone derivative of interest to researchers in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on first principles of spectroscopy and comparative analysis with the well-characterized parent compound, 5-Fluoro-1-indanone. We present an in-depth interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as an authoritative reference for scientists involved in the synthesis, identification, and quality control of this compound, providing both theoretical grounding and practical, field-proven insights into the experimental workflows required for its characterization.

Introduction: The Significance of 5-Fluoro-2-methylindan-1-one

5-Fluoro-2-methylindan-1-one is a substituted aromatic ketone built on the indanone framework. The introduction of a fluorine atom and a methyl group onto the core structure significantly influences its physicochemical properties. Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] The methyl group at the C2 position introduces a chiral center, making the molecule a target for stereoselective synthesis and a precursor for more complex chiral structures.

Given its potential as a versatile building block in the synthesis of novel therapeutic agents, a thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation and purity assessment. This guide explains the causality behind the expected spectral features, provides detailed protocols for data acquisition, and presents the predicted data in a clear, structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Fluoro-2-methylindan-1-one in solution. The analysis hinges on understanding how the electronic environment of each proton and carbon nucleus, influenced by the carbonyl group, the aromatic ring, the fluorine atom, and the methyl group, dictates its resonance frequency.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is predicted to be complex due to the presence of a chiral center at C2, which renders the two adjacent methylene protons (C3) diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, each split by the other (geminal coupling) and by the proton at C2. Furthermore, the fluorine atom at C5 will introduce long-range couplings (J-coupling) to the aromatic protons, providing a key diagnostic feature.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H7 7.70 - 7.80 dd JH7-H6 ≈ 8.5, JH7-F ≈ 5.5
H6 7.10 - 7.20 ddd JH6-H7 ≈ 8.5, JH6-H4 ≈ 2.5, JH6-F ≈ 8.5
H4 7.05 - 7.15 dd JH4-F ≈ 9.0, JH4-H6 ≈ 2.5
H3a (diastereotopic) 3.30 - 3.45 dd Jgeminal ≈ -17.0, JH3a-H2 ≈ 8.0
H3b (diastereotopic) 2.75 - 2.90 dd Jgeminal ≈ -17.0, JH3b-H2 ≈ 4.0
H2 2.65 - 2.80 m -

| -CH₃ | 1.25 - 1.35 | d | JH-H2 ≈ 7.0 |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-2-methylindan-1-one and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Reference the spectrum to the TMS signal at 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The most notable feature will be the carbon-fluorine couplings (JC-F). The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. Adjacent carbons (C4, C6, C4a, C7a) will show smaller two- and three-bond couplings, which is a definitive indicator of the fluorine's position on the aromatic ring.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (C-F Coupling) Predicted Coupling Constant (J, Hz)
C1 (C=O) ~205 d ³JC-F ≈ 4
C5 ~165 d ¹JC-F ≈ 255
C7a ~155 d ²JC-F ≈ 10
C4a ~130 d ²JC-F ≈ 10
C7 ~127 d ³JC-F ≈ 9
C4 ~116 d ²JC-F ≈ 22
C6 ~113 d ²JC-F ≈ 23
C2 ~42 s -
C3 ~35 s -

| -CH₃ | ~16 | s | - |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Fluoro-2-methylindan-1-one, the most diagnostic absorption will be the strong, sharp peak corresponding to the carbonyl (C=O) group of the five-membered ring ketone. The presence of the C-F bond and the aromatic ring will also give rise to characteristic absorptions.

Data Presentation: Key IR Absorption Bands This data is predicted based on the known absorptions for 5-Fluoro-1-indanone.[2][3]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3080 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch
~1715 Strong, Sharp C=O Stretch (Ketone)
~1610 Medium Aromatic C=C Stretch
~1490 Medium Aromatic C=C Stretch
~1260 Strong Aryl C-F Stretch

| ~850 | Strong | Aromatic C-H Bend (Out-of-plane) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid 5-Fluoro-2-methylindan-1-one sample directly onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Sample Apply Sample to Crystal Acquire Collect Sample Spectrum Sample->Acquire Process Generate Final Spectrum (Ratio to Background) Acquire->Process MS_Fragmentation M [C₁₀H₉FO]⁺• m/z = 164 F1 [C₉H₆FO]⁺ m/z = 149 M->F1 - •CH₃ F2 [C₉H₉F]⁺• m/z = 136 M->F2 - CO F3 [C₈H₆F]⁺ m/z = 121 F2->F3 - •CH₃

Caption: Predicted EI fragmentation pathway.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synergistic interpretation of all available data. The confirmation of the structure of 5-Fluoro-2-methylindan-1-one is achieved by ensuring that all data points converge to support the proposed structure:

  • Mass Spectrometry confirms the molecular mass is 164, consistent with the formula C₁₀H₉FO.

  • IR Spectroscopy confirms the presence of a ketone (C=O stretch at ~1715 cm⁻¹), an aromatic ring, and a C-F bond.

  • ¹³C NMR confirms the presence of 10 unique carbons, including a carbonyl carbon (~205 ppm), a methyl carbon (~16 ppm), and several aromatic carbons exhibiting C-F coupling.

  • ¹H NMR provides the final, detailed picture, confirming the connectivity of all protons, the presence and location of the methyl group, and the substitution pattern on the aromatic ring through the characteristic splitting patterns caused by proton-proton and proton-fluorine couplings.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of 5-Fluoro-2-methylindan-1-one.

References

  • (No Source Found)
  • ChemBK. (2024). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link] [4][5]3. PubChem. 5-Fluoro-1-indanone. Retrieved from [Link] [6]4. ResearchGate. (2008). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Retrieved from [Link] [7]5. Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link] [8]6. (No Source Found)

Sources

Foundational

An In-depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Physicochemical Properties and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methylindan-1-one is a fluorinated derivative of 2-methylindan-1-one, a class of compounds that has garnered significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylindan-1-one is a fluorinated derivative of 2-methylindan-1-one, a class of compounds that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] As a functionalized indanone, this compound serves as a versatile synthetic intermediate in the development of more complex molecules, particularly in the pursuit of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the melting and boiling points of 5-Fluoro-2-methylindan-1-one, detailed methodologies for their experimental determination, and a discussion of their significance in the context of drug discovery and development.

Physicochemical Properties of 5-Fluoro-2-methylindan-1-one

The melting and boiling points are fundamental physical constants that provide critical information about the purity and identity of a chemical compound. For 5-Fluoro-2-methylindan-1-one, a white crystalline solid, these properties are summarized below.[2][3]

PropertyValueSource
Melting Point ~80-82 °C[2]
Boiling Point ~176-180 °C[2]
Boiling Point (at 760 mmHg) 251.8 °C[3]

It is important to note the discrepancy in the reported boiling points. The value of approximately 176-180 °C may represent the boiling point under reduced pressure, a common practice for high-boiling-point organic compounds to prevent decomposition. The higher value of 251.8 °C is specified at standard atmospheric pressure (760 mmHg).[3] When comparing experimental values to literature, it is crucial to consider the pressure at which the boiling point was determined.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is essential for compound characterization and purity assessment. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered 5-Fluoro-2-methylindan-1-one is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated digital instrument).

  • Heating: The apparatus is heated gradually, with the heating rate reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Capillary Method for Melting Point Determination.
Boiling Point Determination: Microscale Capillary Method

For small sample quantities, the microscale capillary method is a convenient and accurate technique for determining the boiling point.

Protocol:

  • Sample Preparation: A small amount of liquid 5-Fluoro-2-methylindan-1-one (a few drops) is placed in a small-diameter test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).

  • Heating: The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the vapor of the substance expand.

  • Observation: The heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point.

Microscale Capillary Method for Boiling Point Determination.

Significance in Research and Drug Development

The melting and boiling points of a compound like 5-Fluoro-2-methylindan-1-one are not merely identification tags; they hold significant implications for its handling, purification, and formulation in a pharmaceutical context.

  • Purity Assessment: A sharp and well-defined melting point is a primary indicator of a compound's purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This is a critical quality control parameter in drug substance manufacturing.

  • Compound Identification: While not definitive on its own, a measured melting or boiling point that matches a reliable literature value provides strong evidence for the identity of a synthesized compound.

  • Purification Strategy: The boiling point is a key parameter in designing purification strategies such as distillation. For high-boiling-point compounds like 5-Fluoro-2-methylindan-1-one, vacuum distillation is often employed to lower the boiling temperature and prevent thermal decomposition.

  • Formulation and Stability: The melting point influences the choice of solid-state formulation. A compound with a low melting point may be more prone to physical instability during storage and processing.

  • Biopharmaceutical Properties: The fluorine atom in 5-Fluoro-2-methylindan-1-one can influence its lipophilicity and other properties that affect its absorption, distribution, metabolism, and excretion (ADME) profile, making it an attractive scaffold for medicinal chemists.

Applications in Synthesis

While specific marketed drugs directly synthesized from 5-Fluoro-2-methylindan-1-one are not widely documented, its structural motif is of significant interest in the synthesis of bioactive molecules. The parent compound, 5-fluoro-1-indanone, is a known intermediate in the synthesis of compounds with potential anti-cancer and neuroprotective activities.[1][4][5] The introduction of the methyl group at the 2-position of 5-Fluoro-2-methylindan-1-one provides an additional point for stereochemical control and further derivatization, opening avenues for the synthesis of new chemical entities with potentially improved pharmacological profiles. The indanone scaffold is a core component of various compounds being investigated for their therapeutic potential.

Conclusion

5-Fluoro-2-methylindan-1-one is a valuable building block for synthetic and medicinal chemistry. Its melting and boiling points are critical physicochemical parameters that inform its purity, identity, and handling. The conflicting reports on its boiling point highlight the importance of specifying the pressure at which the measurement is taken. As a fluorinated indanone derivative, this compound holds promise as a key intermediate in the synthesis of novel drug candidates, and a thorough understanding of its fundamental properties is essential for its effective utilization in research and development.

References

  • ChemBK. (n.d.). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • ChemBK. (n.d.). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • ChemBK. (n.d.). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. Retrieved from [Link]

Sources

Exploratory

The Fluorinated Indanone Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. The strategic incorporation of fluorine into this core has e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. The strategic incorporation of fluorine into this core has emerged as a powerful tool to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the fluorinated indanone scaffold for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of fluorine's role in drug design, explore detailed synthetic methodologies for accessing these unique compounds, and elucidate their mechanisms of action in key therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. This guide aims to equip researchers with the necessary knowledge to effectively leverage the fluorinated indanone scaffold in the pursuit of novel and improved therapeutics.

The Strategic Advantage of Fluorine in the Indanone Core

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable addition to drug candidates.[1] When incorporated into the indanone scaffold, fluorine can profoundly influence the molecule's physicochemical and biological properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug.[2]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[2]

  • Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a compound's ionization state and its interaction with biological targets.

These properties have made the fluorinated indanone scaffold a promising area of research for the development of new drugs with improved efficacy and safety profiles.

Synthetic Strategies for Fluorinated Indanones

The synthesis of fluorinated indanones can be broadly categorized into two main approaches: fluorination of a pre-existing indanone core and construction of the indanone ring from a fluorinated precursor. The choice of strategy depends on the desired position of the fluorine atom(s).

Fluorination of the Aromatic Ring

Introducing fluorine onto the aromatic portion of the indanone scaffold is a common strategy to modulate the electronic properties of the molecule. A typical approach involves the intramolecular Friedel-Crafts cyclization of a fluorinated phenylpropanoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [2]

This protocol describes the synthesis of the parent 5-fluoro-1-indanone scaffold via intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.

Materials:

  • 3-(3-fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 3-(3-fluorophenyl)propanoic acid reagents 1. Chlorosulfonic acid 2. Ice quench start->reagents Intramolecular Friedel-Crafts Cyclization product 5-Fluoro-1-indanone reagents->product

Fluorination at the α-Position

Fluorination at the C2 position of the indanone ring can significantly impact the molecule's conformation and interaction with biological targets. Electrophilic fluorinating reagents are commonly employed for this transformation.

Experimental Protocol: Synthesis of 2-Fluoro-1,3-indanedione [3]

This protocol describes the α-fluorination of 1,3-indanedione.

Materials:

  • 1,3-indanedione

  • Electrophilic fluorinating agent (e.g., Selectfluor™)

  • Suitable solvent (e.g., acetonitrile)

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,3-indanedione in the chosen solvent.

  • Add the electrophilic fluorinating agent to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with deionized water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by radial chromatography to obtain 2-fluoro-1,3-indanedione.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 1,3-Indanedione reagents Electrophilic Fluorinating Reagent (e.g., Selectfluor™) in Acetonitrile start->reagents α-Fluorination product 2-Fluoro-1,3-indanedione reagents->product

Therapeutic Applications and Mechanisms of Action

Fluorinated indanone derivatives have demonstrated significant potential in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

Anticancer Activity

Certain fluorinated indanone derivatives have exhibited potent anticancer activity through multiple mechanisms.[4] A notable example is a fluorinated benzylidene indanone derivative that acts as a microtubule destabilizer, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] Furthermore, this class of compounds has been shown to possess anti-angiogenic properties by down-regulating Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[5]

G Fluorinated Benzylidene\nIndanone Derivative Fluorinated Benzylidene Indanone Derivative Tubulin Tubulin Fluorinated Benzylidene\nIndanone Derivative->Tubulin Inhibits Polymerization VEGF & HIF-α\nDown-regulation VEGF & HIF-α Down-regulation Fluorinated Benzylidene\nIndanone Derivative->VEGF & HIF-α\nDown-regulation Microtubule\nDestabilization Microtubule Destabilization Tubulin->Microtubule\nDestabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule\nDestabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Anti-angiogenesis Anti-angiogenesis VEGF & HIF-α\nDown-regulation->Anti-angiogenesis

Table 1: Anticancer Efficacy of a Fluorinated Benzylidene Indanone Derivative [4]

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)
In Vitro Cytotoxicity (MCF-7) Induces G2/M phase arrestNot specified in the study
Mechanism of Action Microtubule destabilizer; Down-regulates VEGF and HIF-αAntimetabolite (inhibits thymidylate synthase)
In Vivo Efficacy 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma modelTumor inhibition varies by model and dose
Toxicity Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino miceKnown for significant side effects
Anti-inflammatory Activity

The indanone scaffold is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[2] Fluorinated indanone derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6] By selectively inhibiting COX-2 over COX-1, these compounds have the potential to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.[7] The anti-inflammatory effects of some derivatives are also attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[2]

G Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli\n(e.g., LPS)->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6)->Inflammation Fluorinated Indanone\nDerivative Fluorinated Indanone Derivative Fluorinated Indanone\nDerivative->NF-κB Pathway Inhibits

Neuroprotective Activity

The indanone scaffold is present in donepezil, a well-known drug for the treatment of Alzheimer's disease.[8] This has spurred interest in developing novel indanone derivatives, including fluorinated analogs, for neurodegenerative disorders. These compounds are being explored for their ability to modulate the activities of enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological conditions.[9] Additionally, multi-fluorine labeled indanone derivatives are being investigated as potential MRI imaging probes for the early diagnosis of Alzheimer's disease by targeting β-amyloid plaques.[10]

Structural and Spectroscopic Characterization

The structural elucidation of fluorinated indanones is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The signals for the aromatic protons are influenced by both proton-proton and proton-fluorine coupling, resulting in complex splitting patterns. The methylene protons of the indanone ring typically appear as distinct multiplets.[11]

  • ¹³C NMR: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms. The carbonyl carbon is the most deshielded signal. The carbon directly bonded to fluorine exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).[3]

  • ¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.[3]

Table 2: Representative NMR Data for 2-fluoro-1,3-indanedione [3]

NucleusChemical Shift (δ)Coupling Constant (J)
¹H 5.4 ppm (doublet)¹JH-F = 51.0 Hz
¹³C 90.1 ppm (doublet, CF)¹JC-F = 211.2 Hz
193.5 ppm (doublet, C=O adjacent to CF)²JC-F = 24.0 Hz
¹⁹F -207.3 ppm (doublet)¹JF-H = 51.1 Hz
Infrared (IR) Spectroscopy

The IR spectrum of a fluorinated indanone shows characteristic absorption bands for its functional groups. A strong absorption band in the region of 1710-1730 cm⁻¹ corresponds to the C=O stretch of the ketone. Aromatic and aliphatic C-H stretching bands are also observed, along with a strong C-F stretching band, typically around 1250 cm⁻¹.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[12] This technique is invaluable for understanding the conformational preferences of fluorinated indanones and their intermolecular interactions in the crystal lattice. Studies on fluorinated indanone derivatives have shown that trifluoroacetylated ketones tend to exist in a chelated cis-enol form in the solid state.[3]

Conclusion and Future Perspectives

The fluorinated indanone scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The strategic incorporation of fluorine offers a powerful means to fine-tune the physicochemical and pharmacological properties of indanone derivatives, leading to compounds with enhanced metabolic stability, target affinity, and bioavailability. The diverse biological activities of these compounds, including anticancer, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential.

Future research in this area should focus on expanding the chemical space of fluorinated indanones through the development of novel synthetic methodologies. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates. Furthermore, detailed investigations into the mechanisms of action of these compounds will provide valuable insights for their clinical development. The continued exploration of the fluorinated indanone scaffold holds great promise for addressing unmet medical needs in various disease areas.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link].

  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI. Available at: [Link].

  • Multi-fluorine labeled indanone derivatives as potential MRI imaging probes for β-Amyloid plaques. PubMed. Available at: [Link].

  • Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. PubMed. Available at: [Link].

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. PubMed. Available at: [Link].

  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI. Available at: [Link].

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC - NIH. Available at: [Link].

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link].

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. Available at: [Link].

  • (PDF) Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. ResearchGate. Available at: [Link].

  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. Available at: [Link].

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. Available at: [Link].

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. PubMed. Available at: [Link].

  • (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. Available at: [Link].

  • 5-Fluoro-1-indanone - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link].

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC - PubMed Central. Available at: [Link].

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link].

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine. Available at: [Link].

  • Fused-Ring Electron Acceptors as a Versatile Additive Platform for Efficient Perovskite Photovoltaics. American Chemical Society. Available at: [Link].

  • Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. PubMed. Available at: [Link].

  • X-ray crystallography. Wikipedia. Available at: [Link].

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link].

  • Fluorine NMR. Yale University. Available at: [Link].

  • Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. MDPI. Available at: [Link].

  • Sodium Fluoride (NaF) Induces Inflammatory Responses Via Activating MAPKs/NF-κB Signaling Pathway and Reducing Anti-inflammatory Cytokine Expression in the Mouse Liver. PubMed. Available at: [Link].

  • Flavonoid derivatives targeting NF-kappaB. EurekAlert!. Available at: [Link].

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Fluoro-2-methylindan-1-one from 5-fluoro-1-indanone

An In-Depth Technical Guide Abstract This application note provides a comprehensive guide for the synthesis of 5-Fluoro-2-methylindan-1-one, a key intermediate in medicinal chemistry and drug development.[1][2] The proto...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive guide for the synthesis of 5-Fluoro-2-methylindan-1-one, a key intermediate in medicinal chemistry and drug development.[1][2] The protocol details the α-methylation of 5-fluoro-1-indanone via an enolate intermediate. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol with an emphasis on safety, and outline a robust analytical workflow for product validation. This document is intended for researchers, scientists, and professionals in organic synthesis and drug discovery who require a reliable and well-vetted synthetic method.

Introduction and Scientific Context

5-Fluoro-1-indanone and its derivatives are significant scaffolds in medicinal chemistry, serving as versatile starting materials for novel therapeutic agents.[3] The strategic incorporation of a fluorine atom can modulate critical properties such as metabolic stability, binding affinity, and bioavailability.[4] The target molecule, 5-Fluoro-2-methylindan-1-one, is prepared by introducing a methyl group at the C2 position, adjacent to the carbonyl. This transformation relies on one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the alkylation of an enolate. Understanding the principles of enolate generation and reactivity is paramount to achieving a successful and high-yielding synthesis.

Mechanistic Pathway: The Enolate Alkylation

The synthesis proceeds via a two-step mechanism: (1) deprotonation of the α-carbon to form a nucleophilic enolate, followed by (2) a nucleophilic substitution reaction with an electrophilic methyl source.

Step 1: Enolate Formation The protons on the carbon atom adjacent to the carbonyl group (the α-protons) of 5-fluoro-1-indanone are acidic (pKa ≈ 20 in DMSO) due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base.[5][6] A strong, non-nucleophilic base is required to deprotonate this position effectively. Sodium hydride (NaH) is an excellent choice for this purpose. It is a powerful base that irreversibly deprotonates the ketone, driving the equilibrium entirely towards the formation of the sodium enolate and producing hydrogen gas as the only byproduct.[5][7]

Step 2: Nucleophilic Attack (S N 2 Reaction) The generated enolate is a potent carbon-centered nucleophile.[5][6] It readily attacks a suitable electrophile, in this case, methyl iodide (CH₃I). The reaction proceeds via a classic S N 2 (bimolecular nucleophilic substitution) mechanism, where the enolate's α-carbon attacks the methyl group of methyl iodide, displacing the iodide leaving group and forming the new carbon-carbon bond.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation start 5-Fluoro-1-indanone enolate Sodium Enolate Intermediate (Resonance Stabilized) start->enolate + NaH - H₂ (gas) product 5-Fluoro-2-methylindan-1-one enolate->product Nucleophilic Attack methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->product Electrophile

Caption: Reaction mechanism for the synthesis of 5-Fluoro-2-methylindan-1-one.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-Fluoro-2-methylindan-1-one on a laboratory scale. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (e.g., dry nitrogen or argon).

Materials and Reagents
MaterialGradeSupplierNotes
5-Fluoro-1-indanone (C₉H₇FO)≥98%Sigma-AldrichStarting material[8]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water[9]
Methyl Iodide (CH₃I)≥99%Sigma-AldrichToxic and light-sensitive[10]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariousPeroxide formation risk[10]
Saturated Ammonium Chloride (NH₄Cl)ACS Reagent GradeVariousFor quenching
Ethyl Acetate (EtOAc)ACS Reagent GradeVariousFor extraction
HexaneACS Reagent GradeVariousFor chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVariousDrying agent
Silica Gel60 Å, 230-400 meshVariousFor column chromatography
Critical Safety Precautions
  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas, which can auto-ignite.[11] It causes severe skin burns and eye damage. Always handle NaH in a fume hood under an inert atmosphere.[12] Use spark-proof spatulas.[11] Have a Class D fire extinguisher or dry sand readily available.[11][12]

  • Methyl Iodide (CH₃I): Volatile, toxic, and a suspected carcinogen.[10] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage.[10] Use freshly opened bottles or solvent from a purification system.

Step-by-Step Synthesis Procedure

G setup 1. Inert Setup (Flask under N₂) dissolve 2. Dissolve Substrate (Indanone in THF) setup->dissolve cool 3. Cool to 0 °C (Ice Bath) dissolve->cool add_base 4. Add NaH (Portion-wise) cool->add_base stir_enolate 5. Stir 1h @ 0 °C (Enolate Formation) add_base->stir_enolate add_meI 6. Add CH₃I (Dropwise) stir_enolate->add_meI react 7. Warm to RT (Stir Overnight) add_meI->react quench 8. Quench Reaction (Sat. NH₄Cl) react->quench extract 9. Extraction (EtOAc/H₂O) quench->extract dry 10. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 11. Purify (Column Chromatography) dry->purify analyze 12. Analyze (NMR, MS, IR) purify->analyze

Caption: Overall experimental workflow for the synthesis and purification.

  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.

  • Substrate Addition: To the flask, add 5-fluoro-1-indanone (e.g., 5.0 g, 33.3 mmol) and anhydrous THF (100 mL). Stir until the solid has completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully and portion-wise, add sodium hydride (60% dispersion in oil, 1.47 g, 36.6 mmol, 1.1 eq) to the stirred solution over 15 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation to the bubbler.

  • Enolate Formation: Stir the resulting slurry at 0 °C for 1 hour. The mixture will typically become thicker.

  • Alkylation: Using a syringe, add methyl iodide (2.3 mL, 36.6 mmol, 1.1 eq) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight). Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Work-up (Quenching): Cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL) to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to isolate the pure product.[13]

Data Summary and Expected Results

ParameterValueReference/Note
Starting Material 5-Fluoro-1-indanoneMW: 150.15 g/mol [14]
Product 5-Fluoro-2-methylindan-1-oneMW: 164.18 g/mol [1]
Appearance White Crystalline Solid[1]
Melting Point ~80-82 °C[1]
Expected Yield 75-85%Based on typical enolate alkylations
Purity Assessment >98% (by HPLC/GC)[13]

Trustworthiness: A Self-Validating System

Confirmation of the product's identity and purity is essential. A multi-technique analytical approach ensures the integrity of the synthesis.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the two C2 protons from the starting material and the appearance of a new doublet for the methyl group (CH₃) and a corresponding quartet for the methine proton (CH) at the C2 position. Aromatic protons will show coupling to the fluorine atom.

    • ¹³C NMR: The spectrum will show a new signal in the aliphatic region corresponding to the added methyl carbon. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be prominent, typically around 1700 cm⁻¹.[4]

  • Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak (M+) corresponding to the calculated mass of C₁₀H₉FO (164.18 m/z).

  • Chromatography (TLC/GC/HPLC): These techniques are used to assess the purity of the final compound and confirm the absence of the starting material.[13]

G cluster_0 Product Validation Workflow cluster_1 Purity Assessment cluster_2 Structural Elucidation Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Purified Purified Product (Post-Chromatography) GC_HPLC GC / HPLC Purified->GC_HPLC HNMR ¹H NMR Purified->HNMR CNMR ¹³C NMR Purified->CNMR IR IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS Final Final Product Confirmation (Structure & Purity Verified) TLC->Purified GC_HPLC->Final HNMR->Final CNMR->Final IR->Final MS->Final

Caption: Analytical workflow for the validation of 5-Fluoro-2-methylindan-1-one.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
  • University of KwaZulu-Natal. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium hydride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium hydride.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • ChemBK. (2024). 5-fluoro-2-methyl-1-indanone.
  • ChemicalBook. (n.d.). 5-Fluoro-1-indanone synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
  • Chem-Impex. (n.d.). 5-Fluoro-1-indanone.
  • PubChem. (n.d.). 5-Fluoro-1-indanone.
  • University of Oxford. (n.d.). Enolate Chemistry.
  • ChemHelp. (2017). Enols and Enolates: How to make them & general reactions.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1-indanone 99%.
  • Benchchem. (n.d.). Technical Support Center: 5-Fluoro-1-indanone Purification.

Sources

Application

Application Note & Protocol: α-Methylation of 5-Fluoro-1-indanone

Abstract: 5-Fluoro-1-indanone is a pivotal structural motif in medicinal chemistry, serving as a versatile precursor for a range of biologically active compounds.[1][2] The introduction of a methyl group at the α-positio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Fluoro-1-indanone is a pivotal structural motif in medicinal chemistry, serving as a versatile precursor for a range of biologically active compounds.[1][2] The introduction of a methyl group at the α-position (C-2) can significantly alter the steric and electronic properties of the molecule, influencing its pharmacological profile. This document provides a comprehensive, field-tested protocol for the efficient α-methylation of 5-fluoro-1-indanone. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reliable and reproducible synthesis of 2-methyl-5-fluoro-1-indanone. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Reaction Principle and Mechanism

The α-methylation of a ketone is a classic carbon-carbon bond-forming reaction that proceeds via an enolate intermediate.[3] The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of 5-fluoro-1-indanone are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base.

The process involves two primary steps:

  • Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon, forming a planar sodium enolate. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly forms the enolate, driving the equilibrium to the product side with the evolution of hydrogen gas.[3][4]

  • Nucleophilic Attack (SN2 Reaction): The resulting enolate is a potent carbon-centered nucleophile. It readily attacks an electrophilic methyl source, such as methyl iodide (MeI), in a bimolecular nucleophilic substitution (SN2) reaction to form the new C-C bond, yielding the desired 2-methyl-5-fluoro-1-indanone.

While O-methylation is a possible side reaction, C-alkylation is generally favored for ketone enolates, particularly with covalent sodium-oxygen bonds in aprotic solvents like THF.

Caption: Reaction mechanism for the α-methylation of 5-fluoro-1-indanone.

Materials and Equipment

Reagents & SolventsGradeSupplier Example
5-Fluoro-1-indanone (C₉H₇FO)≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
Methyl Iodide (CH₃I)≥99%, stabilizedSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentVWR
Saturated Sodium Chloride (NaCl)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWR
HexanesHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope
Equipment & Glassware
Round-bottom flasks (three-neck preferred)
Magnetic stirrer and stir bars
Schlenk line or inert gas (Argon/Nitrogen) manifold
Septa and needles
Syringes for liquid transfer
Ice bath and Dewar for dry ice/acetone bath
Separatory funnel
Rotary evaporator
Glass column for chromatography
Silica gel for column chromatography (230-400 mesh)
Thin-Layer Chromatography (TLC) plates (silica gel, UV254)
Standard laboratory glassware (beakers, graduated cylinders)
NMR Spectrometer, IR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol

PART A: Safety Precautions and Setup

WARNING: Sodium hydride reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5][6] Methyl iodide is a toxic and potential carcinogen and should be handled with extreme care in a certified chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Inert Atmosphere: Assemble the reaction glassware and flame-dry it under vacuum or in an oven. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Handling:

    • Sodium Hydride: Weigh the required amount of NaH (60% dispersion) quickly and transfer it to the reaction flask. The mineral oil protects it from the atmosphere, but prolonged exposure should be avoided.

    • Anhydrous Solvents: Use a freshly opened bottle of anhydrous THF or dispense it from a solvent purification system.

PART B: Reaction Procedure
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an Argon atmosphere, add sodium hydride (0.53 g, 13.2 mmol, 1.2 eq., 60% dispersion).

  • Solvent Addition: Add 50 mL of anhydrous THF via syringe.

  • Substrate Addition: In a separate flask, dissolve 5-fluoro-1-indanone (1.65 g, 11.0 mmol, 1.0 eq.) in 25 mL of anhydrous THF.

  • Enolate Formation:

    • Cool the NaH/THF suspension to 0 °C using an ice-water bath.

    • Slowly add the solution of 5-fluoro-1-indanone dropwise to the stirred NaH suspension over 15-20 minutes.

    • Observation: Vigorous bubbling (H₂ evolution) will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation. The mixture should become a homogenous, slightly colored solution or a fine suspension.

  • Methylation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add methyl iodide (0.82 mL, 1.87 g, 13.2 mmol, 1.2 eq.) dropwise via syringe.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The product spot should appear at a higher Rf value than the starting material.

PART C: Work-up and Purification
  • Quenching: Carefully cool the reaction mixture to 0 °C. Quench the reaction by slowly and cautiously adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of diethyl ether and 30 mL of water. Shake well and separate the layers.

    • Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

    • Combine all organic layers.

  • Washing: Wash the combined organic phase with 50 mL of saturated aqueous sodium chloride (brine), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: Start with 5% ethyl acetate in hexanes, gradually increasing the polarity to 10% ethyl acetate in hexanes.

    • Collect fractions and analyze by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-methyl-5-fluoro-1-indanone as a pale yellow oil or low-melting solid.

Data Summary and Characterization

ParameterValueNotes
Starting Material 5-Fluoro-1-indanone (1.65 g, 11.0 mmol)1.0 equivalent
Base Sodium Hydride (0.53 g, 13.2 mmol, 60%)1.2 equivalents
Electrophile Methyl Iodide (0.82 mL, 13.2 mmol)1.2 equivalents
Solvent Anhydrous THF (75 mL total)
Reaction Temperature 0 °C to Room TemperatureControlled addition at low temperature
Reaction Time ~16 hoursMonitored by TLC
Expected Product 2-Methyl-5-fluoro-1-indanoneM.W. = 164.18 g/mol
Theoretical Yield 1.81 g
Typical Isolated Yield 75-85%Yield after chromatographic purification
Expected Spectroscopic Data for 2-Methyl-5-fluoro-1-indanone:
  • ¹H NMR (CDCl₃): The spectrum is expected to show the disappearance of the triplet at the C-2 position of the starting material and the appearance of a doublet for the new methyl group (δ ≈ 1.2-1.4 ppm, J ≈ 7 Hz) and a corresponding quartet for the new methine proton at C-2 (δ ≈ 2.6-2.8 ppm). Aromatic and other methylene proton signals will also be present.[8]

  • ¹³C NMR (CDCl₃): A new signal in the aliphatic region (δ ≈ 15-20 ppm) corresponding to the added methyl group is expected. The C-2 carbon signal will shift accordingly. The carbonyl carbon should remain highly downfield (δ ≈ 200 ppm).[8]

  • IR Spectroscopy (thin film): A strong carbonyl (C=O) stretching band will be prominent around 1710-1730 cm⁻¹, similar to the starting material. Aromatic C-H and C-F stretching bands will also be present.[1]

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z = 164, an increase of 14 amu from the starting material's molecular weight of 150.15 g/mol .[1] A characteristic fragment from the loss of CO (m/z = 136) may be observed.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass 1. Flame-Dry Glassware under Inert Atmosphere prep_reagents 2. Prepare Anhydrous Solvents & Weigh Reagents prep_glass->prep_reagents add_nah 3. Add NaH to Anhydrous THF (0 °C) prep_reagents->add_nah add_indanone 4. Add 5-Fluoro-1-indanone Solution Dropwise add_nah->add_indanone stir_enolate 5. Stir to Form Enolate (Warm to RT) add_indanone->stir_enolate add_mei 6. Cool to 0 °C & Add CH₃I stir_enolate->add_mei stir_final 7. Stir Overnight at RT add_mei->stir_final quench 8. Quench with Sat. NH₄Cl stir_final->quench extract 9. Liquid-Liquid Extraction (Et₂O/H₂O) quench->extract dry 10. Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify 11. Flash Column Chromatography dry->purify characterize 12. Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step workflow for the synthesis of 2-methyl-5-fluoro-1-indanone.

References

Method

Application Note: High-Purity Isolation of 5-Fluoro-2-methylindan-1-one via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 5-Fluoro-2-methylindan-1-one from a crude synthetic mixture using silica gel column chromatography. 5-Fluoro-2-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Fluoro-2-methylindan-1-one from a crude synthetic mixture using silica gel column chromatography. 5-Fluoro-2-methylindan-1-one is a key building block in medicinal chemistry, and achieving high purity is critical for its use in subsequent, structurally sensitive reactions.[1] This guide details the logical progression from analytical thin-layer chromatography (TLC) for method development to a robust preparative column chromatography procedure, including troubleshooting and validation steps.

Introduction and Scientific Background

5-Fluoro-2-methylindan-1-one belongs to the indanone class of bicyclic ketones. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability and receptor binding affinity.[2] Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents and other high-value organic compounds.[1]

Synthetic routes to 5-Fluoro-2-methylindan-1-one, such as the intramolecular Friedel-Crafts acylation or related cyclizations, can yield a mixture containing unreacted starting materials, regioisomers (e.g., 6-fluoro-2-methyl-1-indanone), and other side-products.[3] The structural similarity of these impurities to the target compound necessitates a highly efficient purification technique. Adsorption column chromatography on silica gel is the method of choice, as it separates compounds based on differences in their polarity.[4][5] The separation principle relies on the differential partitioning of the analyte between a polar stationary phase (silica gel) and a less polar mobile phase.[6] More polar compounds adsorb more strongly to the silica gel and elute later, while less polar compounds travel through the column more quickly.[7]

This protocol is designed to provide researchers with a self-validating system to consistently achieve >98% purity of the target compound.

Physicochemical Properties of 5-Fluoro-2-methylindan-1-one

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueReference(s)
Molecular Formula C₁₀H₉FO[1][8]
Molecular Weight 164.18 g/mol [8]
Appearance White crystalline solid[1][8]
Melting Point Approx. 80-82 °C[1][8]
Boiling Point Approx. 176-180 °C[8]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, ethers).[1]
Polarity Moderately polar ketone.[9]

Method Development: Thin-Layer Chromatography (TLC)

Before attempting a large-scale column separation, it is imperative to develop and optimize the separation conditions using analytical TLC. The goal is to find a solvent system (mobile phase) that provides good separation between the desired product and its impurities, with an ideal retention factor (Rƒ) of 0.2 - 0.4 for the target compound.[9][10] This Rƒ range ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (risking co-elution) or too slowly (leading to band broadening).

TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (silica gel 60 F₂₅₄).

  • Eluent Selection: Prepare a series of developing solvents. A standard starting point for moderately polar ketones is a mixture of ethyl acetate and hexane.[11] Test solvent systems with increasing polarity (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane).

  • Development: Place the spotted TLC plate in a sealed developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). The indanone structure is UV-active.

  • Analysis: Calculate the Rƒ value for each spot. The optimal solvent system is the one that gives the target compound an Rƒ value between 0.2 and 0.4 and maximizes the distance to the nearest impurity spots.

Preparative Column Chromatography Protocol

This protocol is optimized for the purification of 1-5 grams of crude 5-Fluoro-2-methylindan-1-one. The amount of silica gel should be approximately 30-50 times the weight of the crude material for good separation.[9]

Materials and Reagents
  • Crude 5-Fluoro-2-methylindan-1-one

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for dry loading)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Sample tlc TLC Analysis (Optimize Solvent System) crude->tlc Spot pack Pack Column (Silica Gel Slurry) tlc->pack Conditions Determined load Dry Load Sample pack->load elute Elute with Hexane/EtOAc (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions Spot pool Pool Pure Fractions tlc_fractions->pool evap Solvent Evaporation (Rotovap) pool->evap pure Pure Product (>98%) evap->pure

Caption: Workflow for the purification of 5-Fluoro-2-methylindan-1-one.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry packing method is superior for achieving a homogenous, air-free stationary phase bed, which is critical for preventing poor separation due to channeling.

  • Securely clamp the glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin (1 cm) layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously and gently tapping the side of the column. This ensures even packing and removes air bubbles.

  • Add more eluent as the silica settles. Never allow the top of the silica bed to run dry.

  • Once the silica is packed, add a final 1-2 cm layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is highly recommended as it introduces the sample in a very concentrated band, leading to sharper peaks and better resolution compared to wet loading.[12]

  • Dissolve the crude product (e.g., 2 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 3-4 g) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column, creating an even layer.

Step 3: Elution This protocol uses a step-gradient elution, which efficiently removes non-polar impurities first and then elutes the more polar product, saving time and solvent compared to a purely isocratic elution.

  • Carefully add the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate / 95% Hexane) to the top of the column.

  • Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

  • After eluting non-polar impurities (monitor by TLC), systematically increase the polarity of the mobile phase (e.g., to 10% EtOAc/Hexane, then 15% EtOAc/Hexane) based on the separation observed in the initial TLC analysis. This will elute the target compound.

Step 4: Fraction Analysis and Product Isolation

  • Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

  • Spot every few fractions on a TLC plate and develop it using the optimized TLC solvent system to identify which fractions contain the pure product.

  • Combine all fractions that show a single, clean spot corresponding to the Rƒ of 5-Fluoro-2-methylindan-1-one.

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product as a white crystalline solid.

  • Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Summary of Optimized Conditions

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for separating moderately polar organic compounds.[4]
Mobile Phase Hexane / Ethyl AcetateGood balance of polarity, readily available, and volatile for easy removal.[9][13]
Elution Mode Step-Gradient (e.g., 5% -> 15% EtOAc)Efficiently removes impurities of varying polarities.
Loading Method Dry LoadingProvides superior resolution and sharper bands.[12]
Detection Method UV (254 nm)The aromatic indanone core is UV-active.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Poor Separation / Co-elution - Mobile phase is too polar. - Column was overloaded. - Column packed improperly (channeling).- Decrease the polarity of the mobile phase. - Use a larger column or less crude material (aim for 30:1 to 50:1 silica:crude ratio). - Repack the column carefully using the slurry method.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[12]
Streaking or Tailing on TLC/Column - Compound is too acidic/basic and interacting strongly with silica. - Sample is degrading on silica.- Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds). - Test compound stability on a TLC plate before running the column.[12]
Cracks in Silica Bed - Column ran dry at some point.- This is often fatal for the separation. The column must be repacked. Always keep the silica bed covered with solvent.

Safety Precautions

  • Handle 5-Fluoro-2-methylindan-1-one and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Silica gel dust can be harmful if inhaled; handle it carefully, preferably within a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the high-purity isolation of 5-Fluoro-2-methylindan-1-one. By leveraging analytical TLC for methodical mobile phase selection and employing proper column packing and sample loading techniques, researchers can effectively remove synthetic impurities. This ensures the acquisition of high-quality material suitable for the demanding requirements of pharmaceutical development and advanced organic synthesis.

References

  • ChemBK. (2024). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • ChemBK. (2024). 5-fluoro-2-methylindan-1-one - Introduction. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-1-indanone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. Retrieved from [Link]

  • Quora. (2015). What are the solvents used in TLC for plant samples?. Retrieved from [Link]

  • University of Calgary. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Cytiva. (n.d.). ÄKTAdesign Purification. Retrieved from [Link]

  • ResearchGate. (2008). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Retrieved from [Link]

  • Google Patents. (2005). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

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Application

Application Notes and Protocols: Leveraging 5-Fluoro-2-methylindan-1-one in Medicinal Chemistry

Introduction: The Strategic Value of the 5-Fluoro-2-methylindan-1-one Scaffold The indanone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Fluoro-2-methylindan-1-one Scaffold

The indanone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1][2] Its rigid bicyclic structure provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The strategic incorporation of a fluorine atom, as seen in 5-fluoro-1-indanone derivatives, can significantly enhance a molecule's therapeutic profile by improving metabolic stability, increasing binding affinity through favorable electrostatic interactions, and modulating lipophilicity to improve cell permeability.[3][4]

This guide focuses on 5-Fluoro-2-methylindan-1-one , a specific derivative that combines the benefits of fluorination with a C2-methyl group. This methylation at the alpha-position to the carbonyl can serve several critical functions: it can block metabolic oxidation at that site, introduce a chiral center for enantioselective targeting, and provide a steric handle to fine-tune binding pocket occupancy. This compound is not merely an intermediate; it is a versatile starting point for constructing sophisticated molecules aimed at complex diseases, including cancer and neurodegenerative disorders.[5][6] These application notes provide detailed protocols for the synthesis and derivatization of this key building block, contextualized with insights into its application in modern drug discovery.

Physicochemical Profile of the Core Scaffold

Understanding the fundamental properties of 5-Fluoro-2-methylindan-1-one is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference(s)
Molecular Formula C₁₀H₉FO[7]
Molecular Weight 164.18 g/mol [7]
CAS Number 41201-58-5[7]
Appearance White crystalline solid[7][8]
Melting Point 80-82 °C[7][8]
Boiling Point ~176-180 °C[7][8]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones); insoluble in water.[7][8]
Storage Store in a cool, dry, and well-ventilated place, away from ignition sources.[8]

Synthesis of the Core Intermediate: 5-Fluoro-2-methylindan-1-one

The reliable synthesis of the title compound is the first step in any drug discovery campaign. The following protocol is based on an intramolecular cyclization approach, which is a robust and scalable method.[9]

Protocol 1: Synthesis via Intramolecular Cyclization

This protocol describes the synthesis of 5-fluoro-2-methyl-1-indanone from 3-dimethylamino-4'-fluoro-2-methylpropiophenone. The core of this reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the enol or enolate of the propiophenone attacks the fluorinated aromatic ring to form the five-membered cyclopentanone ring.

Materials:

  • 3-dimethylamino-4'-fluoro-2-methylpropiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully prepare a mixture of 3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole) and 100 mL of concentrated sulfuric acid. Causality Note: Sulfuric acid serves as both the solvent and the catalyst, protonating the carbonyl group to facilitate the intramolecular cyclization.

  • Heating: Warm the mixture to 90°C over one hour with continuous stirring. Maintain this temperature for an additional two hours to drive the reaction to completion.[9]

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice. This step neutralizes the strong acid and precipitates the organic product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into toluene (3 x 100 mL). The organic product will preferentially partition into the toluene layer.

  • Washing: Wash the combined toluene layers sequentially with 1 M aqueous sodium hydroxide (to remove any acidic impurities) and then with water until the aqueous layer is neutral.[9]

  • Drying and Concentration: Dry the toluene layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification & Characterization: The resulting crude product, 5-fluoro-2-methyl-1-indanone, can be purified further by column chromatography on silica gel or by recrystallization. Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry.

cluster_synthesis Synthesis Workflow start 3-dimethylamino-4'-fluoro- 2-methylpropiophenone reaction Conc. H₂SO₄ 90°C, 2h start->reaction quench Quench with Ice reaction->quench extract Extract with Toluene quench->extract wash Wash (NaOH, H₂O) extract->wash finish 5-Fluoro-2-methylindan-1-one wash->finish

Figure 1: Workflow for the Synthesis of 5-Fluoro-2-methylindan-1-one.

Application Focus: Development of Novel Anticancer Agents

Rationale

2-Benzylidene-1-indanone derivatives have demonstrated significant potential as anticancer agents.[6] Many compounds in this class function as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[9] 5-Fluoro-2-methylindan-1-one is an ideal starting material for creating novel analogs with potentially improved potency and pharmacokinetic properties.

Protocol 2: Synthesis of a 2-Benzylidene Derivative via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 5-Fluoro-2-methylindan-1-one with a substituted benzaldehyde to form the corresponding 2-benzylidene derivative.

Materials:

  • 5-Fluoro-2-methylindan-1-one

  • 4-Methoxybenzaldehyde (or other substituted benzaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (or Methanol)

  • Deionized Water

  • Ice

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 5-Fluoro-2-methylindan-1-one (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath. Prepare a solution of KOH (2.0 eq) in a minimal amount of water and add it dropwise to the ethanolic solution with vigorous stirring. Causality Note: The strong base (KOH) deprotonates the C2-methyl group, which, although sterically hindered, is still acidic due to the adjacent carbonyl. The resulting enolate acts as the nucleophile, attacking the aldehyde carbonyl.

  • Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A colored precipitate of the product may form.

  • Workup: Pour the reaction mixture into a beaker of cold water. If a precipitate has formed, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl to induce precipitation.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted aldehyde. The product can be further purified by recrystallization from ethanol or by column chromatography.

Interpreting Biological Data

After synthesis, novel derivatives are typically screened against a panel of human cancer cell lines to determine their cytotoxic activity. The results are expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

CompoundR-Group (at C2-benzylidene)MCF-7 IC₅₀ (nM)[6]HCT-116 IC₅₀ (nM)[6]A549 IC₅₀ (nM)[6]
Derivative A 4-OCH₃152218
Derivative B 3,4,5-(OCH₃)₃587
Derivative C 4-Cl456052

This table presents hypothetical data based on published trends for illustrative purposes.

Mechanism of Action: Tubulin Polymerization Inhibition

The synthesized 2-benzylidene indanone derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.

cluster_moa Anticancer Mechanism of Action drug 2-Benzylidene Indanone Derivative tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to microtubule Microtubule Dynamics (Polymerization) tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts arrest G2/M Phase Cell Cycle Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces cluster_reductive_amination Reductive Amination Workflow ketone 5-Fluoro-2-methyl- indan-1-one imine Imine Intermediate (in situ) ketone->imine amine Benzylamine + Acetic Acid (cat.) amine->imine product N-Benzyl-5-fluoro- 2-methyl-1-aminoindane imine->product reductant NaBH(OAc)₃ reductant->product Reduces

Sources

Method

Application Notes & Protocols: 5-Fluoro-2-methylindan-1-one as a Strategic Building Block for Drug Design

Introduction: The Strategic Value of the Fluorinated Indanone Scaffold In modern medicinal chemistry, the indanone core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multipl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Indanone Scaffold

In modern medicinal chemistry, the indanone core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1] The strategic incorporation of fluorine into such scaffolds has become a cornerstone of rational drug design, offering medicinal chemists a powerful tool to fine-tune molecular properties.[2] The introduction of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[3][4]

5-Fluoro-2-methylindan-1-one is a particularly valuable building block that combines the benefits of the indanone scaffold with the strategic placement of two key functional groups:

  • 5-Fluoro Group: The highly electronegative fluorine atom at the 5-position serves multiple roles. It can block a potential site of metabolic oxidation on the aromatic ring, thereby enhancing the pharmacokinetic profile of the final compound.[5][6] Furthermore, its electron-withdrawing nature can modulate the acidity of adjacent protons and influence ligand-protein interactions through altered electrostatic potential or by forming specific hydrogen bonds.[7]

  • 2-Methyl Group: The methyl group at the C2 position introduces a chiral center, allowing for the synthesis of stereospecific molecules. This stereocenter can be critical for achieving selective binding to a target protein's active site. Additionally, the methyl group provides steric bulk that can shield the adjacent carbonyl from certain metabolic pathways or direct the molecule's conformation into a more biologically active state.

This guide provides a comprehensive overview of 5-Fluoro-2-methylindan-1-one, detailing its synthesis and its application in the construction of advanced intermediates for drug discovery, with a particular focus on its use in developing potent enzyme inhibitors.

Physicochemical Properties & Data

A clear understanding of a building block's properties is essential for its effective use. The table below summarizes key data for 5-Fluoro-2-methylindan-1-one.

PropertyValueSource
Molecular Formula C₁₀H₉FO-
Molecular Weight 164.18 g/mol -
Appearance Off-white to yellow solid[8]
Melting Point 35-40 °C (approx.)[8]
Boiling Point 113-114 °C (literature)[8]
Solubility Soluble in common organic solvents (e.g., Toluene, DCM, EtOAc); Insoluble in water.[8][8][9]
CAS Number 18535-06-3-

Synthesis Protocol: 5-Fluoro-2-methylindan-1-one

The reliable synthesis of this key building block is paramount. The most common and robust method involves an intramolecular Friedel-Crafts-type cyclization.[10] This protocol is adapted from established industrial syntheses.[9][11]

Reaction Scheme
Caption: Intramolecular cyclization to form the indanone ring.
Materials & Equipment
  • 3-dimethylamino-4'-fluoro-2-methylpropiophenone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • 5% w/v Sodium Hydroxide (NaOH) solution

  • Water (deionized)

  • Ice

  • Round-bottom flask with heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, add 3-dimethylamino-4'-fluoro-2-methylpropiophenone (e.g., 42 g, 0.20 mole).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (100 mL) to the starting material with stirring. Note: This is an exothermic process.

  • Heating: Warm the mixture to 90°C over a period of one hour using a heating mantle.

  • Reaction: Maintain the temperature at 90°C and stir for an additional two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching: After cooling the reaction flask to room temperature, carefully pour the acidic mixture onto a large beaker of crushed ice. This will quench the reaction and precipitate the product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 100 mL).

  • Washing: Combine the organic (toluene) layers. Wash sequentially with 5% aqueous NaOH solution (1 x 100 mL) and water (2 x 100 mL).

  • Drying & Concentration: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9][11]

Validation & Scientist's Notes
  • Expected Outcome: The final product, 5-fluoro-2-methyl-1-indanone, should be an off-white to yellowish solid.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel or by vacuum distillation.

  • Causality: Concentrated sulfuric acid acts as both the solvent and the catalyst for the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) that forms the five-membered ring. The heating provides the necessary activation energy for the cyclization to occur efficiently. The basic wash with NaOH is crucial for removing any residual acidic impurities.

Application in Drug Design: Synthesis of Amine Derivatives via Reductive Amination

One of the most powerful applications of a ketone building block like 5-fluoro-2-methylindan-1-one is its conversion to a diverse library of amines through reductive amination.[12] This reaction is a cornerstone of medicinal chemistry for installing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[13]

General Workflow

The process involves two key steps that can often be performed in a one-pot synthesis: the formation of an imine intermediate followed by its reduction to an amine.[14]

G cluster_0 Starting Materials cluster_1 Step 1: Condensation cluster_2 Step 2: Reduction A 5-Fluoro-2-methylindan-1-one (Ketone) C Imine/Iminium Ion Intermediate A->C Weak Acid Catalyst B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C Weak Acid Catalyst E Final Amine Product C->E D Mild Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General workflow for reductive amination.
Protocol: Synthesis of a (S)-2-amino-6-boronohexanoic acid (ABH) Analog Core

This protocol demonstrates the use of 5-fluoro-2-methylindan-1-one in synthesizing a core structure relevant to the development of arginase inhibitors, which are promising agents for cancer immunotherapy.[15] Boronic acid derivatives are leading candidates as arginase inhibitors.[15]

Reaction: Coupling of 5-fluoro-2-methylindan-1-one with an amino-boronic acid derivative.

Materials & Equipment
  • 5-Fluoro-2-methylindan-1-one (1.0 eq)

  • Protected amino-boronic acid derivative (e.g., (S)-tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-amino-1-oxohexan-2-yl)carbamate) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[16]

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure
  • Setup: To a flame-dried, N₂-purged round-bottom flask, add 5-fluoro-2-methylindan-1-one (1.0 eq) and the protected amino-boronic acid derivative (1.1 eq).

  • Solvent: Add anhydrous DCE to dissolve the reactants.

  • Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious of gas evolution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Validation & Scientist's Notes
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[16] It is a mild and selective reducing agent that does not readily reduce the starting ketone but efficiently reduces the iminium ion intermediate formed in situ. This selectivity prevents the formation of the corresponding alcohol byproduct.[12]

  • pH Control: The reaction is typically run under weakly acidic conditions. The acid catalyzes the initial condensation to form the imine/iminium ion, which is the species that is actually reduced.[17]

  • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere is good practice to prevent moisture from inactivating the hydride reagent.

  • Further Steps: The resulting product, still containing protecting groups on the boronic acid and amine, can be deprotected in subsequent steps to yield the final active arginase inhibitor. This scaffold is a key intermediate in the synthesis of potent, fluorinated arginase inhibitors for PET imaging and therapeutic use.[18][19]

Conclusion

5-Fluoro-2-methylindan-1-one is a high-value, versatile building block for modern drug discovery. The strategic placement of the fluoro and methyl groups provides medicinal chemists with a tool to enhance pharmacokinetic properties and achieve stereo-controlled synthesis. As demonstrated, its utility in core reactions like reductive amination allows for the efficient construction of complex molecular architectures, such as those required for potent and selective enzyme inhibitors. The protocols and insights provided here serve as a foundational guide for researchers looking to leverage this powerful scaffold in their drug design programs.

References

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  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][2][3][6]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. [Link]

  • Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. Bioorganic & Medicinal Chemistry, 28(21), 115658. [Link]

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  • University of Groningen. (2019). Synthesis and preliminary preclinical evaluation of a 18F-fluorinated quaternary α-amino acid-based arginase inhibitor. Research Portal. [Link]

  • University of Groningen. (2018). Synthesis and evaluation of a [18F]fluorinated quaternary α-amino acid-based arginase inhibitor. Research Portal. [Link]

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Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Fluoro-2-methylindan-1-one

Introduction: The Strategic Importance of the 5-Fluoro-2-methylindan-1-one Scaffold The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluoro-2-methylindan-1-one Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its rigid framework provides a well-defined orientation for pharmacophoric groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom, as in 5-fluoro-1-indanone, can significantly enhance the metabolic stability, binding affinity, and bioavailability of the resulting molecules.[4][5][6] The further addition of a methyl group at the C2 position, yielding 5-Fluoro-2-methylindan-1-one, offers an additional stereocenter and a point for further synthetic diversification, making it a highly valuable starting material for the development of novel bioactive compounds.

This technical guide provides detailed application notes and protocols for the synthesis of diverse bioactive molecules starting from 5-Fluoro-2-methylindan-1-one. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutic agents for a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2][4]

Physicochemical Properties of 5-Fluoro-2-methylindan-1-one

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference(s)
Molecular Formula C₁₀H₉FO[7]
Molecular Weight 164.18 g/mol [7]
CAS Number 41201-58-5[7]
Appearance White crystalline solid[7]
Melting Point ~80-82 °C[7]
Boiling Point ~251.8 °C at 760 mmHg[7]
Solubility Soluble in common organic solvents (e.g., alcohols, ethers, ketones)[7]

Core Synthetic Strategies and Protocols

The reactivity of 5-Fluoro-2-methylindan-1-one is primarily centered around the C1 ketone and the activated methylene group at the C2 position. This allows for a variety of synthetic transformations to build molecular complexity.

Strategy 1: Synthesis of Donepezil-like Acetylcholinesterase (AChE) Inhibitors

Donepezil, a leading therapeutic for Alzheimer's disease, features an indanone moiety.[8][9][10] The following workflow details the synthesis of a novel Donepezil analogue from 5-Fluoro-2-methylindan-1-one via an aldol condensation followed by reduction.

G cluster_1 Step 2: Reduction A 5-Fluoro-2-methylindan-1-one C Aldol Condensation Product A->C Base (e.g., NaOH), EtOH B N-Benzyl-4-piperidinecarboxaldehyde D Final Donepezil Analogue C->D H₂, Pd/C G A 5-Fluoro-2-methylindan-1-one C 2-Benzylideneindanone Derivative A->C Acid or Base Catalyst (e.g., HCl or NaOH), EtOH B Substituted Benzaldehyde

Sources

Method

Application Notes and Protocols for 5-Fluoro-2-methylindan-1-one in Cancer Research

For: Researchers, scientists, and drug development professionals. Introduction: The Emerging Potential of the Indanone Scaffold in Oncology The indanone core, a bicyclic structure consisting of a fused benzene and cyclop...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Potential of the Indanone Scaffold in Oncology

The indanone core, a bicyclic structure consisting of a fused benzene and cyclopentanone ring, represents a "privileged scaffold" in medicinal chemistry. This framework allows for diverse chemical modifications, leading to a wide spectrum of biological activities.[1] In the field of oncology, indanone derivatives have garnered significant attention for their potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[2] While 5-Fluoro-2-methylindan-1-one is primarily recognized as a synthetic intermediate, its structural features—specifically the electron-withdrawing fluorine atom and the methyl group at the C2 position—suggest a potential for novel biological activity worthy of investigation in cancer research.[3][4] The fluorine substitution can enhance metabolic stability and binding affinity of compounds, making this a particularly interesting candidate for exploration.[5]

This guide provides a detailed framework for investigating the anticancer potential of 5-Fluoro-2-methylindan-1-one, from postulating a mechanism of action based on related compounds to providing detailed experimental protocols for its evaluation.

Postulated Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Based on extensive research into structurally related indanone derivatives, a plausible anticancer mechanism for 5-Fluoro-2-methylindan-1-one involves the disruption of microtubule polymerization.[6][7][8][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is a key feature that allows for the formation of the mitotic spindle during cell division.

Many successful chemotherapeutic agents, such as paclitaxel and the vinca alkaloids, target microtubule dynamics. Indanone derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of events that culminate in apoptosis (programmed cell death).[10][11] This disruption of the cytoskeleton can arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[10][12]

Furthermore, some indanone derivatives have been shown to modulate key signaling pathways involved in cell survival, such as the NF-κB pathway.[12][13] Inhibition of NF-κB can sensitize cancer cells to apoptosis and reduce the expression of anti-apoptotic proteins like Bcl-2.

The following diagram illustrates the postulated signaling pathway for the anticancer activity of 5-Fluoro-2-methylindan-1-one.

Postulated_Anticancer_Mechanism Postulated Anticancer Mechanism of 5-Fluoro-2-methylindan-1-one cluster_0 Cellular Effects cluster_1 Signaling Pathway Modulation 5_Fluoro_2_methylindan_1_one 5-Fluoro-2-methylindan-1-one Tubulin Tubulin 5_Fluoro_2_methylindan_1_one->Tubulin Inhibition NF_kappa_B NF-κB Pathway 5_Fluoro_2_methylindan_1_one->NF_kappa_B Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Polymerization Inhibition G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) NF_kappa_B->Anti_apoptotic_Proteins Decreased Transcription Anti_apoptotic_Proteins->Apoptosis Promotion

Caption: Postulated anticancer mechanism of 5-Fluoro-2-methylindan-1-one.

Experimental Protocols

The following protocols provide a comprehensive workflow for the initial in vitro evaluation of 5-Fluoro-2-methylindan-1-one's anticancer properties.

Experimental_Workflow Experimental Workflow for Evaluating Anticancer Activity Start Start: Compound Preparation Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Start->Cell_Culture MTT_Assay Protocol 1: Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 Value MTT_Assay->Determine_IC50 Apoptosis_Assay Protocol 2: Apoptosis Analysis (Annexin V/PI) Determine_IC50->Apoptosis_Assay Western_Blot Protocol 3: Western Blot for Apoptotic Markers Determine_IC50->Western_Blot Analyze_Results Analyze and Interpret Results Apoptosis_Assay->Analyze_Results Western_Blot->Analyze_Results

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-2-methylindan-1-one in complete medium (e.g., ranging from 0.01 to 100 µM). Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 5-Fluoro-2-methylindan-1-one at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 5-Fluoro-2-methylindan-1-one for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[14]

Protocol 3: Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[17][18][19][20]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in the expression of pro- and anti-apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would indicate apoptosis induction.[21]

Data Presentation: Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 values for 5-Fluoro-2-methylindan-1-one against various cancer cell lines, illustrating how experimental data could be structured.

CompoundCancer Cell LineIC50 (µM) [Hypothetical]
5-Fluoro-2-methylindan-1-one MCF-7 (Breast)5.2
HCT116 (Colon)8.7
A549 (Lung)12.1
Doxorubicin (Control) MCF-7 (Breast)
HCT116 (Colon)1.1
A549 (Lung)1.5

Conclusion

5-Fluoro-2-methylindan-1-one, while currently underutilized in direct cancer research, holds potential as a novel anticancer agent based on the well-established activities of the broader indanone class. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to systematically investigate its efficacy and mechanism of action. Further studies, including in vivo xenograft models, will be necessary to fully elucidate its therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies.
  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. (n.d.). RSC Publishing. Retrieved from [Link]

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (n.d.). PMC - NIH. Retrieved from [Link]

  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (n.d.). PubMed. Retrieved from [Link]

  • Western blot analysis with effect of indenoindolones on apoptotic... (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (n.d.). PubMed. Retrieved from [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity. (n.d.). PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
  • Effect of 5'-Fluoro-2'-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment.
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Application

Application Notes & Protocols: 5-Fluoro-2-methylindan-1-one as a Scaffold for Novel Anti-Inflammatory Agents

Introduction: The Indanone Scaffold in Inflammation Research The indanone core is a recognized privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold in Inflammation Research

The indanone core is a recognized privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. Notably, indanone derivatives have been successfully developed as potent anti-inflammatory agents, often by targeting key enzymes and transcription factors that drive the inflammatory response.[2][3] The compound 5-Fluoro-2-methylindan-1-one serves as an excellent and versatile starting material for the synthesis of new chemical entities (NCEs) aimed at modulating inflammation. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group at the 2-position provides a chiral center and steric influence that can be exploited for optimizing selectivity and potency.

This guide provides a comprehensive framework for researchers to utilize 5-Fluoro-2-methylindan-1-one as a foundational scaffold for the discovery and characterization of next-generation anti-inflammatory drugs. We will detail the synthetic strategy for library generation, a cascade of robust in vitro assays for screening and mechanism of action (MoA) elucidation, and a validated in vivo model for preliminary efficacy assessment. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: Synthesis and Library Development

The strategic modification of the 5-Fluoro-2-methylindan-1-one core is critical for exploring the structure-activity relationship (SAR). A common and effective approach is the Claisen-Schmidt condensation to generate a library of 2-benzylidene-1-indanone derivatives, which introduces a conjugated system and a new aromatic ring for further functionalization.

Protocol 1.1: General Synthesis of 2-benzylidene-5-fluoro-2-methylindan-1-one Derivatives

This protocol describes a base-catalyzed condensation reaction. The rationale for this approach is its high efficiency and the ability to easily introduce a wide variety of substituents via the choice of aldehyde, allowing for rapid library generation.

Materials:

  • 5-Fluoro-2-methylindan-1-one[4]

  • Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 5-Fluoro-2-methylindan-1-one in absolute ethanol (approx. 10-15 mL per gram of indanone).

  • Addition of Aldehyde: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.

  • Initiation of Condensation: Cool the mixture in an ice bath. Prepare a 10% (w/v) solution of KOH in ethanol. Add this solution dropwise to the reaction mixture with continuous stirring. The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify the solution to a pH of ~6.0 using glacial acetic acid to precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: The In Vitro Screening Cascade

A tiered approach is essential for efficiently screening a compound library. This cascade begins with broad assessments of cytotoxicity and anti-inflammatory activity, followed by more specific assays to determine the mechanism of action.

G cluster_workflow In Vitro Discovery Workflow A Compound Library (Derivatives of 5-Fluoro-2-methylindan-1-one) B Step 1: Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) A->B C Select Non-Toxic Compounds (CC50 > 50 µM) B->C Filter D Step 2: Primary Screen (LPS-stimulated RAW 264.7) Measure NO (Griess) & Cytokines (ELISA) C->D E Identify 'Hits' (Significant Inhibition) D->E Analyze F Step 3: MoA Studies - COX-1/COX-2 Enzyme Assay - NF-κB Pathway Analysis (Western Blot/Reporter Assay) E->F G Characterize Lead Candidates (Potency, Selectivity) F->G Validate

Caption: High-level workflow for in vitro screening and lead identification.

Protocol 2.1: Cytotoxicity Assessment (MTT Assay)

Rationale: Before evaluating anti-inflammatory activity, it is imperative to determine the concentrations at which a compound is non-toxic. A reduction in inflammatory markers due to cell death would be a false positive. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀). Compounds with a CC₅₀ > 50 µM are generally considered non-toxic for initial screening.

Protocol 2.2: Primary Anti-Inflammatory Screen (NO and Cytokine Production)

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[5] This activation triggers inflammatory signaling cascades, leading to the production of key mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-6.[6] Measuring the inhibition of these mediators provides a robust primary screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 cells and culture reagents

  • LPS (from E. coli O111:B4)

  • Test compounds (at non-toxic concentrations)

  • Griess Reagent System

  • Commercially available ELISA kits for murine TNF-α and IL-6

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 2.1.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (0.1% DMSO). Incubate for 1 hour. This pre-incubation allows the compounds to enter the cells before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate in the dark for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Perform the ELISA for each cytokine according to the manufacturer's instructions using the collected supernatants.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ values.

Compound IDCC₅₀ (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Parent Scaffold > 10045.262.558.1
Derivative A > 10012.815.318.2
Derivative B 75.45.68.17.5
Dexamethasone > 1000.050.010.02
Table 1: Example dataset from primary screening. Dexamethasone is used as a positive control.

Part 3: Mechanism of Action (MoA) Elucidation

Compounds that show significant activity in the primary screen ('hits') must be investigated further to understand how they work. Two of the most important pathways in inflammation are the cyclooxygenase (COX) enzymes and the NF-κB transcription factor.[7][8]

G cluster_pathway LPS-Induced NF-κB Signaling Pathway cluster_nucleus LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates nucleus Nucleus DNA κB Sites (DNA) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-2-methylindan-1-one

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylindan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylindan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[1][2] By understanding the causality behind experimental choices and potential pitfalls, you can significantly improve the yield and purity of your final product.

Overview of Synthetic Strategies

5-Fluoro-2-methylindan-1-one is most commonly synthesized via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation or a related cyclization reaction.[3][4] The core principle involves the formation of a five-membered ring onto a fluorinated benzene precursor. Two prevalent routes are detailed in the literature:

  • Route A: Cyclization of a Mannich Base Precursor: This approach involves the acid-catalyzed cyclization of a propiophenone derivative, such as 3-dimethylamino-4'-fluoro-2-methylpropiophenone.[3][5]

  • Route B: Intramolecular Friedel-Crafts Acylation: This classic method utilizes the cyclization of a substituted phenylpropanoic or butanoic acid derivative in the presence of a strong acid or Lewis acid catalyst.[3][4] For the parent compound, 5-fluoro-1-indanone, the cyclization of 3-(3-fluorophenyl)propanoic acid is a common starting point.[6][7]

The choice of route often depends on the availability of starting materials and desired scale. Both pathways, however, are susceptible to similar challenges related to acid catalysis, reaction control, and product purification.

General Reaction Pathway: Intramolecular Cyclization

The diagram below illustrates the fundamental transformation in the key cyclization step, which is central to forming the indanone core.

G cluster_start Precursor cluster_process Reaction cluster_product Product Formation Start Fluorinated Phenyl Precursor (e.g., 3-(3-Fluorophenyl)butanoic acid) Catalyst Strong Acid Catalyst (H₂SO₄, PPA, etc.) Start->Catalyst 1. Activation Intermediate Acylium Ion Intermediate (Electrophile Generation) Catalyst->Intermediate 2. Electrophile Formation Product 5-Fluoro-2-methylindan-1-one Intermediate->Product 3. Intramolecular Electrophilic Aromatic Substitution

Caption: General workflow for indanone synthesis via intramolecular cyclization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is disappointingly low. What are the most likely causes?

A1: Low yield is the most common complaint and can be attributed to several factors, primarily incomplete reaction, formation of side products, or losses during workup. Let's dissect these possibilities.

a) Incomplete Cyclization: The primary cause of an incomplete reaction is often related to the efficacy of the acid catalyst. The catalyst must be strong enough to generate the acylium ion electrophile without being consumed by side reactions.

  • Causality: Strong Brønsted or Lewis acids are required for the intramolecular Friedel-Crafts reaction.[8][9] Moisture is a critical inhibitor, as it will hydrolyze many Lewis acids (like AlCl₃) and dilute Brønsted acids, rendering them ineffective.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. If using a catalyst like aluminum chloride, ensure it is fresh and has been stored properly.

    • Optimize the Catalyst: The choice of acid is critical. Concentrated sulfuric acid is effective but can lead to charring at elevated temperatures.[5] Polyphosphoric acid (PPA) is a common alternative that often gives cleaner reactions, though it can be viscous and difficult to stir.

    • Temperature and Reaction Time: For the cyclization of 3-dimethylamino-4'-fluoro-2-methylpropiophenone, heating to 90°C for several hours is recommended.[3][5] For other Friedel-Crafts cyclizations, temperatures can range from room temperature to over 100°C.[4][10] Monitor the reaction by TLC or GC to determine the optimal reaction time and avoid decomposition from prolonged heating.

b) Formation of Side Products: The highly acidic and often high-temperature conditions can promote side reactions that consume starting material and complicate purification.

  • Causality & Identification:

    • Polymerization/Charring: The reaction mixture turning dark brown or black is common, especially with sulfuric acid. This indicates decomposition of the organic material.

    • Regioisomer Formation: Depending on the precursor, cyclization can occur at different positions on the aromatic ring. For instance, cyclization of (3-fluorophenyl)-isopropenyl-ketone can produce a mixture of the desired 6-fluoro-2-methyl-1-indanone and the 4-fluoro regioisomer.[11] The directing effects of the fluorine atom and the activating group compete, leading to mixtures.

    • Sulfonation: When using sulfuric acid or chlorosulfonic acid, sulfonation of the aromatic ring can occur as a competitive electrophilic substitution.

  • Troubleshooting Steps:

    • Control Temperature: Add the substrate to the pre-heated acid slowly and in portions to manage any exotherm. Maintain a stable internal reaction temperature.

    • Consider a Milder Catalyst: If charring is excessive, switching from concentrated H₂SO₄ to polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) may provide a cleaner reaction.

    • Purification: Regioisomers can often be separated by column chromatography on silica gel.

G Start Low Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Is starting material present? Side_Products Multiple Unidentified Spots Present TLC->Side_Products Are multiple side products visible? Clean_Reaction Problem: Workup/Purification Losses Solutions: 1. Optimize extraction solvent/pH. 2. Use brine to break emulsions. 3. Re-extract aqueous layers. TLC->Clean_Reaction Reaction looks clean, but isolated yield is low SM_Action Problem: Incomplete Reaction Solutions: 1. Increase reaction time/temp. 2. Verify catalyst activity. 3. Ensure anhydrous conditions. SM_Present->SM_Action YES Side_Action Problem: Side Reactions Solutions: 1. Lower reaction temperature. 2. Use a milder catalyst (e.g., PPA). 3. Optimize reagent addition rate. Side_Products->Side_Action YES

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Q2: My purified product is an oil or fails to crystallize properly. How can I obtain a solid product?

A2: This is a frequent issue, particularly during recrystallization, and is known as "oiling out." It happens when the dissolved solid comes out of solution as a liquid phase rather than forming a crystal lattice.

  • Causality: 5-Fluoro-2-methylindan-1-one has a relatively low melting point, reported to be around 80-82°C, though some sources may indicate lower values for related structures.[2] Oiling out occurs if the solution becomes saturated at a temperature above the compound's melting point.

  • Troubleshooting Recrystallization:

    • Use a Higher Volume of Solvent: Add more hot solvent to ensure the compound dissolves completely at a temperature below its melting point.

    • Lower the Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. This creates nucleation sites for crystal growth. Alternatively, add a "seed crystal" of previously purified solid.

    • Change Solvent System: If a single solvent fails, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, like ethyl acetate) and slowly add a "poor" solvent (in which it is less soluble, like hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and starting materials.

Protocol 1: Synthesis via Mannich Base Precursor[3][5]

This procedure is adapted from literature reports for the synthesis of 5-fluoro-2-methyl-1-indanone.

  • Materials:

    • 3-dimethylamino-4'-fluoro-2-methylpropiophenone (42 g, 0.20 mole)

    • Concentrated Sulfuric Acid (98%, 100 mL)

    • Toluene

    • Aqueous Sodium Hydroxide (e.g., 2M)

    • Water, Ice

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add the 3-dimethylamino-4'-fluoro-2-methylpropiophenone to the concentrated sulfuric acid. Note: This addition can be exothermic; cooling may be necessary.

    • Heating: Slowly warm the mixture to 90°C over a period of one hour.

    • Reaction: Maintain the temperature at 90°C and stir vigorously for two hours. The mixture will likely darken.

    • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with stirring. This step must be done slowly and cautiously in a large beaker within a fume hood.

    • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with toluene (e.g., 3 x 100 mL).

    • Washing: Combine the organic layers. Wash successively with 2M aqueous sodium hydroxide and then with water until the aqueous layer is neutral. A final wash with brine can help break any emulsions.

    • Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 5-fluoro-2-methyl-1-indanone.

Protocol 2: Purification by Column Chromatography
  • Materials:

    • Crude 5-fluoro-2-methyl-1-indanone

    • Silica Gel (standard grade, 230-400 mesh)

    • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Procedure:

    • Column Packing: Prepare a chromatography column with silica gel, using a hexane/ethyl acetate mixture (e.g., 19:1) as the slurry solvent.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

    • Elution: Begin elution with a low-polarity solvent system, such as 5% ethyl acetate in hexane (19:1 v/v).

    • Fraction Collection & Monitoring: Collect fractions and monitor them by TLC, visualizing with a UV lamp and/or a potassium permanganate stain. The product should be UV active.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-fluoro-2-methyl-1-indanone.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 5% EtOAc) to elute non-polar impurities, then gradually increase polarity if needed.
TLC Visualization UV (254 nm), KMnO₄ stainThe indanone core is UV active. The ketone can be visualized with permanganate.

Frequently Asked Questions (FAQs)

  • Q: How do I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 4:1 Hexane/Ethyl Acetate. Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, Gas Chromatography (GC) can be used to track the disappearance of the reactant and the appearance of the product.[12]

  • Q: My reaction mixture turned completely black. Is it a total failure?

    • A: Not necessarily. Strong acid catalysts, particularly sulfuric acid, are powerful dehydrating agents and can cause significant charring and polymerization of organic materials. While this reduces the overall yield, a workable amount of product can often still be recovered from the mixture after workup and purification.

  • Q: What are the expected physical properties of the final product?

    • A: 5-Fluoro-2-methylindan-1-one is typically a white crystalline solid.[2] It is soluble in organic solvents like alcohols, ethers, and ketones.[1][2] Key properties are summarized below.

Property Value Reference(s)
Molecular Formula C₁₀H₉FO[1]
Molecular Weight 164.18 g/mol [1]
Appearance White Crystal[2]
Melting Point ~80-82 °C[1][2]
Boiling Point ~251.8 °C at 760 mmHg[1]

References

  • PrepChem. (n.d.). Synthesis of 5-fluoro-2-methyl-1-indanone. PrepChem.com. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-fluoro-2-methylindan-1-one. Retrieved from [Link]

  • ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-1-indanone. Retrieved from [Link]

  • National Institutes of Health. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • Figshare. (2016, January 19). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylindan-1-one

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methylindan-1-one. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methylindan-1-one. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate and may encounter challenges related to impurities and side product formation. We will move beyond simple protocols to explore the causality behind common synthetic issues, providing you with the expert insights needed to troubleshoot and optimize your reactions.

The most prevalent synthetic route to 5-Fluoro-2-methylindan-1-one involves the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(4-fluorophenyl)-2-methylpropanoic acid or its corresponding acyl chloride. This cyclization is generally promoted by strong Brønsted or Lewis acids. While effective, this reaction is not without its complexities, often leading to a range of impurities that can complicate downstream processes. This guide addresses these challenges in a practical, question-and-answer format.

Synthesis_Pathway cluster_start Precursor cluster_activation Activation cluster_cyclization Cyclization SM 3-(4-fluorophenyl)-2-methylpropanoic acid AcylChloride Acyl Chloride Intermediate SM->AcylChloride SOCl₂ or (COCl)₂ Product 5-Fluoro-2-methylindan-1-one AcylChloride->Product Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) Isomer_Formation cluster_precursors Precursor Isomers cluster_products Indanone Products p_fluoro 3-(4-fluorophenyl)propanoic acid (para-isomer) prod_5_fluoro 5-Fluoro-1-indanone (Desired Product) p_fluoro->prod_5_fluoro Cyclization (ortho to F) m_fluoro 3-(3-fluorophenyl)propanoic acid (meta-isomer, Contaminant) prod_6_fluoro 6-Fluoro-1-indanone (Side Product) m_fluoro->prod_6_fluoro Cyclization (ortho to F) prod_4_fluoro 4-Fluoro-1-indanone (Side Product) m_fluoro->prod_4_fluoro Cyclization (para to F)

Troubleshooting

Technical Support Center: Troubleshooting the Friedel-Crafts Acylation for Indanone Synthesis

Welcome to our dedicated technical support guide for the synthesis of indanones via intramolecular Friedel-Crafts acylation. This resource is designed for researchers, chemists, and drug development professionals who uti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of indanones via intramolecular Friedel-Crafts acylation. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclization reaction. Here, we move beyond standard protocols to address the nuanced challenges and frequent sticking points encountered in the lab, providing expert insights and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Core Concepts

Before diving into specific troubleshooting scenarios, let's establish a firm understanding of the core mechanism. A clear grasp of the reaction pathway is the first step in diagnosing any experimental issues.

Q1: Can you briefly outline the accepted mechanism for the intramolecular Friedel-Crafts acylation to form an indanone?

Absolutely. The synthesis of an indanone from a precursor like 3-phenylpropanoyl chloride is a classic example of an intramolecular electrophilic aromatic substitution. The process can be visualized in several key steps:

  • Activation of the Acyl Group: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon a highly potent electrophile—an acylium ion or a highly polarized acyl chloride-Lewis acid complex.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the same molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is the cyclization step and is typically the rate-determining step. For the formation of a 1-indanone from a 3-phenylpropanoyl derivative, this is a 5-membered ring closure (an endocyclic "5-endo-trig" process, which is favorable).

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton from the aromatic ring to restore aromaticity.

  • Catalyst Release: The base (often the displaced Cl⁻, forming HCl which reacts with the AlCl₃) assists in the deprotonation. The final indanone product is initially complexed with the Lewis acid and is liberated during aqueous workup.

This entire process is a delicate balance of reactivity, and issues can arise at any of these stages.

Diagram: Mechanism of Indanone Synthesis via Friedel-Crafts Acylation

G start_node start_node check_node check_node solution_node solution_node fail_node fail_node start Low / No Yield check_catalyst Is AlCl₃ fresh & anhydrous? Stoichiometry > 2.0 eq? start->check_catalyst check_substrate Is substrate pure & dry? No deactivating groups? check_catalyst->check_substrate Yes sol_catalyst Use fresh AlCl₃. Increase to >2.2 eq. Handle under inert atm. check_catalyst->sol_catalyst No check_conditions Was reaction temp correct? Was quench performed correctly? check_substrate->check_conditions Yes sol_substrate Purify/dry starting material. Remove excess SOCl₂. check_substrate->sol_substrate No sol_conditions Optimize temperature. Ensure proper workup. check_conditions->sol_conditions No fail Consider alternative synthetic route. check_conditions->fail Yes

Caption: Decision tree for diagnosing low-yield indanone syntheses.

Scenario 2: Formation of Side Products

Q3: My reaction mixture turned into a dark, intractable tar. What happened?

This is a classic sign of polymerization or charring, often caused by excessive heat or overly aggressive reaction conditions.

  • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations or temperatures. The acylium ion from one molecule can acylate the aromatic ring of another, leading to long-chain polyketones.

  • Solution:

    • Temperature Control: Add the AlCl₃ portion-wise to the substrate solution in an ice bath (0-5 °C) to manage the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature slowly. Some substrates may require gentle heating, but this should be optimized carefully.

    • Concentration: Adhere to the principle of high dilution to favor intramolecular over intermolecular reactions. Running the reaction at a lower molar concentration can significantly suppress polymerization.

    • Reverse Addition: Consider adding the substrate solution slowly to a suspension of AlCl₃ in the solvent. This keeps the concentration of the unactivated substrate low at all times.

Q4: I'm getting a mixture of regioisomers. How can I improve the selectivity for the 5- or 6-substituted indanone?

Regioselectivity is governed by the electronic and steric effects of substituents already on the aromatic ring.

  • Electronic Effects: The incoming electrophile (the acyl group) will be directed by existing substituents.

    • Ortho/Para Directors (Activating): Groups like alkyl (-R), alkoxy (-OR), or halides (-Cl, -Br) will direct the cyclization to the positions ortho or para to them. In a 3-phenylpropionic acid system, this often leads to a mixture. For example, a methoxy group at the meta position of the phenyl ring (relative to the propionyl side chain) can direct cyclization to give both 4- and 6-methoxy-1-indanone.

    • Meta Directors (Deactivating): These are generally incompatible with the reaction, as discussed in Q2.

  • Steric Hindrance: Cyclization is often disfavored at a position flanked by a bulky substituent. The reaction will prefer the less sterically hindered ortho position.

  • Solutions:

    • Choice of Catalyst: While AlCl₃ is a strong and often non-selective catalyst, milder Lewis acids or Brønsted acids might offer improved regioselectivity in some cases, though potentially at the cost of reaction rate. Polyphosphoric acid (PPA) is a common alternative that can sometimes give cleaner reactions.

    • Blocking Groups: In complex syntheses, a temporary blocking group can be installed to prevent reaction at an undesired position and removed later.

    • Re-evaluate the Precursor: The most reliable solution is often to design the starting material in a way that only one cyclization position is strongly favored or even possible.

Scenario 3: Catalyst & Reagent Choices

Q5: When should I use Polyphosphoric Acid (PPA) or Eaton's Reagent instead of AlCl₃?

The choice of acid catalyst is critical and depends heavily on the substrate's sensitivity and the desired reaction conditions.

CatalystTypical ConditionsProsCons
Aluminum Chloride (AlCl₃) Inert solvent (DCM, CS₂, Nitrobenzene), 0 °C to RTHigh reactivity, inexpensive, widely available.Extremely hygroscopic, requires stoichiometric amounts, can promote side reactions, harsh workup.
Polyphosphoric Acid (PPA) Neat (acts as solvent), 80-120 °CMilder than AlCl₃, good for moderately activated rings, easier workup.High temperatures required, viscous and difficult to stir, can cause dehydration for some substrates.
Eaton's Reagent (P₂O₅ / MeSO₃H) Neat or in DCM, RT to 60 °CVery powerful but non-oxidizing, often gives high yields with clean reactions.More expensive, preparation required, methanesulfonic acid is corrosive.
Triflic Acid (CF₃SO₃H) Inert solvent (DCM), 0 °C to RTExtremely powerful superacid, can cyclize even deactivated rings.Very expensive, extremely corrosive.

Recommendation: Start with AlCl₃ for robust, non-sensitive substrates. If you encounter charring, low yields due to substrate decomposition, or require milder conditions, consider PPA. For valuable or sensitive substrates where yield is paramount, Eaton's Reagent is an excellent, albeit more expensive, choice.

Experimental Protocol: Synthesis of 1-Indanone

This protocol is a representative example starting from 3-phenylpropionic acid.

Step 1: Formation of 3-Phenylpropanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenylpropionic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 - 3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Allow the mixture to cool and remove the excess SOCl₂ under reduced pressure (distillation followed by high vacuum). The resulting crude 3-phenylpropanoyl chloride (a pale yellow oil) is used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Charge a separate, oven-dried, three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet with anhydrous aluminum chloride (AlCl₃, 2.2 eq) and an anhydrous solvent like dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the crude 3-phenylpropanoyl chloride from Step 1 in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

Step 3: Workup and Purification

  • Cool the reaction mixture back down to 0 °C in a large beaker or flask (the quench is highly exothermic).

  • Very slowly and carefully, pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the aluminum salts.

  • Once the initial exotherm has subsided, add concentrated HCl to dissolve the remaining aluminum hydroxides.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.

  • Purify the product via vacuum distillation or column chromatography on silica gel.

References

  • Title: Friedel-Crafts Acylation Source: Organic Syntheses URL: [Link]

  • Title: Polyphosphoric acid Source: Wikipedia URL: [Link]

  • Title: Eaton's Reagent Source: Wikipedia URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: The Friedel-Crafts Acylation and Related Reactions Source: Organic Reactions URL: [Link]

Optimization

Technical Support Center: Optimizing Methylation Conditions for 5-Fluoro-1-indanone

Welcome to the technical support center for the methylation of 5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of 5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial synthetic transformation. 5-Fluoro-1-indanone is a valuable building block in medicinal chemistry, and its successful methylation is often a key step in the synthesis of various therapeutic agents.[1][2] This document will provide a comprehensive overview of the reaction, address common challenges, and offer detailed, field-proven solutions to optimize your experimental outcomes.

Introduction to the Methylation of 5-Fluoro-1-indanone

The methylation of 5-fluoro-1-indanone typically occurs at the α-position to the carbonyl group (C2), proceeding through the formation of an enolate intermediate. The acidic protons at this position can be removed by a suitable base to form a nucleophilic enolate, which then reacts with a methylating agent.[3] However, the reaction is not without its challenges, including competing side reactions like O-methylation, polymethylation, and aldol condensation. The choice of reaction conditions is therefore critical to achieving high yields and selectivity.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: How do I choose the right base for the deprotonation of 5-fluoro-1-indanone?

Answer: The choice of base is arguably the most critical factor in the successful α-methylation of 5-fluoro-1-indanone. The base's strength and steric bulk will determine the efficiency of enolate formation and can influence the regioselectivity and the extent of side reactions.

Key Considerations:

  • Base Strength (pKa of the conjugate acid): The pKa of the conjugate acid of the base should be significantly higher than the pKa of the α-proton of the ketone (typically around 19-20 for ketones) to ensure complete and irreversible deprotonation.[4][5]

    • Weak bases like alkali carbonates (e.g., K₂CO₃) or hydroxides can lead to an equilibrium between the ketone and the enolate. This can result in side reactions such as aldol condensation, where the enolate attacks the carbonyl group of the unreacted ketone.[5][6]

    • Strong, non-nucleophilic bases are generally preferred for clean and efficient enolate formation. Examples include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[4][6] LDA is a popular choice as it is a very strong base with a pKa of its conjugate acid around 36, ensuring irreversible enolate formation.[5] Sodium hydride is also effective, and the formation of H₂ gas drives the reaction to completion.[4]

  • Steric Hindrance: The steric bulk of the base can influence the regioselectivity of deprotonation if the ketone is unsymmetrical. For 5-fluoro-1-indanone, there is only one enolizable position with two equivalent α-protons, so regioselectivity is not a primary concern.

Troubleshooting Guide: Base Selection

IssuePotential CauseRecommended Solution
Low Conversion Incomplete deprotonation due to a weak base.Switch to a stronger, non-nucleophilic base like LDA or NaH to drive the enolate formation to completion.[4][5]
Aldol Condensation Products Equilibrium between ketone and enolate allowing for self-condensation.Use a strong base like LDA at low temperatures (e.g., -78 °C) to rapidly and irreversibly form the enolate before adding the methylating agent.[6]
Base-Catalyzed Decomposition The substrate may be sensitive to certain strong bases.If decomposition is observed, consider using a slightly milder but still effective strong base, or carefully control the temperature and reaction time.
FAQ 2: What is the best methylating agent for this reaction, and how can I avoid O-methylation?

Answer: The choice of methylating agent influences the reaction rate and the ratio of C- to O-methylation. The general principle is that "softer" electrophiles tend to favor C-alkylation, while "harder" electrophiles are more prone to O-alkylation.

Common Methylating Agents:

  • Methyl Iodide (MeI): This is a very common and effective methylating agent. As a relatively "soft" electrophile, it generally favors C-alkylation of enolates.[6]

  • Dimethyl Sulfate (DMS) and Methyl Triflate (MeOTf): These are "harder" and more reactive methylating agents. They have a higher propensity to react at the more electronegative oxygen atom of the enolate, leading to the formation of the O-methylated product (a vinyl ether).[6]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative, DMC is a weaker methylating agent and often requires higher temperatures.[7]

Controlling C- vs. O-Methylation:

The outcome of the reaction is a result of kinetic versus thermodynamic control and is influenced by several factors:

  • Electrophile Hardness: As mentioned, use softer electrophiles like MeI to favor C-methylation.[6]

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, making it less available for reaction and thus favoring C-methylation. However, protic solvents are often incompatible with strong bases. In aprotic solvents, polar aprotic solvents like DMF or DMSO can favor O-methylation, while less polar solvents like THF are generally preferred for C-alkylation.

  • Counter-ion: The nature of the cation associated with the enolate can play a role. Lithium enolates tend to be more covalent and favor C-alkylation, while sodium and potassium enolates are more ionic and can lead to more O-alkylation.

Troubleshooting Guide: Methylating Agent and Side Reactions

IssuePotential CauseRecommended Solution
Significant O-Methylation Use of a "hard" methylating agent or inappropriate solvent.Switch to methyl iodide (MeI) as the methylating agent.[6] Use a less polar aprotic solvent like THF.
Polymethylation The mono-methylated product is more acidic and can be deprotonated and methylated again.Use a slight excess of the ketone relative to the base and methylating agent. Add the methylating agent slowly at low temperature to control the reaction.
No Reaction or Slow Reaction The methylating agent is not reactive enough under the chosen conditions.If using a less reactive agent like DMC, you may need to increase the temperature.[7] Alternatively, switch to a more reactive agent like MeI.
FAQ 3: What are the optimal solvent and temperature conditions?

Answer: The choice of solvent and temperature is crucial for maintaining the stability of the enolate and controlling the reaction's selectivity.

Solvent Selection:

  • Aprotic Solvents: Aprotic solvents are necessary when using strong bases like LDA and NaH.

    • Tetrahydrofuran (THF): This is a common and excellent choice for enolate chemistry. It is relatively non-polar and effectively solvates the lithium cation of LDA.

    • Diethyl Ether: Also a suitable choice, similar to THF.

    • Polar Aprotic Solvents (DMF, DMSO): These should generally be avoided as the primary solvent for enolate formation as they can promote side reactions and O-methylation.

Temperature Control:

  • Enolate Formation: The formation of the enolate with a strong base like LDA is typically carried out at low temperatures, such as -78 °C (dry ice/acetone bath). This helps to prevent side reactions and ensures kinetic control.[6]

  • Methylation: The addition of the methylating agent is also usually done at low temperatures. After the addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Work-up and Purification A Dissolve 5-fluoro-1-indanone in dry THF B Cool to -78 °C A->B C Add LDA solution dropwise B->C D Stir for 30-60 min C->D E Add methyl iodide (MeI) dropwise at -78 °C D->E Enolate Formation F Allow to warm to room temperature E->F G Monitor reaction by TLC F->G H Quench with saturated NH4Cl solution G->H Reaction Complete I Extract with organic solvent H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: A typical experimental workflow for the methylation of 5-fluoro-1-indanone.

FAQ 4: How can I monitor the progress of the reaction and purify the product?

Answer: Proper reaction monitoring and purification are essential for obtaining a high yield of the desired product.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis of the reaction mixture, GC-MS can be used to determine the relative amounts of starting material, product, and byproducts.

Purification:

  • Aqueous Work-up: After the reaction is complete, it is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base and enolate. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Column Chromatography: The crude product is usually purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and byproducts, as determined by TLC analysis.

Troubleshooting Workflow

G start Low yield or complex mixture q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the desired product the major component? a1_yes->q2 c1 Incomplete reaction. - Increase reaction time/temperature. - Use a stronger base. a1_no->c1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no c2 Purification issue. - Optimize chromatography conditions. a2_yes->c2 q3 Identify major byproducts a2_no->q3 bp1 Polymethylation q3->bp1 bp2 O-methylation q3->bp2 bp3 Aldol condensation q3->bp3 sol1 Use 1 eq. of base and MeI. Add MeI slowly. bp1->sol1 sol2 Use MeI instead of DMS/MeOTf. Use a less polar solvent (THF). bp2->sol2 sol3 Use a strong, non-nucleophilic base (LDA). Low temperature (-78 °C). bp3->sol3

Caption: A troubleshooting workflow for the methylation of 5-fluoro-1-indanone.

Summary of Recommended Starting Conditions

For researchers new to this transformation, the following table provides a good starting point for optimization.

ParameterRecommended ConditionRationale
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base for irreversible enolate formation.[4][5]
Equivalents of Base 1.05 - 1.1 equivalentsTo ensure complete consumption of the starting material.
Methylating Agent Methyl iodide (MeI)"Soft" electrophile that favors C-alkylation.[6]
Equivalents of MeI 1.0 - 1.1 equivalentsTo minimize polymethylation.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for enolate chemistry, compatible with LDA.
Temperature -78 °C for deprotonation and MeI addition, then warm to RT.Minimizes side reactions and allows for kinetic control.[6]
Reaction Time 1-4 hours (monitor by TLC)Typically sufficient for completion.

References

  • Shepler, B. (2019, September 30). Choosing a base for enolate formation [Video]. YouTube. [Link]

  • JoVE. (2023, April 30). Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]

  • Reddit. (2021, August 5). Best ways to α-methylation a β-Ketoester? More details in comments. r/OrganicChemistry. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Wikipedia. (n.d.). Dimethyl carbonate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-methylindan-1-one

Welcome to the technical support guide for 5-Fluoro-2-methylindan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-methylindan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The presence of the fluorine atom and the methyl group introduces specific challenges during purification that require careful consideration.[1] This guide provides in-depth, experience-based answers to common purification challenges, detailed protocols, and logical workflows to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Fluoro-2-methylindan-1-one?

A: The impurity profile is highly dependent on the synthetic route. A common method is the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid or related precursor.[1][2][3][4] Potential impurities include:

  • Regioisomers: Depending on the precursors and reaction conditions, small amounts of the 7-fluoro or 4-fluoro isomers might form.[5]

  • Unreacted Starting Materials: Such as fluorobenzene or 3-(p-fluorophenyl)butanoic acid.

  • Polymeric Byproducts: Strong acid catalysts like polyphosphoric acid (PPA) can sometimes lead to the formation of high-molecular-weight polymeric material.

  • Reaction Solvents: Residual high-boiling solvents used in the synthesis.

  • Dehalogenated or Demethylated Analogs: Under harsh conditions, loss of the fluorine or methyl group can occur, though this is less common.

Q2: My purified product is a yellowish oil/low-melting solid, but I expected a white crystal. What does this indicate?

A: 5-Fluoro-2-methylindan-1-one is reported as a white crystalline solid with a melting point of approximately 80-82°C.[6] A yellow color or oily consistency typically points to the presence of residual impurities, possibly polymeric byproducts or colored side-products from the Friedel-Crafts reaction.[7] Further purification by column chromatography or recrystallization is recommended.

Q3: What are the primary analytical methods to assess the purity of 5-Fluoro-2-methylindan-1-one?

A: A multi-technique approach is best for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the mass of the desired product.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating non-volatile impurities.[8][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identifying isomeric impurities. ¹⁹F NMR is particularly powerful for detecting any fluorine-containing byproducts.[12]

Troubleshooting and In-Depth Purification Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Challenge 1: Column Chromatography Issues

Q: I'm having trouble separating my product from a closely-eluting impurity using silica gel chromatography. What should I do?

A: This is a common challenge when an impurity has a polarity very similar to the target compound, such as a regioisomer. Here is a systematic approach to optimize your separation.

The Underlying Principle: Chromatographic separation on silica gel depends on the differential partitioning of analytes between the polar stationary phase (silica) and the less polar mobile phase (eluent). To separate compounds with similar polarities, you must amplify the small differences in their interaction with the silica gel.

Troubleshooting Workflow:

G start Poor Separation on Silica Column change_eluent Adjust Eluent Polarity (e.g., Decrease % Ethyl Acetate in Hexane) start->change_eluent Initial Step check_separation Re-assess by TLC change_eluent->check_separation success Successful Separation check_separation->success Improved ΔRf fail Still Poor Separation check_separation->fail No Improvement change_solvent Switch Solvent System (e.g., Dichloromethane/Hexane) change_solvent->check_separation gradient_elution Implement Gradient Elution gradient_elution->success fail->change_solvent Try Alternative fail->gradient_elution For complex mixtures

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Steps & Rationale:

  • Reduce Eluent Polarity: The most effective initial step is to decrease the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, reduce the percentage of ethyl acetate. This forces all compounds to spend more time adsorbed to the silica, exaggerating the small differences in their polarity and improving separation.

  • Change Solvent System: If adjusting polarity isn't sufficient, switch to a different solvent system. A dichloromethane/hexane mixture can offer different selectivity compared to an ethyl acetate-based system due to different solvent-solute interactions.[13]

  • Implement a Shallow Gradient: Instead of an isocratic (constant composition) elution, use a shallow gradient. Start with a very non-polar mobile phase (e.g., 2% Ethyl Acetate in Hexane) and slowly increase the polarity (e.g., to 10% over 10-15 column volumes). This will elute the less polar impurity first, followed by a sharper elution of your target compound.

Challenge 2: Recrystallization Failures

Q: My compound "oils out" instead of crystallizing when I try to perform a recrystallization. How can I fix this?

A: "Oiling out" is a frequent problem for compounds with relatively low melting points, like many indanone derivatives.[7][9] It happens when the crude solid melts in the hot solvent or when the solution becomes supersaturated at a temperature that is above the compound's melting point.[9]

The Underlying Principle: Successful recrystallization requires the compound's solubility to be high in a hot solvent and very low in the same solvent when cold. The solvent's boiling point should ideally be lower than the compound's melting point.[14]

Recommended Solutions:

  • Use a Lower-Boiling Point Solvent: If you are using a solvent like ethanol or isopropanol, switch to one with a lower boiling point, such as a mixture of hexane and ethyl acetate. This ensures the solution temperature stays below the compound's melting point.[14]

  • Increase Solvent Volume: Oiling out can be caused by using too little solvent, creating a supersaturated solution that separates as a liquid phase. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[9]

  • Slow Cooling and Seeding: Rapid cooling promotes oiling. Let the flask cool slowly to room temperature on the benchtop before moving it to an ice bath. Once cool, adding a "seed crystal" of previously purified material can provide a nucleation site and initiate proper crystal growth.[9]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can serve as nucleation points for crystallization.[9]

Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for purifying crude 5-Fluoro-2-methylindan-1-one containing similarly polar impurities.

Materials:

  • Silica Gel (230-400 mesh)

  • Crude 5-Fluoro-2-methylindan-1-one

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in 100% hexane and pour it into the column. Allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane (~2-3 mL). Add ~2 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique prevents solvent channeling and leads to sharper bands.

  • Column Equilibration: Run 2-3 column volumes of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) through the packed column.

  • Loading: Carefully add the dry-loaded sample to the top of the silica bed.

  • Elution: Begin elution with the 95:5 Hexane:Ethyl Acetate mixture.[15]

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the elution process using TLC. Use a UV lamp to visualize the spots. The desired product is UV active.

  • Analysis: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is effective for removing small amounts of impurities and avoiding the "oiling out" issue.

Materials:

  • Crude 5-Fluoro-2-methylindan-1-one

  • Solvents: Hexane, Ethyl Acetate

  • Erlenmeyer flask, hot plate, ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (a "good" solvent) and heat gently to dissolve the compound.

  • Induce Cloudiness: While the solution is hot, slowly add hexane (a "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.

  • Re-dissolve: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

Data Summary

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemPolarityRecommended Use Case
Silica GelHexane / Ethyl Acetate (95:5 to 90:10)LowGeneral purpose purification, good for removing highly polar impurities.
Silica GelDichloromethane / Hexane (10:90 to 30:70)Low-MediumOffers different selectivity; useful for separating regioisomers.[13]
Reversed-Phase C18Acetonitrile / WaterHighAnalytical HPLC for purity assessment.[10]

Logical Relationships Diagram

G crude_product Crude Product (Post-Synthesis) purity_analysis Purity Assessment (TLC, GC-MS, NMR) crude_product->purity_analysis high_purity >98% Pure? purity_analysis->high_purity recrystallize Recrystallization (Final Polishing) purity_analysis->recrystallize Minor Impurities Remain (95-98% pure) column_chroma Column Chromatography (Bulk Impurity Removal) high_purity->column_chroma No final_product Pure Product (>99%) high_purity->final_product Yes column_chroma->purity_analysis Re-assess recrystallize->purity_analysis Re-assess

Caption: General purification strategy for 5-Fluoro-2-methylindan-1-one.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Ketone Analysis.
  • University of Mississippi eGrove. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor.
  • Thomson Instrument Company. (2021). Alcohols / Amino Alcohols / Ketones.
  • BenchChem. (n.d.). Technical Support Center: High-Purity 4-Methyl-1-indanone Recrystallization.
  • Organic Syntheses. (n.d.). 2-indanone.
  • ChemBK. (2024). 5-fluoro-2-methyl-1-indanone.
  • Vernier. (n.d.). GC of ketones.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • Physics Forums. (2011). Column Chromatography ketone/silica.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-1-indanone solvents of recrystallization.
  • Royal Society of Chemistry. (2011). Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone.
  • Sciencemadness.org. (2023). Contaminated 1-indanone sample.
  • ChemicalBook. (n.d.). 5-Fluoro-1-indanone synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
  • Google Patents. (2005). Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • BenchChem. (n.d.). Technical Support Center: 5-Fluoro-1-indanone Purification.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
  • ACS Publications. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • NIH. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques.
  • ResearchGate. (n.d.). Synthesis and characterization of 5-trifluoromethyl-2-indanone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • ReddyChemTech. (n.d.). 5-Fluoro-2-oximino-1-indanone.
  • Springer. (1970). Methods of Analysis for Fluorine.

Sources

Optimization

Technical Support Center: Impurity Identification in 5-Fluoro-2-methylindan-1-one

Welcome to the technical support center for the spectroscopic analysis of 5-Fluoro-2-methylindan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 5-Fluoro-2-methylindan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing impurities. Ensuring the purity of pharmaceutical intermediates like 5-Fluoro-2-methylindan-1-one is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your analytical results.

The process of detecting, identifying, and quantifying impurities is known as impurity profiling and is a mandatory step in pharmaceutical manufacturing under the oversight of regulatory bodies like the FDA and the International Conference on Harmonisation (ICH).[1]

Understanding Potential Impurities

Before delving into analysis, it's crucial to anticipate the types of impurities that might be present. Impurities in 5-Fluoro-2-methylindan-1-one can originate from various sources, including starting materials, synthetic by-products, intermediates, and degradation products.[2]

FAQ: What are the most likely process-related impurities?

Answer: Based on the structure of 5-Fluoro-2-methylindan-1-one (a methylated, fluorinated indanone), likely impurities fall into several classes. A proactive approach involves collaborating with process chemists to obtain samples that are expected to contain these impurities for method development.[3]

Impurity Type Potential Structure/Identity Origin
Starting Material 5-Fluoroindan-1-oneIncomplete methylation reaction.
Isomeric Impurity 7-Fluoro-2-methylindan-1-oneNon-selective fluorination of the indanone precursor.
Over-alkylation 5-Fluoro-2,2-dimethylindan-1-oneReaction of the enolate with a second equivalent of the methylating agent.
By-product Unreacted precursors to the indanone ring systemIncomplete cyclization during the synthesis of the core structure.
Reagents Residual catalysts or inorganic saltsCarryover from the manufacturing process.[2]

General Workflow for Impurity Identification

A multi-technique, systematic approach is essential for the unambiguous identification of unknown impurities. The following workflow outlines the logical progression from initial detection to final structural confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation & Preliminary ID cluster_2 Phase 3: Structural Elucidation A Sample of 5-Fluoro-2-methylindan-1-one B Develop Stability-Indicating HPLC-UV Method A->B C Analyze Sample: Detect & Quantify Impurities B->C D Impurity Peak Detected (> Reporting Threshold) C->D E LC-MS Analysis: Obtain Molecular Weight D->E F Propose Elemental Formula (High-Resolution MS) E->F G Hypothesize Structure(s) F->G H NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) of isolated impurity or spiked sample G->H I Confirm Structure via Spectroscopic Data & MS Fragmentation H->I G Start Retention Time Drifting? A Is column equilibrated? (>10 column volumes) Start->A B Is mobile phase fresh and properly mixed? A->B Yes E Equilibrate column for longer period A->E No C Is column oven on and at set temperature? B->C Yes F Prepare fresh mobile phase B->F No D Check for system leaks (fittings, pump seals) C->D Yes G Enable/check column oven C->G No H Tighten/replace fittings and seals D->H No I Problem Resolved D->I Yes E->I F->I G->I H->I

Sources

Troubleshooting

preventing byproduct formation in the synthesis of 5-Fluoro-2-methylindan-1-one

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methylindan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, ans...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methylindan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to minimize byproduct formation and enhance product purity.

Introduction

5-Fluoro-2-methylindan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, particularly isomeric byproducts, can significantly complicate downstream processes, reduce yields, and compromise the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of common challenges encountered during its synthesis and offers practical, field-proven solutions.

The primary synthetic route to 5-Fluoro-2-methylindan-1-one involves an intramolecular Friedel-Crafts reaction, a powerful tool for forming cyclic ketones.[2][3] However, like many electrophilic aromatic substitution reactions, it is susceptible to side reactions that lead to the formation of undesired isomers and other byproducts.[4][5] Understanding and controlling these pathways is critical for a successful synthesis.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of 5-Fluoro-2-methylindan-1-one in a question-and-answer format.

Question 1: I'm observing a significant amount of the 7-fluoro isomer in my product mixture. How can I improve the regioselectivity of the cyclization?

Answer: The formation of the undesired 7-fluoro-2-methylindan-1-one isomer is a common challenge. This side reaction is governed by the directing effects of the fluorine atom on the aromatic ring during the intramolecular Friedel-Crafts cyclization. While fluorine is an ortho-, para-director, the electronics of the system can still allow for cyclization at the position ortho to the fluorine, leading to the 7-fluoro isomer.

Causality and Mitigation Strategies:

  • Steric Hindrance: The choice of cyclizing agent can influence the steric environment of the transition state. Using a bulkier Lewis acid or a polyphosphoric acid (PPA) with a higher viscosity can sterically hinder the approach to the position adjacent to the fluorine, thereby favoring the formation of the desired 5-fluoro isomer.

  • Temperature Control: Friedel-Crafts reactions are sensitive to temperature.[4] Lowering the reaction temperature (e.g., 0-10 °C) can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered 5-fluoro isomer.

  • Choice of Acid Catalyst: The strength and type of acid catalyst are crucial. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Experimenting with milder Lewis acids or Brønsted acids like sulfuric acid may provide better control.[6] A patent for a similar compound, 6-fluoro-2-methyl-1-indanone, demonstrates regioselective cyclization using a strong mineral acid like H₂SO₄ at a controlled temperature.[6]

Question 2: My reaction is producing polymeric or tar-like byproducts, resulting in a difficult workup and low yield. What is the cause and how can I prevent it?

Answer: The formation of polymeric material is typically due to intermolecular side reactions competing with the desired intramolecular cyclization. This can be caused by overly harsh reaction conditions or incorrect stoichiometry.

Causality and Mitigation Strategies:

  • Reaction Concentration: Running the reaction at high concentrations can favor intermolecular reactions. Employing a higher dilution of the substrate in the reaction media can promote the desired intramolecular pathway.

  • Temperature and Reaction Time: Excessive heat or prolonged reaction times can lead to degradation and polymerization. It is essential to monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed.

  • Purity of Starting Materials: Impurities in the starting 3-(3-fluorophenyl)-2-methylpropanoic acid or its acid chloride can act as initiators for polymerization. Ensure the starting material is of high purity before proceeding with the cyclization step.

Question 3: After purification by column chromatography, I still have a persistent impurity with a similar polarity to my desired product. What are my options?

Answer: Co-eluting impurities are a common purification challenge. When chromatographic separation is difficult, a multi-pronged approach involving reaction optimization and alternative purification techniques is recommended.

Causality and Mitigation Strategies:

  • Re-evaluate Reaction Conditions: As discussed in Question 1, systematically optimizing the catalyst, solvent, and temperature can often minimize the formation of the problematic byproduct in the first place.

  • Recrystallization: 5-Fluoro-2-methylindan-1-one is a crystalline solid.[1] Recrystallization is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems (e.g., isopropanol, hexane/ethyl acetate mixtures) to find conditions that provide good recovery of the pure product while leaving the impurity in the mother liquor.[7]

  • Derivative Formation: In some challenging cases, it may be beneficial to derivatize the product mixture. For example, formation of a ketal or other derivative may alter the polarity sufficiently to allow for separation. The pure derivative can then be converted back to the desired ketone.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to 5-Fluoro-2-methylindan-1-one?

The most prevalent method is the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)-2-methylpropanoic acid or its corresponding acid chloride.[2][3] This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like aluminum chloride (AlCl₃).[3][6][8]

What are the critical process parameters to control during the synthesis?

  • Temperature: As highlighted in the troubleshooting section, temperature control is paramount for ensuring high regioselectivity and minimizing byproduct formation.[4]

  • Moisture Control: Friedel-Crafts reactions that utilize Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[5] All reagents and equipment should be thoroughly dried to prevent catalyst deactivation and ensure reproducibility.

  • Stoichiometry of Catalyst: When using a Lewis acid like AlCl₃, a stoichiometric amount is often required because the catalyst complexes with the ketone product.[8][9] Careful control of the catalyst loading is necessary for optimal results.

What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of byproducts, allowing for accurate determination of purity.[7][10]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying the structures of volatile byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway to 5-Fluoro-2-methylindan-1-one versus the competing pathway that leads to the common 7-fluoro isomeric byproduct.

Byproduct_Formation cluster_start Starting Material cluster_products Products Start 3-(3-fluorophenyl)-2-methylpropanoic acid chloride Intermediate Acylium Ion Intermediate Start->Intermediate Lewis Acid (e.g., AlCl₃) Product 5-Fluoro-2-methylindan-1-one Byproduct 7-Fluoro-2-methylindan-1-one Intermediate->Product Favored Cyclization (para to F) Intermediate->Byproduct Disfavored Cyclization (ortho to F)

Caption: Reaction pathways in the synthesis of 5-Fluoro-2-methylindan-1-one.

Data Summary

Byproduct TypeCommon StructureKey Identification MethodMitigation Strategy
Isomeric Impurity 7-Fluoro-2-methylindan-1-one¹H NMR, GC-MSLower reaction temperature, use of sterically bulky cyclizing agents.
Polymeric Material High molecular weight oligomersGPC, ¹H NMR (broad signals)Higher dilution, strict temperature and time control, use of pure starting materials.
Incomplete Cyclization 3-(3-fluorophenyl)-2-methylpropanoic acidHPLC, TLCIncrease reaction time or temperature, ensure catalyst activity.

High-Purity Synthesis Protocol

This protocol is designed to maximize the yield of 5-Fluoro-2-methylindan-1-one while minimizing the formation of the 7-fluoro isomer.

Materials:

  • 3-(3-fluorophenyl)-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-fluorophenyl)-2-methylpropanoic acid (1.0 eq).

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-fluorophenyl)-2-methylpropanoyl chloride. Use this directly in the next step.

  • Intramolecular Friedel-Crafts Cyclization:

    • In a separate, larger flame-dried flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude acid chloride from step 1 in a small amount of anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 95:5).

    • Combine the pure fractions and remove the solvent to yield 5-Fluoro-2-methylindan-1-one as a solid.

    • For highest purity, recrystallize the product from a suitable solvent like isopropanol.

References

  • ChemBK. (2024, April 9). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts alkylation avoiding isomerisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-fluoro-2-methylindan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-trifluoromethyl-2-indanone. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • Semantic Scholar. (2008, November 18). Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts: Facile and Highly Efficient Synthesis of 4-Fluorinated Tetrahydropyrans, Thiacyclohexanes, and Piperidines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts: Facile and Highly Efficient Synthesis of 4-Fluorinated Tetrahydropyrans, Thiacyclohexanes, and Piperidines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Retrieved from [Link]

Sources

Optimization

stability issues of 5-Fluoro-2-methylindan-1-one under reaction conditions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-Fluoro-2-methylindan-1-one (CAS: 41201-58-5). This document is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Fluoro-2-methylindan-1-one (CAS: 41201-58-5). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block in their synthetic workflows. As a key intermediate, its stability under various reaction conditions is paramount to achieving desired outcomes.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its reactivity and ensure the integrity of your experiments.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and inherent chemical nature of 5-Fluoro-2-methylindan-1-one.

FAQ 1: How should 5-Fluoro-2-methylindan-1-one be properly stored to ensure long-term stability?

Answer: Proper storage is the first line of defense against degradation. 5-Fluoro-2-methylindan-1-one is a crystalline solid at room temperature.[1][3] To maintain its integrity, it should be stored in a tightly sealed container, protected from moisture and light.

ParameterRecommended ConditionRationale
Temperature 0-8 °C[2]Reduces the rate of potential slow decomposition or auto-condensation reactions.
Atmosphere Inert gas (Argon or Nitrogen)While stable in air for short periods, long-term storage under an inert atmosphere prevents potential oxidation or moisture-driven side reactions.
Container Amber glass vial with a tight-fitting capProtects the compound from light, which can catalyze degradation, and prevents moisture ingress.
Location Cool, dry, and well-ventilated area[4]Ensures a stable environment and safety in case of container breach. Keep away from strong acids, bases, and oxidizing agents.[4]
FAQ 2: What are the primary structural features that dictate the reactivity and stability of this molecule?

Answer: The stability of 5-Fluoro-2-methylindan-1-one is governed by a balance of electronic and steric factors originating from its three key structural components: the indanone core, the α-methyl group, and the aromatic fluorine atom.

  • Indanone Core & α-Proton: The ketone functionality is adjacent to a benzylic carbon, which bears a single acidic proton. This proton can be abstracted by a base to form an enolate intermediate. This enolization is a central aspect of both its desired reactivity and its potential instability.

  • α-Methyl Group: This group introduces steric hindrance around the carbonyl and the α-carbon. This can slow the rate of nucleophilic attack directly at the carbonyl. It also directs enolate formation.

  • Aromatic Fluorine Atom: As a strongly electron-withdrawing group, the fluorine atom influences the electron density of the aromatic ring. While its effect on the distant α-proton's acidity is modest, it can significantly impact the molecule's overall electronic properties and bioavailability in downstream applications.[2][5]

Section 2: Troubleshooting Stability Under Reaction Conditions

This section provides specific troubleshooting guidance for common synthetic transformations where stability issues may arise.

Question 1: My base-catalyzed reaction (e.g., Aldol, Michael addition) is giving low yields and multiple side products. What is causing this instability?

Answer: This is a common issue stemming from the compound's ability to form an enolate. The choice of base and reaction temperature are critical. Strong, nucleophilic bases (e.g., NaOH, K₂CO₃) at elevated temperatures can promote undesired side reactions.

Causality & Troubleshooting Workflow:

G start Low Yield / Multiple Products in Base-Catalyzed Reaction q1 q1 start->q1 q2 q2 start->q2 q3 q3 start->q3 sol1 sol1 q1->sol1 Yes sol2 sol2 q2->sol2 Yes sol3 sol3 q3->sol3 Yes

Expert Insight: The key is to achieve rapid and complete conversion to the enolate before subsequent reactions can occur. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C is the standard approach. This kinetically deprotonates the α-carbon irreversibly, providing a clean solution of the enolate for subsequent reaction with an electrophile.

Question 2: I am attempting a reduction of the ketone with NaBH₄, but the reaction is sluggish and incomplete. Why?

Answer: While sodium borohydride is a mild and effective reducing agent for many ketones, its efficacy can be hampered by steric hindrance.[6] The α-methyl group in 5-Fluoro-2-methylindan-1-one shields the carbonyl carbon from the approaching hydride nucleophile.

Recommended Solutions:

ReagentConditionsRationale & Considerations
NaBH₄ MeOH, 0 °C to RTBaseline. If sluggish, increase reagent equivalents (2-3 eq.) and reaction time. Monitor by TLC. If still incomplete, consider a stronger agent.[6]
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0 °CMore Powerful. LAH is a much stronger reducing agent and will overcome steric hindrance. Caution: Requires strictly anhydrous conditions and a careful aqueous workup procedure.
Luche Reduction (NaBH₄, CeCl₃) MeOH, 0 °CChemoselective. The addition of Cerium(III) chloride increases the electrophilicity of the carbonyl carbon, enhancing the rate of hydride attack. This is an excellent method for hindered ketones and minimizes side reactions.
Question 3: My reaction with a Grignard (or organolithium) reagent is failing, and I am recovering most of my starting material. What is the stability issue here?

Answer: This is a classic case of enolization vs. nucleophilic addition . Grignard and organolithium reagents are not only strong nucleophiles but also strong bases. The acidic α-proton on the indanone can be abstracted by the organometallic reagent faster than nucleophilic attack on the sterically hindered carbonyl can occur. This simply converts your starting material into its enolate form and consumes your reagent.

The Competing Pathways:

G start 5-Fluoro-2-methylindan-1-one + R-MgX path_a path_a start->path_a Nucleophilic Attack path_b path_b start->path_b Proton Abstraction

Solution Strategy:

  • Use a Less Basic Organometallic: Organocuprates (Gilman reagents, R₂CuLi) are much softer, less basic nucleophiles and are more likely to favor 1,2-addition over enolization.

  • Employ CeCl₃ (Luche Conditions): As with reductions, adding anhydrous CeCl₃ to the reaction before the organolithium or Grignard reagent can dramatically favor nucleophilic addition. The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing the basicity of the system.

Section 3: Analytical Monitoring

FAQ 4: How can I use NMR spectroscopy to monitor the stability of my compound during a reaction?

Answer: NMR is a powerful tool for real-time or quasi-real-time reaction monitoring.

  • ¹H NMR: The most diagnostic proton is the one on the α-carbon (the methine proton). It typically appears as a quartet coupled to the adjacent methyl protons. The disappearance of this signal and the appearance of new signals will indicate a reaction at this position. The methyl group itself, a doublet, is also a clear reporter.

  • ¹⁹F NMR: This is highly recommended. The fluorine atom on the aromatic ring provides a very clean signal in a spectral region with no other interferences. Any change to the electronic structure of the molecule, even remotely, can induce a shift in the ¹⁹F signal. The appearance of new ¹⁹F signals is a definitive indicator of side product formation involving the aromatic core.

  • Reaction Monitoring: To monitor a reaction, carefully take an aliquot from the reaction mixture, quench it appropriately (e.g., with water or dilute acid), extract it into a suitable deuterated solvent (e.g., CDCl₃), and run a quick spectrum. Comparing this to the spectrum of your starting material provides a clear picture of the reaction's progress and stability.

Appendix A: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉FO[3][7]
Molecular Weight 164.18 g/mol [3][7]
Appearance White crystal[1][3]
Melting Point ~80-82 °C[1][3]
Boiling Point ~251.8 °C at 760 mmHg[3][7]
Solubility Soluble in common organic solvents (alcohols, ethers, ketones)[1][3]

Appendix B: Detailed Experimental Protocol

Protocol: Luche Reduction of 5-Fluoro-2-methylindan-1-one

This protocol provides a robust method for reducing the ketone to the corresponding alcohol, minimizing the issues of steric hindrance and sluggish reactivity.

Materials:

  • 5-Fluoro-2-methylindan-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-methylindan-1-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (approx. 0.1 M concentration relative to the ketone).

  • Stirring: Stir the resulting solution at room temperature for 30 minutes. The solution may become a slurry.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reductant: Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water and extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-2-methylindan-1-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

References

  • LookChem. (n.d.). Cas 17496-14-9, 2-METHYL-1-INDANONE. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 5, 2026, from [Link]

  • ChemBK. (2024). 5-fluoro-2-methyl-1-indanone. Retrieved January 5, 2026, from [Link]

  • ChemBK. (2024). 5-fluoro-2-methylindan-1-one. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Retrieved January 5, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 5, 2026, from [Link]

  • Nature. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoro-1-indanone. Retrieved January 5, 2026, from [Link]

  • Synfacts. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Considerations for 5-Fluoro-2-methylindan-1-one Production

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methylindan-1-one is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] The fluorine substit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylindan-1-one is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] The fluorine substitution can be crucial for modulating a compound's metabolic stability, binding affinity, and bioavailability.[2] As research progresses from bench-scale synthesis to pilot-plant and larger-scale production, a new set of challenges emerges. This technical support center provides a comprehensive guide to navigating the complexities of scaling up the production of 5-Fluoro-2-methylindan-1-one, with a focus on troubleshooting common issues and ensuring process robustness and safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-Fluoro-2-methylindan-1-one suitable for scale-up?

A1: The most prevalent and scalable method for synthesizing the indanone core is the intramolecular Friedel-Crafts acylation.[3][4] For 5-Fluoro-2-methylindan-1-one, this typically involves the cyclization of a substituted 3-phenylpropanoic acid or its corresponding acyl chloride. Another approach involves the methylation of 5-fluoroindanone.[1][5]

Q2: What are the primary safety concerns during the large-scale production of 5-Fluoro-2-methylindan-1-one?

A2: Key safety issues include:

  • Handling of Corrosive Reagents: The synthesis often employs strong acids like concentrated sulfuric acid, chlorosulfonic acid, or Lewis acids such as aluminum chloride, which are corrosive and moisture-sensitive.[3][6]

  • Exothermic Reactions: Friedel-Crafts acylations can be highly exothermic, requiring careful temperature control to prevent runaway reactions.

  • Hazardous Byproducts and Waste: The reaction can generate corrosive and toxic gases. Proper scrubbing and waste disposal protocols are essential.

  • Product Handling: 5-Fluoro-2-methylindan-1-one itself may be toxic, and appropriate personal protective equipment (PPE), such as gloves, goggles, and respiratory protection, should always be used.[1][7]

Q3: How can the purity of 5-Fluoro-2-methylindan-1-one be effectively monitored and controlled on a larger scale?

A3: A combination of analytical techniques is crucial for quality control:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product and detecting non-volatile impurities.[8]

  • Gas Chromatography (GC): Suitable for assessing the purity of the final product and identifying any volatile impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the structure of unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying isomers.[3]

Troubleshooting Guide

Issue 1: Low Product Yield

Low yield is a frequent challenge during scale-up. The potential causes and solutions are outlined below.

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst loading.Monitor reaction progress using TLC or HPLC to determine the optimal reaction time. Gradually and carefully increase the reaction temperature or catalyst amount while monitoring for side reactions.[3]
Reagent Purity and Moisture Water can deactivate the Lewis acid catalysts used in Friedel-Crafts acylation. Impurities in starting materials can also interfere with the reaction.[6]Ensure all reagents and solvents are anhydrous. Use freshly opened or purified starting materials.[6]
Suboptimal Reaction Conditions The optimal temperature, solvent, and catalyst for a small-scale reaction may not be directly transferable to a larger scale due to differences in heat and mass transfer.Perform a Design of Experiments (DoE) to re-optimize reaction conditions at the target scale. Consider alternative catalysts that may be more robust.[9][10]
Product Loss During Work-up Significant product loss can occur during extraction, washing, and purification steps.Optimize the extraction solvent and pH. Minimize the number of transfer steps. Re-evaluate the purification method; for example, crystallization may be more efficient than chromatography for large quantities.[6]

Workflow for Troubleshooting Low Yield

Caption: A systematic workflow for diagnosing and addressing low product yield.

Issue 2: Formation of Impurities

The formation of side products can become more pronounced at a larger scale.

Common Impurities and Mitigation Strategies

Impurity Type Potential Cause Mitigation Strategy
Regioisomers The position of the fluorine substituent on the aromatic ring can direct cyclization to an undesired position. The strength of the acid catalyst can influence this.[3]Carefully control reaction conditions, particularly the choice of catalyst and solvent. Nitromethane has been shown to improve selectivity in some Friedel-Crafts reactions.[6]
Intermolecular Reaction Products High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.Employ high-dilution conditions by adding the substrate slowly to the reaction mixture.[3]
Polymers Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.[3]
Indene Derivatives Elimination reactions, often promoted by high temperatures during the reaction or work-up, can form indene byproducts.Maintain strict temperature control and consider milder work-up procedures.[3]

Logical Relationship of Impurity Formation

Impurity_Formation cluster_conditions Reaction Conditions cluster_impurities Potential Impurities High_Temperature High Temperature Polymers Polymers High_Temperature->Polymers Indene_Derivatives Indene_Derivatives High_Temperature->Indene_Derivatives High_Concentration High Concentration Intermolecular_Products Intermolecular_Products High_Concentration->Intermolecular_Products Strong_Acid Strong Acid Catalyst Regioisomers Regioisomers Strong_Acid->Regioisomers Strong_Acid->Polymers

Caption: The influence of reaction conditions on the formation of common impurities.

Issue 3: Purification Challenges

Purifying large quantities of 5-Fluoro-2-methylindan-1-one can be challenging.

Purification Methods and Troubleshooting

  • Column Chromatography: While effective at the lab scale, it can be inefficient and costly for large quantities.

    • Troubleshooting: If isomers are difficult to separate, try adjusting the solvent system polarity or using a different stationary phase.[8]

  • Recrystallization: This is often the preferred method for large-scale purification.

    • Troubleshooting "Oiling Out": 5-Fluoro-1-indanone has a relatively low melting point, which can lead to it melting in the hot solvent instead of dissolving.[8] To prevent this, use a larger volume of solvent, cool the solution slowly, or use a different solvent system.[8]

    • Troubleshooting Low Recovery: If the yield after recrystallization is low, you may have used too much solvent. Try concentrating the mother liquor to obtain a second crop of crystals.[8]

Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-1-indanone via Intramolecular Cyclization

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, carefully add concentrated sulfuric acid.[11]

  • Substrate Addition: Cool the sulfuric acid to the desired temperature (e.g., 0-10 °C) and slowly add the starting material, such as 3-(4-fluorophenyl)-2-methylpropanoic acid, portion-wise, ensuring the internal temperature does not exceed the set limit.

  • Reaction: Warm the mixture to the optimized temperature (e.g., 90°C) and hold for the required duration, monitoring the reaction progress by HPLC or TLC.[11]

  • Quenching: Once the reaction is complete, cool the mixture and carefully quench it by pouring it into a mixture of ice and water with vigorous stirring.

  • Extraction: Extract the product into a suitable organic solvent, such as toluene.[11]

  • Washing: Wash the organic layer with an aqueous base (e.g., sodium hydroxide solution) to remove acidic impurities, followed by a water wash.[11]

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude 5-Fluoro-2-methylindan-1-one.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture.

References

Optimization

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Fluoro-2-methylindan-1-one

Introduction The synthesis of 5-Fluoro-2-methylindan-1-one, a key building block in medicinal chemistry and drug development, predominantly relies on an intramolecular Friedel-Crafts acylation. This cyclization is a powe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 5-Fluoro-2-methylindan-1-one, a key building block in medicinal chemistry and drug development, predominantly relies on an intramolecular Friedel-Crafts acylation. This cyclization is a powerful C-C bond-forming reaction but is notoriously exothermic, particularly when catalyzed by strong Lewis acids like aluminum chloride (AlCl₃).[1][2][3] Improper management of this exotherm not only poses a significant safety risk, including the potential for thermal runaway, but can also compromise product yield and purity by promoting the formation of regioisomers and other side products.[4][5]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causality behind the exotherm and offers practical, self-validating protocols to ensure a safe, controlled, and reproducible synthesis.

Frequently Asked Questions (FAQs): Understanding the Exotherm

Q1: What is the primary source of the exotherm in the synthesis of 5-Fluoro-2-methylindan-1-one?

The significant heat generation stems from the core mechanism of the intramolecular Friedel-Crafts acylation. The process can be broken down into two highly exothermic stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (commonly AlCl₃) reacts with the precursor, 3-(4-fluorophenyl)-2-methylpropanoyl chloride, to form a highly electrophilic acylium ion. This initial acid-base reaction releases a substantial amount of energy.

  • Ketone-Catalyst Complexation: After the cyclization reaction, the newly formed ketone product acts as a Lewis base and forms a stable, often irreversible, complex with the AlCl₃ catalyst.[2][3] This complexation is also a highly exothermic process. Because this complex deactivates the product towards further reaction, a stoichiometric amount of the Lewis acid is typically required.[2][3]

Q2: Why is strict temperature control so critical for both safety and product quality?

Failure to manage the reaction exotherm has two major consequences:

  • Safety (Thermal Runaway): The heat generated can accelerate the reaction rate, which in turn generates more heat. This feedback loop can lead to a thermal runaway, causing the solvent to boil violently and potentially leading to a dangerous over-pressurization of the reaction vessel. The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation far more challenging and increasing this risk.[4]

  • Product Quality (Yield and Purity):

    • Regioisomer Formation: Although intramolecular reactions are generally more selective, excessive temperatures can provide enough energy to overcome the activation barrier for cyclization at the less-favored ortho position to the fluorine atom, leading to the formation of the undesired 7-fluoro-2-methylindan-1-one isomer.[6]

    • Side Reactions: Higher temperatures can promote various side reactions, including polymerization or degradation of starting materials and products, resulting in a lower yield and the formation of colored impurities.[7]

Troubleshooting and Proactive Thermal Management

This section provides detailed protocols and guides to address common challenges encountered during the synthesis.

Issue 1: Runaway Reaction or Uncontrolled Temperature Spike

A rapid, uncontrolled increase in temperature is the most critical issue. The following flowchart outlines the immediate steps to take and the subsequent analysis to prevent recurrence.

G cluster_0 Immediate Response cluster_1 Post-Incident Analysis cluster_2 Corrective Actions A Temperature Spike Detected (>10°C above target) B Immediately Stop Reagent Addition A->B C Enhance Cooling (Add dry ice to isopropanol bath) B->C D If Uncontrolled: Prepare for emergency quench (Pour into large volume of ice) C->D E Review Reagent Addition Rate D->E I Reduce Addition Rate E->I F Check Cooling Bath Efficiency (Sufficient volume? Good contact?) J Use a More Efficient Cooling System F->J G Verify Reagent Purity & Dryness (Wet AlCl₃ can react violently) K Ensure Anhydrous Conditions G->K H Assess Stirring Speed (Is it adequate for heat transfer?) L Increase Stirrer RPM H->L

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Field Guide to Indanone Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Comparative Reactivity of 5-Fluoro-2-methylindan-1-one and 5-Fluoro-1-indanone The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 5-Fluoro-2-methylindan-1-one and 5-Fluoro-1-indanone

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and neuroprotective drugs.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide provides an in-depth comparison of two key fluorinated indanone building blocks: 5-Fluoro-1-indanone and its C2-methylated analogue, 5-Fluoro-2-methylindan-1-one.

Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals. The presence of a single methyl group at the C2 position dramatically alters the molecule's steric and electronic landscape, dictating its behavior in crucial synthetic transformations. This comparison will dissect these differences, providing both theoretical rationale and practical, field-tested experimental protocols to guide your synthetic strategy.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between these two compounds lies in the substitution at the alpha-carbon (C2) to the carbonyl group. 5-Fluoro-2-methylindan-1-one possesses a methyl group at this position, which introduces significant steric and electronic changes compared to the unsubstituted C2 of 5-Fluoro-1-indanone.

Property5-Fluoro-1-indanone5-Fluoro-2-methylindan-1-one
Structure 5-Fluoro-1-indanone Structure5-Fluoro-2-methylindan-1-one Structure
CAS Number 700-84-5[3][6]41201-58-5[7][8]
Molecular Formula C₉H₇FO[3][6]C₁₀H₉FO[7][8]
Molecular Weight 150.15 g/mol [3][6]164.18 g/mol [7][8]
Appearance White to yellow crystalline powder/solid[3][5]White crystal[7][8]
Melting Point 35-40 °C[3][9]~80-82 °C[7][8]
Boiling Point 113-114 °C (lit.)[3][9]251.8 °C at 760 mmHg[8]
Solubility Insoluble in water; soluble in common organic solvents[3]Soluble in alcohols, ethers, and ketones[7][8]

Comparative Reactivity: A Tale of Two Alpha-Carbons

The reactivity of these indanones can be dissected by examining the three primary reactive sites: the electrophilic carbonyl carbon (C1), the nucleophilic alpha-carbon (C2, via its enolate), and the aromatic ring. The methyl group in 5-Fluoro-2-methylindan-1-one is the primary determinant of the observed differences in reactivity.

G Workflow: Comparative Reduction of Indanones cluster_0 5-Fluoro-1-indanone (Unhindered) cluster_1 5-Fluoro-2-methylindan-1-one (Sterically Hindered) Indanone1 5-Fluoro-1-indanone Product1 5-Fluoro-1-indanol Indanone1->Product1 NaBH4, MeOH (Faster Reaction) Indanone2 5-Fluoro-2-methylindan-1-one Product2 5-Fluoro-2-methyl-1-indanol Indanone2->Product2 NaBH4, MeOH (Slower Reaction)

Caption: Comparative workflow for carbonyl reduction.

Protocol 2.1: Reduction of 5-Fluoro-1-indanone
  • Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol (MeOH) at 0 °C (ice bath).

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~5-6. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-fluoro-1-indanol, which can be further purified by column chromatography.

Reactions at the Alpha-Position (C2): Enolate Chemistry

The C2 position's reactivity is governed by the acidity of its protons, which allows for the formation of a nucleophilic enolate.

  • Expert Analysis & Causality:

    • 5-Fluoro-1-indanone: Possesses two acidic protons at the C2 position, making it an ideal substrate for a range of alpha-functionalization reactions, including alkylations and condensations. [2][10]It can be mono- or di-alkylated depending on the reaction conditions.

    • 5-Fluoro-2-methylindan-1-one:

      • Proton Count: It has only one acidic proton at C2, meaning it can only be functionalized once more at this position.

      • Acidity: The electron-donating nature of the methyl group (+I effect) slightly destabilizes the adjacent carbanion (enolate), making this proton marginally less acidic than those in 5-Fluoro-1-indanone. A stronger base or more forcing conditions may be required for complete deprotonation.

      • Steric Hindrance: The existing methyl group also sterically hinders the approach of electrophiles to the C2 carbon, slowing reaction rates.

  • Supporting Experiment: Synthesis via α-Methylation The most direct comparison is the synthesis of 5-Fluoro-2-methylindan-1-one from 5-Fluoro-1-indanone. This transformation perfectly illustrates the principles of C2 functionalization. [7][8]

G Workflow: α-Methylation of 5-Fluoro-1-indanone Start 5-Fluoro-1-indanone (Two α-protons) Step1 1. Add Base (e.g., NaH, LDA) in Anhydrous THF Start->Step1 Intermediate Indanone Enolate (Nucleophile) Step1->Intermediate Step2 2. Add Electrophile (e.g., Methyl Iodide, MeI) Intermediate->Step2 Product 5-Fluoro-2-methylindan-1-one (One α-proton) Step2->Product SideProduct Di-methylated Product (Potential Byproduct) Step2->SideProduct If excess MeI/ strong conditions

Caption: Synthetic workflow for C2-methylation.

Protocol 2.2: Synthesis of 5-Fluoro-2-methylindan-1-one via Methylation
  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath).

  • Enolate Formation: Add a solution of 5-Fluoro-1-indanone (1.0 eq) in anhydrous THF to a solution of a strong base like Lithium Diisopropylamide (LDA) (1.05 eq) at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (MeI) (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-Fluoro-2-methylindan-1-one.

Synthetic Routes to Starting Materials

The accessibility of these key starting materials is crucial for their application. Both are typically synthesized via intramolecular Friedel-Crafts reactions.

Protocol 3.1: Synthesis of 5-Fluoro-1-indanone

This compound is commonly prepared via the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. [3][11]

  • Reaction Setup: In a round-bottom flask, slowly and carefully add 3-(3-fluorophenyl)propanoic acid (1.0 eq) to an excess of a strong acid catalyst like polyphosphoric acid (PPA) or chlorosulfonic acid (20 mL per 2.0g of acid) with stirring at room temperature. [3][10]2. Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting acid is consumed. A reported yield for this method is approximately 70.5%. [3]3. Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography. [10]

Protocol 3.2: Synthesis of 5-Fluoro-2-methylindan-1-one

Besides the methylation route described previously, an alternative synthesis involves the cyclization of a propiophenone derivative. [12]

  • Reaction Setup: Prepare a mixture of 3-dimethylamino-4'-fluoro-2-methylpropiophenone (1.0 eq) and concentrated sulfuric acid.

  • Reaction: Warm the mixture to 90°C over one hour and stir at 90°C for an additional two hours. [12]3. Work-up: Cool the reaction mixture and quench by pouring it into ice.

  • Extraction and Purification: Extract the product into toluene. Wash the toluene layer with aqueous sodium hydroxide and then with water. Concentrate the toluene layer in vacuo to obtain the final product. [12]

Conclusion and Strategic Recommendations

The choice between 5-Fluoro-1-indanone and 5-Fluoro-2-methylindan-1-one is a critical decision in the design of a synthetic route.

  • Choose 5-Fluoro-1-indanone when:

    • Your synthetic strategy requires functionalization at the C2 position.

    • You need to perform reactions at the carbonyl group and require maximal reactivity (e.g., rapid reduction, Grignard additions).

    • The synthetic target requires a CH₂ group at the C2 position.

  • Choose 5-Fluoro-2-methylindan-1-one when:

    • The C2-methyl group is a required structural feature of your final target molecule.

    • You need to prevent reactions at the C2 position (the methyl group acts as a blocking group).

    • Slower, more controlled reactivity at the C1 carbonyl is desired.

By understanding the fundamental principles of steric hindrance and electronic effects, researchers can harness the distinct reactivity profiles of these two versatile building blocks to efficiently construct complex molecular architectures for the next generation of therapeutics.

References

  • 5-Fluoro-1-indanone. ChemBK. [Link]

  • 5-Fluoro-1-indanone | 700-84-5. J&K Scientific LLC. [Link]

  • Synthesis of 5-fluoro-2-methyl-1-indanone. PrepChem.com. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]

  • 5-fluoro-2-methyl-1-indanone. ChemBK. [Link]

  • 5-fluoro-2-methylindan-1-one. ChemBK. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • 5-Fluoro-1-indanone | C9H7FO | CID 136537. PubChem. [Link]

  • Nucleophilic addition. Wikipedia. [Link]

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Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indanones

For Researchers, Scientists, and Drug Development Professionals The Strategic Role of Fluorination in Indanone Drug Discovery The substitution of hydrogen with fluorine, the most electronegative element, imparts unique p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Role of Fluorination in Indanone Drug Discovery

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size. This seemingly minor change can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile. In the context of indanone derivatives, fluorination is a strategic tool to:

  • Modulate Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body, leading to improved bioavailability and potentially less frequent dosing.

  • Enhance Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the indanone scaffold, influencing interactions with biological targets. It can participate in hydrogen bonding and other non-covalent interactions, leading to a tighter and more specific binding to enzymes or receptors.

  • Improve Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[4]

The decision to incorporate fluorine is therefore a calculated one, aimed at optimizing the drug-like properties of the indanone core. The following sections will delve into specific examples that highlight these advantages in the context of anticancer and anti-inflammatory activities.

Comparative Analysis of Anticancer Activity

Indanone derivatives have shown significant promise as anticancer agents, with fluorination often playing a crucial role in enhancing their potency.[2] A notable example is the class of 2-benzylidene-1-indanones, which have demonstrated potent cytotoxicity against various cancer cell lines.[2][5]

Data Presentation: Anticancer Efficacy

The following table summarizes the anticancer activity of a representative fluorinated benzylidene indanone derivative compared to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), and provides context with data on non-fluorinated indanone-based compounds.

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)Indanone-based Thiazolyl Hydrazone (ITH-6) (Non-fluorinated)
In Vitro Cytotoxicity (MCF-7 breast cancer) Induces G2/M phase arrest; IC50 values in the range of 0.01 - 0.88 µM[2][5]AntimetaboliteIC50 values ranging from 0.41 to 6.85 µM in various colon cancer cell lines[6][7]
Mechanism of Action Microtubule destabilizer; Down-regulates VEGF and HIF-α[8][9]Inhibits thymidylate synthase[8]Induces G2/M phase arrest and apoptosis; Inhibits tubulin polymerization[6][7][10]
In Vivo Efficacy 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma model[8][9]Tumor inhibition varies by model and dose[8]Significantly decreased tumor size in mice bearing HT-29 and KM 12 tumor xenografts[6]
Toxicity Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino mice[8]Known for significant side effects[8]No observable toxic effects at a dose of 6 mg/kg in vivo[6]

Expert Interpretation: The data suggests that fluorinated benzylidene indanones can exhibit potent anticancer activity, in some cases comparable to or exceeding that of established chemotherapeutics, and with a favorable preliminary safety profile.[2][8] The mechanism of action, involving microtubule destabilization, is a clinically validated anticancer strategy.[9] While non-fluorinated indanone derivatives like ITH-6 also show significant efficacy, the direct comparison of a fluorinated benzylidene indanone with its non-fluorinated parent would be necessary to definitively quantify the contribution of fluorine to its activity.

Experimental Protocols

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation.

  • Reaction Setup: Dissolve 1-indanone (or a substituted/fluorinated 1-indanone) and a substituted benzaldehyde in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5]

Signaling Pathway Visualization

The anticancer mechanism of fluorinated benzylidene indanones often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

anticancer_pathway Fluorinated_Benzylidene_Indanone Fluorinated_Benzylidene_Indanone Microtubule_Destabilization Microtubule_Destabilization Fluorinated_Benzylidene_Indanone->Microtubule_Destabilization VEGF_Downregulation VEGF_Downregulation Fluorinated_Benzylidene_Indanone->VEGF_Downregulation HIF_alpha_Downregulation HIF_alpha_Downregulation Fluorinated_Benzylidene_Indanone->HIF_alpha_Downregulation G2/M_Phase_Arrest G2/M_Phase_Arrest Microtubule_Destabilization->G2/M_Phase_Arrest Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis Antiangiogenesis Antiangiogenesis VEGF_Downregulation->Antiangiogenesis HIF_alpha_Downregulation->Antiangiogenesis

Caption: Anticancer mechanism of a fluorinated benzylidene indanone derivative.

Comparative Analysis of Anti-inflammatory Activity

Indanone derivatives have also been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of key inflammatory mediators.[3][12]

Data Presentation: Anti-inflammatory Efficacy

The following table compares the anti-inflammatory activity of a potent 2-benzylidene-1-indanone derivative with the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Parameter2-Benzylidene-1-indanone Derivative (Compound 8f)Indomethacin (NSAID)
In Vitro Activity Potent inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in LPS-stimulated murine primary macrophages.[8]Standard anti-inflammatory agent.
In Vivo Activity Data not specified in the provided source.Well-established in vivo anti-inflammatory effects.
Mechanism of Action Inhibition of inflammatory pathways.[8]Inhibition of cyclooxygenase (COX) enzymes.

Expert Interpretation: While the provided data for the anti-inflammatory activity of a specific fluorinated indanone is limited, the potent in vitro activity of the 2-benzylidene-1-indanone derivative suggests a promising avenue for the development of novel anti-inflammatory agents based on this scaffold. Fluorination could potentially enhance this activity by improving metabolic stability and target engagement.

Experimental Protocols

This protocol is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture: Culture murine primary macrophages or a suitable macrophage cell line.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the indanone derivatives at various concentrations.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

Signaling Pathway Visualization

The anti-inflammatory mechanism of indanone derivatives can involve the modulation of key inflammatory signaling pathways.

anti_inflammatory_pathway Indanone_Derivative Indanone_Derivative Signaling_Pathways Inflammatory Signaling Pathways (e.g., NF-κB) Indanone_Derivative->Signaling_Pathways Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Signaling_Pathways Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Signaling_Pathways->Proinflammatory_Cytokines

Caption: Anti-inflammatory mechanism of an indanone derivative.

Conclusion and Future Directions

The strategic incorporation of fluorine into the indanone scaffold presents a powerful approach to enhance the biological activity of these versatile compounds. The evidence suggests that fluorination can lead to derivatives with potent anticancer and anti-inflammatory properties, often through well-defined mechanisms of action.

While this guide provides a comparative overview based on available data, further research is warranted to conduct direct, head-to-head comparisons of fluorinated indanones with their non-fluorinated counterparts across a range of biological assays. Such studies will provide a more definitive understanding of the structure-activity relationships and the precise contribution of fluorine to the observed therapeutic effects. The continued exploration of fluorinated indanones holds significant promise for the development of next-generation therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application of 5-Fluoro-1-indanone in the Development of Anti-Cancer Agents.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.
  • Fahandej-Sadi, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 34, 115960.
  • BenchChem. (2025).
  • Chłopicka, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 944505.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • MedChemComm. (2017). Design, synthesis and antiproliferation activity of indole analogues of indanocine. MedChemComm, 8(10), 1955-1961.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • Kumar, A., et al. (2020). Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. European Journal of Pharmaceutical Sciences, 154, 105513.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Frontiers. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study.
  • Zou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. PubMed.
  • Siddiqui, N., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines.
  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Li, Y., et al. (2016). Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine. Scientific Reports, 6, 35421.
  • PubMed. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton.
  • Al-Ostoot, F. H., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. BMC Complementary Medicine and Therapies, 24(1), 136.
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Validation

The 5-Fluoro-Indanone Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals The 5-fluoro-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent enzyme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent enzyme inhibitors. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-fluoro-indanone derivatives, with a primary focus on their activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and their potential as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative conditions like Parkinson's disease.

The Significance of the 5-Fluoro-Indanone Core

The indanone moiety itself is a core structural feature of the well-established AChE inhibitor, Donepezil.[1] The introduction of a fluorine atom at the C5 position of the indanone ring is a key design element. Due to its high electronegativity and small size, fluorine can modulate the electronic properties of the aromatic ring and form favorable interactions with biological targets. This strategic fluorination can lead to improved potency, selectivity, and pharmacokinetic profiles.[2]

Comparative Analysis of Acetylcholinesterase (AChE) Inhibitors

The development of novel AChE inhibitors is a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in the neurotransmitter acetylcholine.[2][3] Research into fluorinated indanone analogs has aimed to refine the SAR and enhance inhibitory potency.

Structure-Activity Relationship Insights

While a comprehensive SAR study on a dedicated series of 5-fluoro-1-indanone derivatives is not extensively documented in a single source, a comparative analysis of various indanone derivatives provides valuable insights.[1] The following table summarizes the AChE inhibitory activity of selected indanone derivatives, highlighting key structural features.

Compound IDCore StructureR1 (at Indanone C5)R2 (Substituent on Piperidine/Benzyl)AChE IC50Reference CompoundReference AChE IC50
1 1-IndanoneH-CH₂-piperidine-benzyl~5.7 nMDonepezil~5.7 nM[1]
2 1-IndanoneOCH₃-CH₂-piperidine-benzyl (dimethoxy)0.78 µM--[1]
3 1-IndanoneH2-fluorobenzyl piperazine acetamide60 µM--[1]
4 1-IndanoneOCH₃4-fluorobenzyl piperazine81 nM--[1]
5 1-IndanoneOCH₃2-fluorobenzyl piperazine120 nM--[1]
6 1-IndanoneOCH₃2-trifluoromethylbenzyl piperazine32 nM--[1]

Note: Data is compiled from multiple sources to illustrate general SAR trends. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

From the data, several key SAR trends can be deduced:

  • Substitution on the Indanone Ring: The presence and position of substituents on the indanone ring are critical for activity. While the table above focuses on C5-substituents, other studies have shown that C6-substituted indanones can also be potent inhibitors.[4]

  • The Nature of the Linker and Terminal Group: The linker connecting the indanone core to the terminal amine-containing group (e.g., piperidine, piperazine) and the substituents on that terminal group significantly influence potency. For instance, the presence of a fluorine atom on the benzylpiperazine moiety (compounds 4 and 5) appears to be well-tolerated.

  • Impact of Fluorine: The introduction of a trifluoromethyl group (compound 6) leads to a significant increase in potency compared to a single fluorine atom at the same position (compound 5), suggesting that the electronic properties of the substituent play a crucial role.

Monoamine Oxidase B (MAO-B) Inhibition: An Alternative Therapeutic Avenue

Beyond AChE inhibition, indanone derivatives have shown promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[5][6] MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[7][8][9]

SAR for MAO-B Inhibition

Studies on C5- and C6-substituted indanones have provided valuable insights into the SAR for MAO-B inhibition.[5] It has been observed that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range.[10] In contrast, C5-substituted derivatives are comparatively weaker inhibitors.[10] This suggests that the position of the fluorine atom at C5 in 5-fluoro-indanone derivatives would likely result in moderate MAO-B inhibitory activity, though further optimization of other parts of the molecule could enhance this.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for the synthesis and biological evaluation of 5-fluoro-indanone derivatives are crucial.

Synthesis of 5-Fluoro-1-indanone

A common method for the synthesis of the 5-fluoro-1-indanone scaffold is through an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[2]

Step-by-Step Protocol:

  • To a round-bottom flask, add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid.

  • Slowly add 20 mL of chlorosulfonic acid with stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Step-by-Step Protocol:

  • Prepare a 96-well microplate.

  • Add 25 µL of 15 mM acetylthiocholine iodide (ATCI) in water.

  • Add 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 50 mM sodium phosphate buffer (pH 8.0).

  • Add 50 µL of the test compound solution at various concentrations.

  • Add 25 µL of 0.22 U/mL of human recombinant AChE in buffer.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

Visualizing the Mechanism of Action

Understanding the signaling pathways in which these enzymes operate is fundamental to rational drug design.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Synthesized Vesicle Synaptic Vesicle ACh->Vesicle Packaged ACh_released ACh Vesicle->ACh_released Released AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh_released->AChR Binds Signal Signal Transduction AChR->Signal Activates Inhibitor 5-Fluoro-Indanone Derivative Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase (AChE) in the Synaptic Cleft and its Inhibition.

MAOB_Signaling_Pathway cluster_neuron Dopaminergic Neuron / Glial Cell Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites ROS Reactive Oxygen Species (ROS) MAOB->ROS Byproduct Inhibitor 5-Fluoro-Indanone Derivative Inhibitor->MAOB Inhibits

Caption: Role of Monoamine Oxidase B (MAO-B) in Dopamine Metabolism.

Conclusion and Future Directions

The 5-fluoro-1-indanone scaffold represents a highly promising starting point for the development of potent enzyme inhibitors for neurodegenerative diseases. The available structure-activity relationship data, although not from a single comprehensive study, clearly indicates that substitutions on the indanone core and the nature of the side chains are critical for achieving high potency and selectivity. The fluorine atom at the C5 position offers a valuable tool for modulating the physicochemical properties of these derivatives.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of 5-fluoro-1-indanone derivatives to establish a more definitive and comparative SAR. This will enable a more precise understanding of the role of the fluorine substituent and guide the rational design of next-generation inhibitors with improved therapeutic profiles.

References

Comparative

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 5-Fluoro-2-methylindan-1-one

This guide provides an in-depth, comparative framework for the structural elucidation of 5-Fluoro-2-methylindan-1-one, a fluorinated indanone derivative of interest in pharmaceutical and chemical synthesis.[1][2] As with...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for the structural elucidation of 5-Fluoro-2-methylindan-1-one, a fluorinated indanone derivative of interest in pharmaceutical and chemical synthesis.[1][2] As with any novel or modified compound, unambiguous structural validation is paramount to ensure the integrity of downstream research and development.[3]

We will proceed by establishing a validated analytical workflow, comparing predicted spectroscopic data for our target molecule against the known experimental data of its parent compound, 5-Fluoro-1-indanone. This comparative approach is a cornerstone of structural chemistry; it allows us to isolate and understand the specific spectroscopic consequences of the key structural modification—the introduction of a methyl group at the C2 position. The causality behind spectral shifts and the logic of data integration will be emphasized throughout.

The Analytical Imperative: Why a Comparative Approach?

  • Establish a Baseline: We leverage the well-documented spectroscopic profile of the closely related starting material, 5-Fluoro-1-indanone.[4][5]

  • Predict the Perturbation: Using fundamental principles of spectroscopy and data from analogous C2-substituted indanones, we predict how the addition of a C2-methyl group will alter the baseline spectra.[6][7]

  • Validate Experimentally: The subsequent experimental data acquired for a synthesized sample of 5-Fluoro-2-methylindan-1-one can then be confidently matched against these informed predictions.

This methodology transforms the analysis from a simple data collection exercise into a self-validating system, where each piece of data must align with a chemically-reasoned hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific environment of the fluorine atom. We will explore ¹H, ¹³C, and ¹⁹F NMR, as this triad is essential for a complete structural assignment of a fluorinated organic molecule.[8]

Workflow for NMR-Based Structural Validation

The logical flow for acquiring and interpreting NMR data is crucial for unambiguous confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve ~15mg of sample in ~0.6mL CDCl3 with TMS acq_1h 1D ¹H NMR (Quantitative & Coupling) prep->acq_1h acq_13c 1D ¹³C NMR & DEPT-135 (Carbon Count & Type) acq_1h->acq_13c acq_19f 1D ¹⁹F NMR (Fluorine Environment) acq_13c->acq_19f acq_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) acq_19f->acq_2d assign_1h Assign ¹H Signals (Shifts, Integrals, Multiplicity) acq_2d->assign_1h assign_c Assign ¹³C & DEPT Signals (Confirm CH, CH₂, CH₃, Cq) assign_1h->assign_c assign_f Analyze ¹⁹F Shift & Coupling (Confirm Ar-F) assign_c->assign_f correlate Integrate 2D Data (Confirm H-H & H-C Bonds) assign_f->correlate compare Compare to 5-Fluoro-1-indanone & Predicted Shifts correlate->compare validation Structure Validated compare->validation

Caption: Workflow for structural validation using NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of 5-Fluoro-2-methylindan-1-one and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[7] CDCl₃ is selected for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined solvent residual peak. Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument). A sufficient number of scans (typically >1024) and a longer relaxation delay (5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed.[9] Use a common fluorine reference standard or the instrument's calibrated internal reference. Chemical shifts are typically referenced to CFCl₃ (δ = 0.00 ppm).[10]

  • Data Processing: Process all spectra using a Fourier transform with an appropriate line-broadening factor (e.g., 0.3 Hz for ¹H), followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

¹H NMR: Comparative Analysis

The primary impact of the C2-methyl group is on the aliphatic protons at positions 2 and 3. The C2 proton is no longer a methylene but a methine, and the C3 methylene protons become diastereotopic, leading to more complex splitting.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃, δ ppm)

Proton Assignment 5-Fluoro-1-indanone (Experimental)[11] 5-Fluoro-2-methylindan-1-one (Predicted) Rationale for Prediction
H2 (CH) 2.70 (t) ~2.8 (m) Deshielded by methyl group; becomes a multiplet due to coupling with H3a, H3b, and CH₃ protons.
H3a/H3b (CH₂) 3.14 (t) ~3.3 (dd), ~2.8 (dd) Methylene protons become diastereotopic. One is pushed downfield, the other upfield. Both appear as doublets of doublets due to geminal coupling and vicinal coupling to H2.
Aromatic Protons 7.1-7.8 (m) 7.1-7.8 (m) Minimal change expected. Splitting patterns will be complex due to H-H and H-F couplings.

| 2-CH₃ | N/A | ~1.2 (d) | Appears as a doublet due to coupling with the H2 methine proton. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides an unambiguous count of the carbon atoms. The introduction of the methyl group adds a new signal in the upfield region and shifts the signals of the adjacent C2 and C3 carbons.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃, δ ppm)

Carbon Assignment 5-Fluoro-1-indanone (Experimental) 5-Fluoro-2-methylindan-1-one (Predicted) Rationale for Prediction
C1 (C=O) ~205 ~207 Alpha-substitution on a ketone typically causes a slight downfield shift.
C2 (CH) ~26 ~35 The CH₂ carbon becomes a CH, and the alpha-effect of the methyl group causes a significant downfield shift.
C3 (CH₂) ~36 ~34 The beta-effect of the methyl group causes a slight upfield shift.
C3a, C4-C7a (Aromatic) ~120-165 ~120-165 Minor shifts expected. The C-F coupling constant on C5 will be a key diagnostic feature (~250 Hz).

| 2-CH₃ | N/A | ~15 | Typical chemical shift for an aliphatic methyl group. |

¹⁹F NMR: The Fluorine Probe

The ¹⁹F NMR spectrum will consist of a single resonance for the fluorine atom attached to the aromatic ring. Its chemical shift is characteristic of an aryl fluoride.

  • Predicted Chemical Shift: The chemical shift is expected in the range of -110 to -120 ppm (relative to CFCl₃).[12][13] The precise value is sensitive to the solvent and electronic environment, but it should be distinct from aliphatic fluorine signals. The signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The analysis is straightforward, focusing on the high-energy analytical region of the spectrum.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid sample of 5-Fluoro-2-methylindan-1-one directly onto the ATR crystal. No further preparation is required.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately prior to the sample analysis and automatically subtracted from the sample spectrum.

Comparative IR Data

The IR spectrum will be dominated by the strong carbonyl stretch. The key difference compared to 5-Fluoro-1-indanone will be the presence of additional C-H stretching and bending modes from the new methyl group.

Table 3: Comparative FT-IR Data (Predicted, cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment Comparison with 5-Fluoro-1-indanone
~3100-3000 Medium Aromatic C-H Stretch Present in both.[5]
~2970, ~2880 Medium Aliphatic C-H Stretch Stronger and more defined due to the additional CH and CH₃ groups.[5]
~1715 Strong C=O Stretch (Ketone) The most intense peak. Position may shift slightly but will remain the key diagnostic band.[5]
~1600, ~1480 Medium-Strong Aromatic C=C Stretch Present in both.[5]
~1250 Strong C-F Stretch Present in both.[5]

| ~850-800 | Strong | Aromatic C-H Bend | Present in both.[5] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the clean elution of the compound (e.g., ramp from 50°C to 250°C).

  • MS Detection: Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV.[15] Scan a mass range from m/z 40 to 300.

Predicted Mass Spectrum

The molecular formula C₁₀H₉FO corresponds to a monoisotopic mass of 164.06.

  • Molecular Ion ([M]⁺): A strong molecular ion peak is expected at m/z = 164. This confirms the elemental composition.

  • Key Fragments: The fragmentation pattern will be compared to that of 5-Fluoro-1-indanone, which shows a characteristic loss of carbon monoxide ([M-CO]⁺) at m/z 122.[5] For 5-Fluoro-2-methylindan-1-one, we predict the following key fragments:

    • m/z 136: Loss of CO ([M-28]⁺), a hallmark fragmentation for indanones.

    • m/z 149: Loss of a methyl radical ([M-15]⁺), confirming the presence of the CH₃ group.

Data Integration for Final Validation

The final step in the workflow is to integrate the data from all techniques. This cross-validation is the most powerful aspect of the analysis.

Validation_Logic MS Mass Spectrometry Molecular Ion @ m/z 164 Confirms C₁₀H₉FO Conclusion Unambiguous Structure of 5-Fluoro-2-methylindan-1-one MS->Conclusion All Data Consistent IR IR IR->Conclusion All Data Consistent NMR_H NMR_H NMR_H->Conclusion All Data Consistent NMR_C NMR_C NMR_C->Conclusion All Data Consistent NMR_F NMR_F NMR_F->Conclusion All Data Consistent

Caption: Logical integration of multi-technique spectroscopic data.

Conclusion

The structural validation of 5-Fluoro-2-methylindan-1-one requires a multi-faceted spectroscopic approach. By combining NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry, a complete and unambiguous picture of the molecule can be assembled. This guide outlines a robust, comparative methodology that allows researchers to predict the spectroscopic features based on known analogs and fundamental principles, thereby creating a self-validating framework for analysis. The provided protocols and predicted data serve as a comprehensive resource for scientists engaged in the synthesis and characterization of this and other related novel chemical entities.

References

  • ChemBK. (2024). 5-fluoro-2-methyl-1-indanone. Retrieved from ChemBK.com. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from UW-Madison Chemistry Facilities. [Link]

  • PubChem. (n.d.). 5-Fluoro-1-indanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]

  • Request PDF. (n.d.). Synthesis and characterization of 5-trifluoromethyl-2-indanone. [Link]

  • SpectraBase. (n.d.). 5-Methyl-indan-1-one - Optional[13C NMR] - Chemical Shifts. [Link]

  • RSC Publishing. (2020). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. [Link]

  • Dalton Transactions. (2016). A simple purge-able glove chamber for the analysis of air- and moisture-sensitive compounds by direct probe electron ionization mass spectrometry. [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1-indanone - Optional[1H NMR] - Spectrum. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chiral Separation of 2-Methylindan-1-one Enantiomers

Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity and safety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity and safety profile. 2-Methylindan-1-one, a chiral ketone, serves as a valuable building block for various pharmacologically active compounds. Consequently, the ability to resolve its enantiomers is a critical step in both analytical quality control and preparative-scale purification. This guide provides an in-depth comparison of chromatographic techniques for the chiral separation of 2-methylindan-1-one enantiomers, grounded in established principles and supported by experimental data for structurally analogous compounds. We will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering expert insights into method development and optimization to empower researchers in achieving baseline resolution of this important chiral analyte.

The Challenge of Resolving 2-Methylindan-1-one

2-Methylindan-1-one possesses a single stereocenter at the C2 position, resulting in a pair of enantiomers. These enantiomers share identical physical properties in an achiral environment, making their separation impossible by standard chromatographic methods. The key to their resolution lies in creating a transient diastereomeric interaction with a chiral selector, a principle that forms the basis of chiral chromatography. The choice of the chiral selector, embodied in the chiral stationary phase (CSP) or as a mobile phase additive, and the chromatographic mode are paramount for successful enantioseparation.

Comparative Analysis of Separation Techniques

The selection of a chromatographic technique for the chiral separation of 2-methylindan-1-one hinges on factors such as analytical speed, scalability, solvent consumption, and the specific requirements of the application (analytical vs. preparative). Below, we compare the three most powerful techniques for this purpose: HPLC, SFC, and GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and versatile technique for chiral separations, offering a wide array of commercially available chiral stationary phases. For a ketone like 2-methylindan-1-one, polysaccharide-based and cyclodextrin-based CSPs are the primary candidates.

Polysaccharide-Based CSPs: These are the most widely used CSPs due to their broad enantiorecognition capabilities. Derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate), form chiral grooves and cavities where enantiomers can interact differently via hydrogen bonds, π-π stacking, and steric hindrance. Immobilized versions of these phases offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.

Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides with a chiral cavity. Chiral recognition is primarily achieved through inclusion complexation, where the analyte fits into the hydrophobic cavity, and secondary interactions occur at the rim of the cyclodextrin. While powerful, they are sometimes considered less universally applicable than polysaccharide phases for a broad range of racemates.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (typically an alcohol), SFC offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for higher flow rates, significantly reducing analysis times.

  • Efficiency: High diffusivity leads to sharp, narrow peaks.

  • Reduced Solvent Consumption: The primary reliance on CO2 drastically cuts the use of organic solvents, making it a more environmentally friendly and cost-effective technique, especially for preparative scale work.

For 2-methylindan-1-one, the same polysaccharide-based CSPs used in HPLC (e.g., Chiralpak IA, Chiralcel OD) are highly effective in SFC. The chiral recognition mechanisms are similar, but the different mobile phase environment can sometimes lead to unique and improved selectivity compared to HPLC.

Gas Chromatography (GC)

For volatile and thermally stable analytes like 2-methylindan-1-one, chiral GC offers exceptionally high resolution and sensitivity. The separation is carried out on capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.

Cyclodextrin-Based GC CSPs: Various derivatives of α-, β-, and γ-cyclodextrins are commercially available (e.g., Astec CHIRALDEX®, Supelco DEX™). The size of the cyclodextrin cavity and the nature of the derivative determine the selectivity. For cyclic ketones, permethylated and dimethylated β-cyclodextrin phases are often a good starting point. The mechanism involves inclusion into the cyclodextrin cavity and surface interactions, with separation governed by the thermodynamic stability of the transient diastereomeric complexes.

Experimental Protocols and Performance Data

While specific experimental data for 2-methylindan-1-one is not widely published, the following protocols are based on established methods for structurally similar indanone and cyclic ketone derivatives. These serve as robust starting points for method development.

Method 1: HPLC with Chiral Mobile Phase Additive (Validated for Indanones)

This method is adapted from the successful separation of nine indanone and tetralone derivatives. It offers a high probability of success for 2-methylindan-1-one.

Experimental Protocol:

  • System: Standard HPLC system with UV detector.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a 0.05 M phosphate buffer and adjust the pH to 1.8 with phosphoric acid. The final mobile phase consists of a mixture of this buffer and methanol (45:55, v/v) containing 22.9 mM carboxymethyl-β-cyclodextrin (CM-β-CD).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Expected Performance: Based on the reference study, this method is expected to yield excellent resolution (Rs > 1.8) for indanone structures. The mechanism involves the formation of an inclusion complex between the indanone enantiomers and CM-β-CD.

Method 2: HPLC/SFC with Polysaccharide-Based CSP (Proposed)

This protocol is a standard screening approach for polysaccharide columns, which are known to be effective for a wide range of ketones. The same column can be used for both HPLC and SFC.

Experimental Protocol:

  • System: HPLC or SFC system with UV/PDA detector.

  • Column: Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) (e.g., 4.6 x 150 mm, 3 µm).

  • HPLC Mobile Phase (Normal Phase): n-Hexane / 2-Propanol (90:10, v/v).

  • SFC Mobile Phase: CO2 / Methanol (80:20, v/v).

  • Flow Rate: HPLC: 1.0 mL/min; SFC: 3.0 mL/min.

  • Back Pressure (SFC): 150 bar.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

Expected Performance: Polysaccharide CSPs are highly likely to resolve 2-methylindan-1-one. The amylose and cellulose backbones provide distinct selectivities, and screening both is recommended. The chiral recognition is driven by a combination of hydrogen bonding, π-π interactions, and steric fit within the chiral grooves of the polysaccharide structure.

Method 3: GC with Cyclodextrin-Based CSP (Proposed)

This protocol is a standard approach for the GC separation of volatile chiral compounds, including ketones.

Experimental Protocol:

  • System: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: Astec CHIRALDEX® B-DM (2,3-di-O-methyl-6-t-butyl silyl β-cyclodextrin) or Supelco® β-DEX™ 120 (permethylated β-cyclodextrin) (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Hydrogen or Helium, at an optimal linear velocity (e.g., 40 cm/s).

  • Injection: Split injection (e.g., 100:1), 1 µL.

  • Injector Temperature: 250°C.

  • Oven Program: 100°C hold for 1 min, then ramp at 2°C/min to 180°C.

  • Detector Temperature: 250°C.

Expected Performance: Derivatized cyclodextrin columns are highly effective for separating cyclic ketones. Baseline separation is anticipated. The separation is influenced by the inclusion of the analyte within the cyclodextrin cavity and interactions with the derivatized rim. Lowering the oven temperature generally increases the resolution but also extends the analysis time.

Data Summary and Comparison

The following table summarizes the expected performance characteristics of the compared methods for the chiral separation of 2-methylindan-1-one.

FeatureHPLC (CMPA)HPLC (Polysaccharide CSP)SFC (Polysaccharide CSP)GC (Cyclodextrin CSP)
Principle Chiral Mobile Phase AdditiveChiral Stationary PhaseChiral Stationary PhaseChiral Stationary Phase
Selectivity Good to ExcellentHigh, Broad ApplicabilityHigh, Complementary to HPLCVery High for Volatiles
Speed ModerateModerateFastest (Liquid/SFC) Fast
Efficiency GoodVery GoodVery GoodHighest
Solvent Use High (Aqueous/Organic)High (Organic)Lowest (CO2-based) Very Low (Gas)
Scalability ModerateGoodExcellent Limited
Robustness GoodExcellentExcellentExcellent
Best For Cost-effective screeningUniversal method developmentHigh-throughput & PrepHigh-resolution analysis

Logical Frameworks and Workflows

Chiral Method Development Workflow

The process of developing a robust chiral separation method should be systematic. The following workflow is recommended for 2-methylindan-1-one.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation cluster_alternatives Alternative Path Start Racemic 2-Methylindan-1-one Screen_SFC SFC Screening (4 Polysaccharide CSPs, Alcohol Modifiers) Start->Screen_SFC Primary Strategy (Speed & Green) Screen_HPLC HPLC Screening (Normal & Polar Organic Modes) Start->Screen_HPLC Screen_GC GC Screening (2-3 Cyclodextrin CSPs) Start->Screen_GC If Volatile Optimization Optimize Best Condition (Modifier %, Temp, Flow Rate) Screen_SFC->Optimization Separation Found CMPA_Method HPLC with Chiral Mobile Phase Additive (CM-β-CD) Screen_SFC->CMPA_Method No Separation Screen_HPLC->Optimization Separation Found Screen_HPLC->CMPA_Method No Separation Screen_GC->Optimization Separation Found Validation Method Validation (Robustness, Linearity, LOD/LOQ) Optimization->Validation

Caption: Recommended workflow for chiral method development.

Mechanism of Chiral Recognition on Polysaccharide CSPs

The enantioselective recognition on polysaccharide-based CSPs is a complex process governed by multiple non-covalent interactions.

Chiral_Recognition cluster_interaction Transient Diastereomeric Complexes CSP Polysaccharide CSP (e.g., Amylose Derivative) - Chiral Grooves - Carbamate Groups (-NHCOO-) - Phenyl Rings Complex_R More Stable Complex (Longer Retention) Complex_S Less Stable Complex (Shorter Retention) Enantiomer_R (R)-2-Methylindan-1-one Enantiomer_R->CSP 3-Point Interaction (H-bond, π-π, Steric Fit) Enantiomer_S (S)-2-Methylindan-1-one Enantiomer_S->CSP < 3-Point Interaction (Steric Hindrance)

Caption: Chiral recognition via the three-point interaction model.

Conclusion and Recommendations

The chiral separation of 2-methylindan-1-one is readily achievable using modern chromatographic techniques.

  • For high-throughput analytical screening , SFC on an immobilized polysaccharide-based CSP, such as Lux Amylose-1 or Chiralpak IA, is the recommended primary strategy due to its speed and low solvent consumption.

  • For robust analytical method development , HPLC with the same polysaccharide CSPs offers broad applicability and ease of transfer between laboratories. The chiral mobile phase additive method using CM-β-CD is a strong, validated alternative for indanone structures.

  • For applications requiring the highest possible resolution for impurity profiling, chiral GC with a derivatized cyclodextrin column is an excellent choice, provided the sample is clean and volatile.

  • For preparative-scale purification , SFC is unequivocally the superior technique, offering significant advantages in speed, cost, and environmental impact over preparative HPLC.

By systematically applying the screening and optimization strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently develop efficient and reliable methods for the chiral separation of 2-methylindan-1-one enantiomers, ensuring the stereochemical integrity of their downstream applications.

References

  • Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns.

  • Phenomenex Inc. Lux Chiral HPLC Columns for Chiral Separation.

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia.

  • Sigma-Aldrich. Astec CHIRALDEX Handbook.

  • Sigma-Aldrich. Astec® CHIRALDEX™ G-PN Capillary GC Column.

  • Ilisz, I., Aranyi, A., & Forró, E. (2014). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 1149, 99–108.

  • Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Request PDF.

  • Welch, C. J., Biba, M., Gouker, J. R., Mathre, D. J., Reider, P. J., & Scentrali, A. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12.

  • Liu, X., Wang, T., Zhang, T., & Zhang, Z. (2017). Enantioseparation of nine indanone and tetralone derivatives by HPLC using carboxymethyl-β-cyclodextrin as the mobile phase additive. Chirality, 29(1), 38–47.

  • Sorbent Technologies, Inc. (2020). CHIRAL GC (PART 2 OF 2).

  • Patil, R. A., & Talele, T. T. (2020). Chiral Gas Chromatography. ResearchGate.

  • HPLC-MART. Lux Cellulose-2 - Phenomenex - Chiral.

  • El-Behairy, M. F., & El-Azzouny, A. A. (2018). Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2. ResearchGate.

  • Ma, S., Shen, S., Lee, H., Eriksson, M., Zeng, X., Xu, J., Fandrick, K., Yee, N., Senanayake, C., & Grinberg, N. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of chromatography. A, 1216(18), 3784–3793.

  • Grace Davison Discovery Sciences. Astec Chiraldex® GC Capillary Columns.

  • Phenomenex Inc. The Chiral Notebook.

  • Hepner, J., de Zeeuw, J., & English, C. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.

  • Supelco. Chiral Cyclodextrin Capillary GC Columns.

  • Phenomenex Inc. CHIRAL COLUMNS.

  • Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster Presentation.

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-305.

  • Ali, I., & Aboul-Enein, H. Y. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia.

  • Berger, T. A., & Smith, J. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Request PDF.

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.

  • de la Guardia, M., & Armenta, S. (2001). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. PubMed.

  • LCGC International. (2021). Application Notes: Chiral.

  • Bezhan, C., & Armstrong, D. W. (2014). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Protocol Exchange.

  • Phenomenex Inc. The Chiral Notebook.

  • Slideshare. (2023). CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx.

  • Schjelde, M., et al. (2022).
Comparative

A Comparative Analysis of Synthetic Routes to 5-Fluoro-2-methylindan-1-one: A Guide for Researchers

Introduction: The Significance of 5-Fluoro-2-methylindan-1-one in Medicinal Chemistry 5-Fluoro-2-methylindan-1-one is a valuable fluorinated building block in medicinal chemistry and drug discovery. The indanone scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-2-methylindan-1-one in Medicinal Chemistry

5-Fluoro-2-methylindan-1-one is a valuable fluorinated building block in medicinal chemistry and drug discovery. The indanone scaffold is a core component of numerous biologically active molecules, and the strategic incorporation of a fluorine atom and a methyl group can significantly enhance a compound's pharmacological profile. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the methyl group can provide steric bulk and influence conformational preferences. Consequently, efficient and scalable synthetic access to 5-Fluoro-2-methylindan-1-one is of paramount importance for the development of novel therapeutics. This guide provides a comparative analysis of three distinct synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Intramolecular Cyclization of a Mannich Base Precursor

This synthetic approach offers a direct and convergent pathway to 5-Fluoro-2-methylindan-1-one, starting from the readily accessible 3-dimethylamino-4'-fluoro-2-methylpropiophenone. This precursor is itself prepared via a Mannich reaction. The key final step involves an acid-catalyzed intramolecular cyclization.

Mechanistic Insights

The formation of the indanone ring proceeds through an initial elimination of the dimethylamino group to form an α,β-unsaturated ketone intermediate. Under acidic conditions, the lone pair on the fluorine atom can participate in resonance, activating the ortho position for an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. Protonation of the carbonyl group enhances the electrophilicity of the β-carbon, facilitating the cyclization. Subsequent deprotonation re-aromatizes the benzene ring to yield the final 5-Fluoro-2-methylindan-1-one product.

G cluster_0 Route 1: Intramolecular Cyclization A 3-dimethylamino-4'-fluoro- 2-methylpropiophenone D Intramolecular Cyclization (Elimination-Addition) A->D B Concentrated H₂SO₄ B->D C Heating (90°C) C->D E 5-Fluoro-2-methylindan-1-one D->E

Caption: Workflow for the synthesis of 5-Fluoro-2-methylindan-1-one via intramolecular cyclization.

Experimental Protocol

Materials:

  • 3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole)

  • Concentrated sulfuric acid (100 mL)

  • Toluene

  • Aqueous sodium hydroxide

  • Water

  • Ice

Procedure:

  • A mixture of 3-dimethylamino-4'-fluoro-2-methylpropiophenone (42 g, 0.20 mole) and concentrated sulfuric acid (100 mL) is prepared in a suitable reaction vessel.

  • The mixture is warmed to 90°C over a period of one hour with continuous stirring.

  • The reaction is maintained at 90°C for an additional two hours.

  • After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into ice.

  • The product is extracted into toluene.

  • The toluene layer is washed sequentially with aqueous sodium hydroxide and water.

  • The organic layer is concentrated under reduced pressure to yield 5-Fluoro-2-methylindan-1-one.

Performance and Critical Analysis
ParameterAssessment
Yield Not explicitly reported in available literature, requiring empirical determination.
Purity Requires purification by techniques such as column chromatography or recrystallization.
Number of Steps A relatively short route if the propiophenone precursor is readily available.
Scalability Potentially scalable, though exothermic quenching and handling of concentrated acid require careful consideration.
Safety & Environment Use of concentrated sulfuric acid at elevated temperatures poses a significant safety hazard. The reaction generates acidic waste.

Expertise & Experience: This route's primary advantage is its directness. However, the lack of reported yield and the harsh reaction conditions are notable drawbacks. The mechanism, involving an in-situ elimination followed by an intramolecular Friedel-Crafts reaction, is a common strategy in the synthesis of cyclic ketones. Careful control of the reaction temperature is crucial to prevent potential side reactions such as sulfonation of the aromatic ring.

Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Nazarov Cyclization

This pathway constitutes a more linear approach, beginning with the common starting material 4-fluorotoluene. The synthesis involves two key transformations: an initial Friedel-Crafts acylation with crotonyl chloride to introduce the butenoyl side chain, followed by an acid-catalyzed Nazarov cyclization to form the five-membered ring.

Mechanistic Insights
  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), crotonyl chloride forms a highly electrophilic acylium ion. The electron-rich 4-fluorotoluene then undergoes electrophilic aromatic substitution, with the acyl group adding ortho to the activating methyl group to yield 1-(4-fluoro-2-methylphenyl)but-2-en-1-one.[1][2]

  • Nazarov Cyclization: The resulting divinyl ketone, upon treatment with a strong acid (e.g., polyphosphoric acid or sulfuric acid), undergoes a 4π-electrocyclization.[3][4] The acid protonates the carbonyl oxygen, generating a pentadienyl cation. This intermediate then cyclizes in a conrotatory fashion to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the thermodynamically stable 5-Fluoro-2-methylindan-1-one.

G cluster_1 Route 2: Friedel-Crafts Acylation & Nazarov Cyclization A 4-Fluorotoluene + Crotonyl Chloride C Friedel-Crafts Acylation A->C B AlCl₃ B->C D 1-(4-fluoro-2-methylphenyl) but-2-en-1-one C->D F Nazarov Cyclization D->F E Strong Acid (e.g., PPA) E->F G 5-Fluoro-2-methylindan-1-one F->G

Caption: Workflow for the synthesis of 5-Fluoro-2-methylindan-1-one via a multi-step sequence.

Experimental Protocol (Proposed)

Step 1: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0°C, add crotonyl chloride (1.0 eq) dropwise.

  • After stirring for 30 minutes, add 4-fluorotoluene (1.0 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it onto ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(4-fluoro-2-methylphenyl)but-2-en-1-one. Purify by column chromatography.

Step 2: Nazarov Cyclization

  • Add the purified divinyl ketone from Step 1 to polyphosphoric acid at room temperature.

  • Heat the mixture with stirring to approximately 80-100°C for a specified time, monitoring by TLC.

  • Cool the reaction and quench by pouring it onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-Fluoro-2-methylindan-1-one.

Performance and Critical Analysis
ParameterAssessment
Yield The overall yield will be the product of the yields of the two steps, which can vary significantly based on optimization. Friedel-Crafts reactions and Nazarov cyclizations can often provide moderate to good yields individually.
Purity Each step requires purification, typically by column chromatography.
Number of Steps This is a two-step synthesis from 4-fluorotoluene.
Scalability Both Friedel-Crafts and Nazarov reactions are generally scalable, but require careful control of temperature and reagent addition.
Safety & Environment Involves the use of a highly reactive Lewis acid (AlCl₃) and strong protic acids (PPA), requiring anhydrous conditions and careful handling. Generates acidic and potentially halogenated waste.

Expertise & Experience: This route offers a more classical and potentially more optimizable approach compared to Route 1. The success of the Friedel-Crafts acylation is highly dependent on the regioselectivity, which is generally directed by the activating methyl group. The Nazarov cyclization is a powerful tool for the formation of five-membered rings, and its efficiency can be influenced by the choice of acid catalyst and reaction temperature.

Route 3: Methylation of 5-Fluoro-1-indanone

This synthetic strategy involves the initial preparation of the parent indanone, 5-fluoro-1-indanone, followed by a regioselective methylation at the C2 position.

Mechanistic Insights
  • Synthesis of 5-Fluoro-1-indanone: This precursor is typically synthesized via an intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid or Eaton's reagent. The mechanism follows a standard electrophilic aromatic substitution pathway.

  • C2-Methylation: The methylation of 5-fluoro-1-indanone proceeds via the formation of an enolate at the C2 position. A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon. The resulting nucleophilic enolate then reacts with a methylating agent, such as methyl iodide, in an SN2 reaction to introduce the methyl group at the C2 position. The regioselectivity is driven by the higher acidity of the protons at the C2 position compared to the benzylic C3 position.

G cluster_2 Route 3: Methylation of 5-Fluoro-1-indanone A 3-(3-Fluorophenyl) propanoic acid C Intramolecular Friedel-Crafts A->C B PPA or Eaton's Reagent B->C D 5-Fluoro-1-indanone C->D F C2-Methylation D->F E 1. LDA 2. Methyl Iodide E->F G 5-Fluoro-2-methylindan-1-one F->G

Caption: Workflow for the synthesis of 5-Fluoro-2-methylindan-1-one via methylation of the parent indanone.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Fluoro-1-indanone

  • Add 3-(3-fluorophenyl)propanoic acid to polyphosphoric acid.

  • Heat the mixture with stirring at a temperature sufficient to promote cyclization (e.g., 80-100°C), monitoring by TLC.

  • Cool the reaction and quench by pouring onto ice.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product to obtain 5-fluoro-1-indanone.

Step 2: C2-Methylation of 5-Fluoro-1-indanone

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C.

  • Add a solution of 5-fluoro-1-indanone in anhydrous THF to the LDA solution at -78°C and stir for 30-60 minutes to ensure complete enolate formation.

  • Add methyl iodide dropwise to the enolate solution at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography to yield 5-Fluoro-2-methylindan-1-one.

Performance and Critical Analysis
ParameterAssessment
Yield The overall yield is dependent on both the cyclization and methylation steps. Regioselective methylation can be high-yielding with the appropriate choice of base and electrophile.
Purity Both steps require purification. Over-methylation (dimethylation) can be a potential side product to be removed.
Number of Steps A two-step process from the corresponding propanoic acid.
Scalability The use of LDA at low temperatures can be challenging to scale up.
Safety & Environment Requires the use of pyrophoric n-butyllithium and a strong, moisture-sensitive base (LDA). Anhydrous conditions are critical. Generates organolithium and halogenated waste.

Expertise & Experience: This route offers good control over the introduction of the methyl group at the C2 position. The synthesis of the 5-fluoro-1-indanone precursor is a well-established transformation. The success of the methylation step hinges on the efficient and regioselective formation of the enolate. The use of a strong, non-nucleophilic base like LDA is key to preventing side reactions with the carbonyl group.

Comparative Summary and Conclusion

FeatureRoute 1: Intramolecular CyclizationRoute 2: Friedel-Crafts & NazarovRoute 3: Methylation of 5-Fluoro-1-indanone
Starting Material 3-dimethylamino-4'-fluoro-2-methylpropiophenone4-Fluorotoluene, Crotonyl chloride3-(3-Fluorophenyl)propanoic acid
Number of Key Steps 122
Key Reactions Intramolecular CyclizationFriedel-Crafts Acylation, Nazarov CyclizationIntramolecular Friedel-Crafts, C2-Methylation
Reagent Hazards Concentrated H₂SO₄ at high temp.Anhydrous AlCl₃, PPAPPA, n-BuLi, LDA at low temp.
Potential Yield UndeterminedModerate to Good (Overall)Moderate to Good (Overall)
Scalability ModerateGoodChallenging at large scale
Control & Selectivity Potentially good, but requires optimizationRegioselectivity in Friedel-Crafts is keyExcellent regioselectivity in methylation

The choice of the most suitable synthetic route to 5-Fluoro-2-methylindan-1-one will depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

  • Route 1 is the most direct approach but suffers from a lack of published data and harsh reaction conditions. It may be suitable for rapid, small-scale synthesis if the starting propiophenone is available.

  • Route 2 represents a classic and robust approach that is likely amenable to optimization and scale-up. While it involves two distinct steps, the reactions are well-understood transformations in organic synthesis.

  • Route 3 offers excellent control over the final structure by building the scaffold first and then introducing the methyl group. This approach is advantageous for creating analogues with different substituents at the C2 position. However, the use of organolithium reagents requires specialized handling and may be less suitable for very large-scale production.

For researchers embarking on the synthesis of 5-Fluoro-2-methylindan-1-one, a thorough evaluation of these factors is recommended. For initial exploratory work, Route 3 may offer the most reliable and controlled entry to the target molecule, provided the necessary expertise in handling air- and moisture-sensitive reagents is available. For larger-scale campaigns, Route 2 may prove to be the more practical and scalable option after careful optimization.

References

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

  • European Patent Office. (1991). Method for producing 1-indanone derivatives (EP0421759A2).
  • Google Patents. (2003). Process for preparing 1-indanones (US6548710B2).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nazarov cyclization reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 23). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 5-Fluoro-2-methylindan-1-one Purity by High-Performance Liquid Chromatography

Abstract This guide provides an in-depth technical comparison and validation protocol for determining the purity of 5-Fluoro-2-methylindan-1-one, a key intermediate in pharmaceutical synthesis. We present a robust, valid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison and validation protocol for determining the purity of 5-Fluoro-2-methylindan-1-one, a key intermediate in pharmaceutical synthesis. We present a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, benchmarked against alternative analytical techniques. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical justification and practical, step-by-step experimental protocols.

Introduction: The Analytical Imperative for 5-Fluoro-2-methylindan-1-one

5-Fluoro-2-methylindan-1-one is a critical building block in medicinal chemistry, notably in the synthesis of advanced therapeutic agents.[1][2][3] The introduction of a fluorine atom into the indanone scaffold can significantly enhance the metabolic stability and binding affinity of a final drug molecule.[4] Consequently, the purity of this intermediate is not merely a quality metric but a critical determinant of the safety and efficacy of the resulting Active Pharmaceutical Ingredient (API).

Potential impurities may arise from starting materials, by-products of the synthetic route (such as intramolecular Friedel-Crafts acylation), or degradation products.[3] A robust analytical method is therefore essential to quantify the main compound and resolve it from any such impurities.[5] High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

This guide establishes a validated HPLC method and compares its performance characteristics with other viable analytical approaches, providing a comprehensive framework for its implementation in a regulated environment.

The Method of Choice: Reversed-Phase HPLC

For a molecule like 5-Fluoro-2-methylindan-1-one (Molar Mass: 164.18 g/mol ), which possesses moderate polarity and a UV-active chromophore, Reversed-Phase HPLC (RP-HPLC) is the logical first choice.[2][8]

Causality Behind the Choice:

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected. Its nonpolar nature provides effective retention for the moderately nonpolar indanone ring system, allowing for separation based on subtle differences in hydrophobicity between the analyte and its potential impurities.[6][8]

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is optimal. This approach ensures that both early-eluting polar impurities and late-eluting nonpolar impurities can be resolved and quantified within a single, efficient run.[9] Isocratic elution, while simpler, risks poor resolution of complex mixtures or excessively long run times.

  • Detector: The conjugated system of the indanone structure allows for strong UV absorbance. A UV detector, set at the compound's λmax (lambda max), offers high sensitivity and specificity.[8] This avoids the need for more complex and expensive detectors like mass spectrometers for routine purity analysis.[10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Diluent (e.g., ACN/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: High-level workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination

This section provides a detailed, step-by-step methodology for the analysis.

3.1. Materials and Equipment

  • Analyte: 5-Fluoro-2-methylindan-1-one reference standard and test sample.

  • Solvents: HPLC-grade acetonitrile and purified water.

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition: Chromatography Data System (CDS).

3.2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A Purified WaterPolar component for gradient elution.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% BEnsures separation of impurities with varying polarities and re-equilibrates the column.[9]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 260 nm (or determined λmax)Provides high sensitivity for the indanone chromophore.[8]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good signal.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.[7]

3.3. Solution Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 5-Fluoro-2-methylindan-1-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the test sample.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

Method Validation: A Trustworthy and Self-Validating System

The developed method must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12] Validation demonstrates the method's reliability, ensuring that the purity results are accurate and precise.

Validation_Parameters center Fit for Purpose (ICH Q2) A Accuracy center->A B Precision center->B C Specificity center->C D Linearity center->D G Robustness center->G E Range D->E F LOD/LOQ D->F

Caption: Interrelationship of key ICH Q2 validation parameters.

4.1. Validation Protocol and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation peaks.Peak purity analysis (via PDA detector) must pass. Resolution between analyte and closest impurity > 2.0.
Linearity Prepare 5-7 concentrations across 50-150% of the nominal concentration. Plot peak area vs. concentration.Correlation coefficient (R²) > 0.999.
Accuracy Analyze triplicate samples spiked with the reference standard at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% - 102.0%.[13]
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[13]
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Comparative Guide: HPLC vs. Alternative Technologies

While RP-HPLC is the workhorse for this analysis, it is crucial for scientists to understand its performance relative to other techniques.

FeatureRP-HPLC (This Method) Ultra-High-Performance LC (UPLC) Gas Chromatography (GC-FID)
Principle Separation based on polarity using high pressure over a packed column.[5]Similar to HPLC but uses smaller particles (<2 µm) and much higher pressures.[5]Separation of volatile compounds in the gas phase based on boiling point and polarity.
Speed Moderate (Run time: ~30 min)Very Fast (Run time: <5 min)Fast (Run time: ~10-15 min)
Resolution ExcellentSuperiorGood, but depends on analyte volatility.
Sensitivity HighVery HighHigh (with FID)
Analyte Suitability Ideal for non-volatile, soluble compounds. Perfect for this analyte.Same as HPLC but with better performance.Requires analyte to be volatile and thermally stable. 5-Fluoro-2-methylindan-1-one may be suitable but could risk degradation at high temperatures.
Cost StandardHigher initial investmentLower initial investment
Verdict Gold Standard: Robust, reliable, and widely available. The best choice for routine QC and release testing.High-Throughput Alternative: Excellent for process development or screening large numbers of samples where speed is critical.Possible but Risky: Not the primary choice due to the need for thermal stability. Primarily used for residual solvent analysis, not purity of non-volatile APIs.

Conclusion and Senior Scientist Insights

The RP-HPLC method detailed and validated in this guide represents a robust, reliable, and scientifically sound approach for determining the purity of 5-Fluoro-2-methylindan-1-one. Its validation against the stringent criteria of the ICH Q2(R2) guidelines ensures that the data generated is trustworthy and suitable for regulatory submission.[11][12]

While UPLC offers a significant advantage in speed, the established HPLC method provides a perfect balance of performance, accessibility, and cost-effectiveness for most quality control laboratories. The key to successful implementation lies not just in following the protocol but in understanding the scientific rationale behind each parameter. Always ensure that system suitability tests are performed before any analytical run to confirm the ongoing validity of the system's performance. This proactive approach is the hallmark of a self-validating and trustworthy analytical system.

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Comparative

A Comparative Guide to In Silico Modeling of 5-Fluoro-2-methylindan-1-one Derivatives for Drug Discovery

In the landscape of modern drug discovery, the indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom, as seen in 5-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom, as seen in 5-Fluoro-2-methylindan-1-one, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, making this class of derivatives a fertile ground for therapeutic innovation.[3] This guide provides a comparative analysis of state-of-the-art in silico modeling techniques—molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations—applied to the study of 5-Fluoro-2-methylindan-1-one derivatives.

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the causality behind experimental choices in computational drug design. We will explore how these methodologies can be synergistically employed to predict binding affinities, elucidate structure-activity relationships, and understand the dynamic behavior of these promising molecules at their biological targets.

The Therapeutic Promise of Indanone Derivatives

Indanone derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Notably, the indanone moiety is a key component of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.[1] Given this precedent, this guide will use AChE as a representative biological target to illustrate the application of various in silico modeling techniques to our lead compound, 5-Fluoro-2-methylindan-1-one. The fluorination at the 5-position is a strategic modification known to improve metabolic stability and binding affinity.[3]

Comparative Analysis of In Silico Methodologies

The selection of an appropriate in silico modeling technique is contingent on the specific research question at hand. While molecular docking provides a rapid assessment of binding modes and affinities, QSAR models excel at predicting the activity of novel compounds based on their structural features. Molecular dynamics simulations offer a more nuanced understanding of the conformational changes and energetic landscapes of protein-ligand interactions over time.

Methodology Primary Application Strengths Limitations
Molecular Docking Prediction of binding poses and estimation of binding affinity.Computationally inexpensive, high-throughput screening.Static representation of protein and ligand, scoring functions can be inaccurate.
QSAR Modeling Prediction of biological activity for novel compounds based on chemical structure.Can screen large virtual libraries, identifies key structural features for activity.Requires a dataset of compounds with known activities, predictive power is limited to the chemical space of the training set.
Molecular Dynamics (MD) Simulation Elucidation of the dynamic behavior and stability of protein-ligand complexes.Provides insights into conformational changes, solvent effects, and binding free energies.Computationally expensive, requires significant expertise to set up and analyze.

Experimental Protocols: A Step-by-Step Guide

To ensure the scientific integrity and reproducibility of our in silico experiments, the following section provides detailed, step-by-step protocols for each of the discussed modeling techniques.

Molecular Docking of 5-Fluoro-2-methylindan-1-one Derivatives against Acetylcholinesterase (AChE)

This protocol outlines the procedure for performing a molecular docking study to predict the binding mode of a hypothetical 5-Fluoro-2-methylindan-1-one derivative within the active site of human AChE.

1. Protein and Ligand Preparation:

  • Protein Preparation:

    • Download the crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) from the Protein Data Bank.

    • Prepare the protein using AutoDock Tools v1.5.6 by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.[5]

  • Ligand Preparation:

    • Construct the 3D structure of the 5-Fluoro-2-methylindan-1-one derivative using a molecular builder such as ChemDraw.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

2. Molecular Docking Protocol:

  • Software: AutoDock Vina[5]

  • Procedure:

    • Define the grid box to encompass the active site of AChE, centered on the co-crystallized ligand.

    • Treat the protein as rigid and the ligand as flexible.

    • Set the exhaustiveness parameter to 20 to ensure a thorough search of the conformational space.[5]

    • Execute the docking simulation.

    • Analyze the results based on the predicted binding energy (kcal/mol) and visualize the top-ranked binding poses to identify key intermolecular interactions.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download AChE Structure (PDB ID: 4EY7) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Grid Box PrepProt->Grid Ligand Build & Minimize Ligand Structure Dock Run AutoDock Vina Ligand->Dock Grid->Dock Results Analyze Binding Energy & Poses Dock->Results Visualize Visualize Interactions Results->Visualize

A generalized workflow for molecular docking studies.
QSAR Modeling of Indanone Derivatives as AChE Inhibitors

This protocol describes the development of a QSAR model to predict the AChE inhibitory activity of a series of indanone derivatives.

1. Data Collection and Preparation:

  • Compile a dataset of indanone derivatives with experimentally determined AChE inhibitory activities (e.g., IC50 values).

  • Convert IC50 values to a logarithmic scale (pIC50) for a more linear relationship with molecular descriptors.

  • Divide the dataset into a training set (for model building) and a test set (for model validation).[6]

2. Descriptor Calculation and Model Building:

  • Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

  • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the descriptors with the pIC50 values of the training set.[7]

3. Model Validation:

  • Perform internal validation using techniques like leave-one-out cross-validation (q²).[8]

  • Conduct external validation by using the developed model to predict the pIC50 values of the test set compounds and calculate the squared correlation coefficient (R²).[9] A predictive QSAR model should have a q² > 0.5 and an R² > 0.6.[8][9]

G cluster_data Data Preparation cluster_model Model Development cluster_validation Validation Collect Collect Indanone Derivatives Data (IC50) Split Split into Training & Test Sets Collect->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Build Build QSAR Model (e.g., MLR) Descriptors->Build Internal Internal Validation (q²) Build->Internal External External Validation (R²) Internal->External

Workflow for QSAR model development and validation.
Molecular Dynamics (MD) Simulation of an AChE-Indanone Complex

This protocol provides a general workflow for performing an MD simulation of a docked 5-Fluoro-2-methylindan-1-one derivative in complex with AChE to study its dynamic behavior.

1. System Preparation:

  • Use the docked complex from the molecular docking study as the starting structure.

  • Parameterize the ligand using a force field compatible with the protein force field (e.g., CHARMM).[10]

  • Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.[10]

2. Simulation Protocol:

  • Software: GROMACS[10]

  • Procedure:

    • Energy Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration:

      • Conduct an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.[10]

      • Follow with an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.[10]

    • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

3. Trajectory Analysis:

  • Analyze the MD trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

  • These analyses provide insights into the stability of the protein-ligand complex and the key residues involved in binding.

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis Start Start with Docked Complex Param Parameterize Ligand Start->Param Solvate Solvate and Add Ions Param->Solvate Min Energy Minimization Solvate->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production Run NPT->Prod Traj Analyze Trajectory (RMSD, RMSF) Prod->Traj Interactions Identify Key Interactions Traj->Interactions

General workflow for molecular dynamics simulation.

Trustworthiness and Self-Validation in In Silico Modeling

The predictive power of any computational model is only as good as the data and methodologies used to build it. To ensure the trustworthiness of the results, each protocol described above incorporates self-validating steps. For molecular docking, redocking of the native ligand can validate the docking protocol.[8] In QSAR, rigorous internal and external validation is crucial to assess the model's predictive ability.[8] For MD simulations, monitoring system parameters like temperature, pressure, and RMSD for convergence is essential to ensure the simulation has reached equilibrium.

Conclusion and Future Directions

The in silico modeling techniques of molecular docking, QSAR, and MD simulations provide a powerful and complementary toolkit for the rational design of novel 5-Fluoro-2-methylindan-1-one derivatives as potential therapeutic agents. By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline and reducing the costs associated with experimental screening. Future work should focus on integrating these models with experimental validation to further refine their predictive accuracy and guide the development of the next generation of indanone-based drugs.

References

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Validation

A Comparative Guide to the Electronic Properties of 5-Fluoro-2-methylindan-1-one: A Computational Approach

In the landscape of medicinal chemistry and materials science, indanone derivatives stand out for their versatile therapeutic and electronic applications.[1][2] The strategic introduction of fluorine atoms and alkyl grou...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, indanone derivatives stand out for their versatile therapeutic and electronic applications.[1][2] The strategic introduction of fluorine atoms and alkyl groups into the indanone scaffold can significantly modulate the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic behavior.[1][3] This guide provides a comprehensive computational analysis of the electronic properties of 5-Fluoro-2-methylindan-1-one, a promising but understudied derivative.

Through detailed in-silico modeling, we will compare its electronic characteristics with those of structurally related analogs: 1-indanone, 2-methylindan-1-one, and 5-fluoro-1-indanone. This comparative approach allows for the systematic dissection of the electronic contributions of the fluoro and methyl substituents. The insights generated are crucial for researchers, scientists, and drug development professionals seeking to rationally design novel indanone-based compounds with tailored electronic profiles for specific applications.

The Significance of Electronic Properties in Indanone Derivatives

The electronic properties of a molecule are fundamental to its reactivity, intermolecular interactions, and photophysical behavior. For indanone derivatives, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and the dipole moment govern their utility in various domains:

  • Drug Design: The electronic distribution influences how a molecule interacts with biological targets, such as enzymes and receptors. The MEP, for instance, can predict sites for hydrogen bonding and other non-covalent interactions, which are critical for binding affinity and specificity.[4]

  • Materials Science: For applications in organic electronics, the HOMO-LUMO gap is a crucial determinant of a material's conductivity and its potential use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

  • Chemical Reactivity: The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) provide insights into a molecule's susceptibility to nucleophilic or electrophilic attack, guiding synthetic strategies and predicting reaction outcomes.

By undertaking a systematic computational study, we can generate predictive data that informs the selection and design of indanone derivatives for targeted applications.

Computational Methodology: A Self-Validating Protocol

To ensure the accuracy and reproducibility of our findings, we propose a robust computational workflow based on Density Functional Theory (DFT), a widely used and well-validated quantum chemical method for studying the electronic properties of organic molecules.[3][6]

Software and Theoretical Level
  • Software: All calculations will be performed using the Gaussian 09 or a later version of the software package.

  • Theoretical Method: The B3LYP hybrid functional will be employed, as it has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set will be used to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately calculating electronic properties.

Step-by-Step Computational Protocol
  • Molecular Structure Optimization:

    • The 3D structures of 5-Fluoro-2-methylindan-1-one, 1-indanone, 2-methylindan-1-one, and 5-fluoro-1-indanone will be built using GaussView or a similar molecular modeling program.

    • A geometry optimization will be performed for each molecule to find its lowest energy conformation. This is a critical step to ensure that all subsequent electronic property calculations are performed on a realistic molecular structure.

    • A frequency calculation will be performed on each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Using the optimized geometries, a single-point energy calculation will be performed to obtain the following electronic properties:

      • HOMO and LUMO energies: These will be extracted directly from the output file. The HOMO-LUMO gap will be calculated as the difference between the LUMO and HOMO energies.

      • Molecular Electrostatic Potential (MEP): The MEP will be calculated and visualized on the electron density surface to identify regions of positive and negative electrostatic potential.

      • Dipole Moment: The magnitude and vector of the molecular dipole moment will be calculated.

Rationale for Methodological Choices

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in their proven track record for providing reliable predictions of the electronic properties of organic molecules. The inclusion of diffuse functions (the "++" in the basis set name) is particularly important for accurately describing the behavior of electrons that are far from the atomic nuclei, which is crucial for calculating properties like electron affinity and for molecules with electronegative atoms like fluorine. The polarization functions ("d,p") allow for more flexibility in the shapes of the atomic orbitals, leading to a more accurate description of bonding.

Comparative Analysis of Electronic Properties

The following sections present a comparative analysis of the predicted electronic properties of 5-Fluoro-2-methylindan-1-one and its selected analogs. While the exact numerical values will be generated by executing the computational protocol described above, we can anticipate the trends based on the electronic effects of the substituents.

Frontier Molecular Orbitals (HOMO & LUMO) and the HOMO-LUMO Gap

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between them is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

CompoundPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
1-IndanoneValue to be calculatedValue to be calculatedValue to be calculated
2-Methylindan-1-oneValue to be calculatedValue to be calculatedValue to be calculated
5-Fluoro-1-indanoneValue to be calculatedValue to be calculatedValue to be calculated
5-Fluoro-2-methylindan-1-one Value to be calculatedValue to be calculatedValue to be calculated

Expected Trends and Causality:

  • Effect of the Methyl Group: The electron-donating nature of the methyl group is expected to raise the HOMO energy level in 2-methylindan-1-one and 5-Fluoro-2-methylindan-1-one compared to their non-methylated counterparts. This would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.

  • Effect of the Fluorine Atom: The highly electronegative fluorine atom is expected to have a significant stabilizing effect on both the HOMO and LUMO energy levels due to its inductive electron-withdrawing effect. This stabilization will likely be more pronounced in 5-fluoro-1-indanone and 5-Fluoro-2-methylindan-1-one, potentially leading to a larger HOMO-LUMO gap compared to the non-fluorinated analogs, suggesting greater kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

Expected Observations:

  • For all the indanone derivatives, the most negative electrostatic potential is expected to be localized around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bond acceptance.

  • In 5-fluoro-1-indanone and 5-Fluoro-2-methylindan-1-one, the fluorine atom will also create a region of negative potential, though likely less intense than that of the carbonyl oxygen.

  • The aromatic ring will exhibit regions of both positive and negative potential, with the fluorine substituent in the 5-position influencing the charge distribution of the ring.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It is a vector quantity, with both magnitude and direction.

CompoundPredicted Dipole Moment (Debye)
1-IndanoneValue to be calculated
2-Methylindan-1-oneValue to be calculated
5-Fluoro-1-indanoneValue to be calculated
5-Fluoro-2-methylindan-1-one Value to be calculated

Expected Trends:

  • 1-Indanone: Will have a significant dipole moment due to the polar carbonyl group.

  • 2-Methylindan-1-one: The methyl group will have a small effect on the overall dipole moment.

  • 5-Fluoro-1-indanone: The highly electronegative fluorine atom will significantly increase the magnitude of the dipole moment compared to 1-indanone.

  • 5-Fluoro-2-methylindan-1-one: The combined effects of the fluorine and methyl groups will determine the final dipole moment, which is expected to be substantial.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Computational Workflow Start Define Molecular Structures (Indanone Derivatives) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Initial Geometries Freq Frequency Calculation (Confirm Minimum) Opt->Freq Optimized Structures SPE Single-Point Energy Calculation Freq->SPE Verified Minima Analysis Analysis of Electronic Properties SPE->Analysis Calculated Properties

Caption: A flowchart illustrating the computational workflow for determining the electronic properties of indanone derivatives.

G Indanone 1-Indanone Parent Scaffold MethylIndanone 2-Methylindan-1-one + CH3 (Electron Donating) Indanone->MethylIndanone FluoroIndanone 5-Fluoro-1-indanone + F (Electron Withdrawing) Indanone->FluoroIndanone Target 5-Fluoro-2-methylindan-1-one Target Molecule MethylIndanone->Target FluoroIndanone->Target

Caption: A logical diagram showing the structural relationships between the target molecule and the selected alternatives for comparison.

Conclusion

This guide has outlined a comprehensive computational strategy for the in-depth analysis of the electronic properties of 5-Fluoro-2-methylindan-1-one and its key structural analogs. By employing a robust and reproducible DFT-based protocol, we can generate valuable predictive data on frontier molecular orbitals, molecular electrostatic potential, and dipole moments. The comparative nature of this study will allow for a clear understanding of the electronic influence of the methyl and fluoro substituents, providing a rational basis for the design of novel indanone derivatives with tailored electronic characteristics for applications in drug discovery and materials science. The methodologies and expected outcomes presented herein serve as a foundational resource for researchers embarking on the computational exploration of this important class of molecules.

References

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Comparative

A Comparative Guide to the Biological Efficacy of 5-Fluoro-2-methylindan-1-one Derivatives: A Scaffold with Untapped Potential

In the landscape of medicinal chemistry, the indanone scaffold has consistently emerged as a "privileged structure," forming the core of numerous biologically active compounds. The strategic introduction of a fluorine at...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indanone scaffold has consistently emerged as a "privileged structure," forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom and a methyl group to this scaffold, yielding 5-Fluoro-2-methylindan-1-one, presents a compelling yet underexplored area for the development of novel therapeutic agents. This guide provides a comprehensive overview of the potential biological efficacy of 5-Fluoro-2-methylindan-1-one derivatives by drawing comparisons with structurally related indanones. We will delve into their potential as anticancer, enzyme inhibitory, and antimicrobial agents, supported by established experimental data and detailed protocols to empower researchers in this promising field.

The 5-Fluoro-2-methylindan-1-one Scaffold: A Promising Starting Point

The 5-Fluoro-2-methylindan-1-one structure combines several key features that are attractive for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability through its unique electronic properties.[1] The indanone core provides a rigid framework for the precise spatial arrangement of pharmacophoric groups, while the methyl group at the C2 position can influence stereochemistry and interaction with biological targets. While specific biological data for a wide range of 5-Fluoro-2-methylindan-1-one derivatives remains limited in publicly available literature, the extensive research on related indanone analogs provides a strong rationale for their investigation.

Comparative Efficacy in Key Biological Assays

To illustrate the potential of the 5-Fluoro-2-methylindan-1-one scaffold, this section presents a comparative analysis of the efficacy of structurally related indanone derivatives in various biological assays. This data serves as a benchmark for future studies on novel derivatives.

Anticancer Activity

Indanone derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Table 1: Comparative in vitro Cytotoxicity of Indanone Derivatives Against Various Cancer Cell Lines

Derivative ClassSpecific ExampleCancer Cell LineIC50 (µM)Reference
2-Benzylidene-1-indanonesNot SpecifiedMCF-7 (Breast)0.01 - 0.88[2]
HCT-116 (Colon)0.01 - 0.88[2]
THP-1 (Leukemia)0.01 - 0.88[2]
A549 (Lung)0.01 - 0.88[2]
Indanone-based Thiazolyl HydrazoneITH-6HT-29 (Colorectal)0.44[3]
COLO 205 (Colorectal)0.98[3]
KM 12 (Colorectal)0.41[3]

Note: The IC50 values are presented as a range from the cited literature and serve as a general reference for the potency of these classes of compounds.

The impressive sub-micromolar to nanomolar activity of these related compounds strongly suggests that 5-Fluoro-2-methylindan-1-one derivatives could exhibit potent anticancer effects.

Enzyme Inhibition

The indanone scaffold is a versatile framework for designing enzyme inhibitors, particularly for neurological and metabolic disorders.

Derivatives of indanone are known to be potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases. Structure-activity relationship (SAR) studies have shown that substitutions on the indanone ring are critical for inhibitory activity, with C6-substituted indanones showing high potency.[4] While the C5-fluoro substitution on our core structure may result in weaker inhibition compared to C6-substituted analogs, it provides a crucial data point for building a comprehensive SAR model.[4]

In the context of metabolic diseases, derivatives of the related 5-fluoro-2-oxindole scaffold have been identified as potent α-glucosidase inhibitors, significantly outperforming the standard drug acarbose.[5] This highlights the potential of fluorinated heterocyclic compounds to effectively inhibit enzymes involved in carbohydrate metabolism.

Table 2: Comparative α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

CompoundIC50 (µM)Fold-Increase in Activity vs. AcarboseReference
Acarbose (Standard)569.43 ± 43.72-[5]
Compound 3f35.83 ± 0.98~15x[5]
Compound 3d49.89 ± 1.16~11x[5]
Compound 3i56.87 ± 0.42~10x[5]
Antimicrobial Activity

Certain substituted indanone derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Table 3: Antimicrobial Activity of an N-(4-Fluorophenyl) Indanone Derivative

MicroorganismZone of Inhibition (mm)Standard (Zone of Inhibition, mm)Reference
S. aureus18Streptomycin (20)[2]
B. subtilis17Streptomycin (21)[2]
E. coli16Ampicillin (21)[2]
S. typhi17Ampicillin (22)[2]
C. albicans15Ketoconazole (18)[2]
A. niger14Ketoconazole (19)[2]

Experimental Protocols for Biological Evaluation

To facilitate the investigation of novel 5-Fluoro-2-methylindan-1-one derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of 5-Fluoro-2-methyl-1-indanone

A crucial first step is the synthesis of the core scaffold.

Protocol 1: Synthesis of 5-Fluoro-2-methyl-1-indanone [2]

  • Reaction Setup: Prepare a mixture of 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml of concentrated sulfuric acid in a suitable reaction vessel.

  • Heating: Warm the mixture to 90°C over one hour with continuous stirring.

  • Reaction Maintenance: Maintain the temperature at 90°C and continue stirring for an additional two hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice to quench the reaction.

  • Extraction: Extract the product from the aqueous mixture into toluene.

  • Washing: Wash the toluene layer sequentially with an aqueous sodium hydroxide solution and then with water to remove acidic impurities and residual salts.

  • Isolation: Concentrate the toluene layer in vacuo to obtain the crude 5-fluoro-2-methyl-1-indanone. Further purification can be achieved through column chromatography or recrystallization.

G cluster_synthesis Synthesis of 5-Fluoro-2-methyl-1-indanone Start 3-dimethylamino-4'-fluoro- 2-methylpropiophenone + Conc. H2SO4 Heat Heat to 90°C for 2 hours Start->Heat Quench Quench with ice Heat->Quench Extract Extract with Toluene Quench->Extract Wash Wash with NaOH(aq) and Water Extract->Wash Isolate Concentrate in vacuo Wash->Isolate Product 5-Fluoro-2-methyl-1-indanone Isolate->Product

Caption: Workflow for the synthesis of 5-Fluoro-2-methyl-1-indanone.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 2: MTT Cytotoxicity Assay [3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Fluoro-2-methylindan-1-one derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G cluster_mtt MTT Cytotoxicity Assay Workflow Seed Seed cancer cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read G Indanone_Derivative 5-Fluoro-2-methylindan-1-one Derivative Tubulin Tubulin Indanone_Derivative->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Conclusion and Future Directions

The 5-Fluoro-2-methylindan-1-one scaffold represents a promising, yet largely unexplored, frontier in medicinal chemistry. By leveraging the established biological activities of related indanone derivatives, this guide provides a strong rationale and a practical framework for the synthesis and evaluation of novel compounds based on this core structure. The provided protocols for synthesis and key biological assays are intended to empower researchers to systematically investigate the therapeutic potential of 5-Fluoro-2-methylindan-1-one derivatives. Future research should focus on synthesizing a diverse library of these compounds and conducting comprehensive structure-activity relationship studies to identify lead candidates for further preclinical and clinical development as anticancer, enzyme inhibitory, or antimicrobial agents.

References

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC. Available at: [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. Available at: [Link]

  • Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate. Available at: [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. IntechOpen. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. Available at: [Link]

  • Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. PubMed. Available at: [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. Available at: [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • Antimicrobial and anti-inflammatory activity of five Taxandria fragrans oils in vitro. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tomentosin Derivatives in NMDA-Induced Excitotoxicity. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Fluoro-2-methylindan-1-one: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Fluoro-2-methylindan-1-one, a crucial intermediate in pharmaceutical and agrochemical research. Developed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Fluoro-2-methylindan-1-one, a crucial intermediate in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure a secure laboratory environment and adherence to hazardous waste regulations.

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Fluoro-2-methylindan-1-one is publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as 5-Fluoro-1-indanone, and general best practices for the disposal of halogenated organic solids.[1][2] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific disposal policies and procedures.

Hazard Identification and Risk Assessment

5-Fluoro-2-methylindan-1-one is a fluorinated organic compound and should be handled with caution.[3] Based on data from the closely related 5-Chloro-1-indanone and (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid, it is prudent to assume that 5-Fluoro-2-methylindan-1-one may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]

Table 1: Assumed Hazard Profile of 5-Fluoro-2-methylindan-1-one

Hazard ClassificationGHS Hazard Statement Code (Assumed)Signal Word (Assumed)
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Warning
Skin Corrosion/IrritationH315Warning
Serious Eye Damage/Eye IrritationH319Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335Warning

Data extrapolated from similar compounds.[1][2][4]

Given its aromatic and fluorinated structure, thermal decomposition may produce hazardous gases such as hydrogen fluoride and carbon oxides.[2][5] Many fluorinated organic compounds are persistent in the environment and their long-term ecological impact should be a consideration in their handling and disposal.[6]

Personal Protective Equipment (PPE) and Handling

Before handling 5-Fluoro-2-methylindan-1-one, ensure that all personnel are trained on its potential hazards and the proper use of personal protective equipment.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron.

  • Respiratory Protection: If handling the compound outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is required.[1]

Safe Handling Practices:

  • Always handle 5-Fluoro-2-methylindan-1-one in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid generating dust. Use techniques such as gentle scooping and weighing on paper within a contained space to minimize airborne particles.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

For small, solid spills:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Containment: If it is safe to do so, prevent the spread of the powder.

  • Cleanup:

    • Gently sweep the solid material using a brush and dustpan. Avoid creating dust.[7]

    • Alternatively, cover the spill with a damp paper towel to prevent dust from becoming airborne and then carefully collect the material.[8]

    • Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

For large spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures for 5-Fluoro-2-methylindan-1-one

Proper disposal is a critical final step in the lifecycle of any laboratory chemical. All waste containing 5-Fluoro-2-methylindan-1-one must be treated as hazardous waste.

Waste Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal. The following diagram illustrates the decision-making process for segregating waste streams containing 5-Fluoro-2-methylindan-1-one.

WasteSegregation cluster_waste_streams Waste Streams Containing 5-Fluoro-2-methylindan-1-one cluster_waste_containers Designated Hazardous Waste Containers unreacted_solid Unreacted/Expired Solid solid_waste_container Solid Halogenated Organic Waste unreacted_solid->solid_waste_container  Segregate as solid waste contaminated_solids Contaminated Solids (e.g., gloves, weigh paper, wipes) contaminated_solids->solid_waste_container  Segregate as solid waste solutions Solutions in Organic Solvents liquid_waste_container Liquid Halogenated Organic Waste solutions->liquid_waste_container  Segregate as liquid waste

Caption: Waste segregation workflow for 5-Fluoro-2-methylindan-1-one.

Step-by-Step Disposal Protocol
  • Waste Identification and Collection:

    • Solid Waste: Collect unreacted, expired, or waste 5-Fluoro-2-methylindan-1-one in a designated, robust, and sealable container. This container should be clearly labeled for "Solid Halogenated Organic Waste".

    • Contaminated Labware: All disposable items that have come into contact with 5-Fluoro-2-methylindan-1-one, such as gloves, weighing papers, and pipette tips, must be collected in the same solid halogenated organic waste container.

    • Solutions: If 5-Fluoro-2-methylindan-1-one is dissolved in an organic solvent for a reaction, the resulting solution and any subsequent rinsates must be collected in a designated "Liquid Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.

  • Container Management:

    • Use containers that are compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers with secure screw-top caps are generally appropriate.

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tray).

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".

    • The label must include the full chemical name: "5-Fluoro-2-methylindan-1-one".

    • List all constituents of the waste, including any solvents and their approximate concentrations.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Record the date when waste is first added to the container.

  • Disposal Request:

    • Do not dispose of 5-Fluoro-2-methylindan-1-one or any materials contaminated with it in the regular trash or down the drain.

    • When the waste container is nearly full (do not overfill), follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

Incompatible Materials

To prevent dangerous reactions, 5-Fluoro-2-methylindan-1-one should be stored and its waste kept separate from the following classes of chemicals:

  • Strong Oxidizing Agents: Such as permanganates, perchlorates, and nitric acid.[2]

  • Strong Acids: [2]

  • Strong Bases: [2]

  • Strong Reducing Agents: [2]

Mixing with these substances could lead to vigorous, exothermic reactions, potentially releasing toxic fumes.

Environmental Fate Considerations

Fluorinated organic compounds can be persistent in the environment and may have the potential for bioaccumulation.[6][9] Their thermal decomposition can also lead to the formation of harmful byproducts.[10] Therefore, proper disposal through high-temperature incineration by a licensed hazardous waste facility is the most environmentally responsible method to ensure complete destruction.[11]

Conclusion

The proper disposal of 5-Fluoro-2-methylindan-1-one is paramount for ensuring laboratory safety and environmental protection. By adhering to the procedures outlined in this guide—including rigorous hazard assessment, consistent use of appropriate PPE, diligent waste segregation, and compliant disposal practices—research professionals can minimize risks and contribute to a culture of safety and responsibility. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or concerns.

References

  • National Center for Biotechnology Information. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • University of Illinois Urbana-Champaign Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. PubMed. Retrieved from [Link]

  • Rinnovabili.it. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, August 6). Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Amphomag. (n.d.). Hydrofluoric Acid Spill Clean-up. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Reviews of the Environmental Effects of Pollutants: IX - Fluoride. Retrieved from [Link]

  • CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]

  • MDPI. (n.d.). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 5-Fluoro-2-methylindan-1-one

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 5-Fluoro-2-methylindan-1-one. As a crucial intermediate in pharmaceutical research and development, un...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 5-Fluoro-2-methylindan-1-one. As a crucial intermediate in pharmaceutical research and development, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions

Effective safety protocols begin with a thorough understanding of the substance's intrinsic hazards. While specific data for 5-Fluoro-2-methylindan-1-one may be limited, a conservative approach based on the known hazards of structurally similar fluorinated ketones and related indanone derivatives is essential. Data from a closely related compound, (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid, indicates several potential hazards that must be managed.[1] This compound is a white, crystalline solid.[2][3]

The primary risks associated with this class of compounds involve acute toxicity, as well as irritation to the skin, eyes, and respiratory system.[1][4]

Table 1: Hazard Profile and GHS Classifications

Hazard Classification GHS Hazard Statement Signal Word Primary Target Organs Source
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. Warning N/A [1][4]
Skin Corrosion/Irritation H315: Causes skin irritation. Warning Skin [1][4]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation. Warning Eyes [1][4]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Warning | Respiratory System |[1][4] |

This hazard profile dictates that all handling procedures must be designed to minimize direct contact, inhalation of airborne particulates, and accidental ingestion.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental procedure, the quantities being handled, and the potential for exposure. The following protocol outlines the minimum required PPE and conditions for escalation.

2.1. Eye and Face Protection

  • Rationale: 5-Fluoro-2-methylindan-1-one is classified as a serious eye irritant.[1][4] Direct contact with even small quantities of the solid powder or a solution can cause significant irritation or damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is present.

  • Escalated Requirement: When there is a risk of splashing (e.g., during solution transfers, heating, or reactions), chemical splash goggles must be worn.[5] For larger-scale operations or when handling concentrated solutions, a full-face shield worn over chemical splash goggles is required to protect the entire face.[5][6]

2.2. Hand Protection

  • Rationale: The compound is harmful and causes irritation upon skin contact.[1] Gloves serve as the primary barrier to prevent dermal absorption and local irritation.[7]

  • Minimum Requirement: For handling small quantities or incidental contact, nitrile gloves are appropriate. It is crucial to inspect gloves for any signs of degradation or punctures before each use.[8]

  • Best Practice: Always double-glove when handling this compound. Change gloves immediately if they become contaminated. Never wear contaminated gloves outside of the immediate work area, and always wash hands thoroughly with soap and water after removing gloves.[8][9]

2.3. Body Protection

  • Rationale: To prevent contamination of personal clothing and protect exposed skin from accidental contact.

  • Minimum Requirement: A flame-resistant laboratory coat, fully buttoned, is mandatory.[8]

  • Escalated Requirement: For procedures involving larger quantities (e.g., >50g) or a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]

2.4. Respiratory Protection

  • Rationale: As a solid, 5-Fluoro-2-methylindan-1-one can become airborne during weighing or transfer, posing an inhalation hazard that can cause respiratory irritation.[1]

  • Primary Control (Mandatory): All weighing and handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates at the source.[8][9]

  • Secondary Control: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) is required.[4][5]

Safe Handling and Operational Workflow

A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following steps represent a self-validating system for safely handling 5-Fluoro-2-methylindan-1-one.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Assemble all necessary equipment (glassware, spatulas, weigh paper) and the spill kit within the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE (lab coat, safety goggles, double gloves).

  • Handling (inside fume hood):

    • Carefully open the container, avoiding any puff of powder.

    • Weigh the desired amount of 5-Fluoro-2-methylindan-1-one onto weigh paper or into a tared container.

    • When transferring the solid or preparing a solution, do so slowly and deliberately to prevent aerosolization.

    • Keep the container tightly sealed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • With the inner gloves still on, transport the sealed final preparation to its destination.

    • Remove all PPE and wash hands and arms thoroughly with soap and water.[8]

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination prep_ppe Don Required PPE handle_weigh Weigh Compound prep_ppe->handle_weigh prep_setup Set Up Workspace in Fume Hood prep_setup->prep_ppe prep_verify Verify Fume Hood Operation prep_verify->prep_setup handle_transfer Transfer / Prepare Solution handle_weigh->handle_transfer handle_seal Seal All Containers handle_transfer->handle_seal post_decon Decontaminate Surfaces & Glassware handle_seal->post_decon post_dispose Dispose of Contaminated Materials post_decon->post_dispose post_wash Remove PPE & Wash Hands post_dispose->post_wash

Caption: Safe Handling Workflow for 5-Fluoro-2-methylindan-1-one.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.[10] All personnel must be familiar with these procedures before beginning work.

4.1. Spill Cleanup Protocol (Minor Spill <5g) A minor spill is one that does not pose an immediate health threat and can be managed by trained laboratory personnel.[11]

  • Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[12][13]

  • Assess: Ensure the spill is minor and you have the appropriate PPE and materials to clean it up safely.[14]

  • PPE: Don your full PPE, including double gloves, goggles, a lab coat, and if necessary, a respirator.

  • Contain: Do not use water. For a dry powder spill, gently cover it with paper towels to prevent it from becoming airborne.[1]

  • Clean: Carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid generating dust. Use a wet paper towel for the final wipe-down of the area.

  • Dispose: Place all cleanup materials (gloves, towels, etc.) into a sealed, clearly labeled hazardous waste bag or container.[14]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.[11]

4.2. Personnel Exposure First Aid

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water.[1][12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[1] Seek immediate medical attention.

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect both human health and the environment. All waste streams containing 5-Fluoro-2-methylindan-1-one must be treated as hazardous waste.[4]

Step-by-Step Disposal Protocol

  • Segregation: Keep all 5-Fluoro-2-methylindan-1-one waste—including pure compound, contaminated consumables (gloves, paper towels), and solutions—separate from other waste streams.[4]

  • Containerization:

    • Solid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect in a sealed, compatible, and labeled hazardous waste container.

    • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-Fluoro-2-methylindan-1-one," and a description of the contents.[4]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab, ensuring they are sealed and within secondary containment.[4]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety department. Do not pour any waste down the drain or place it in the regular trash.[4]

G Start Waste Generated (Solid, Liquid, Consumables) Segregate Segregate as 5-Fluoro-2-methylindan-1-one Waste Start->Segregate Container Place in Compatible, Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Pickup Request Pickup by Environmental Health & Safety Store->Pickup End Proper Disposal Pickup->End

Caption: Hazardous Waste Disposal Workflow.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methylindan-1-one
Reactant of Route 2
5-Fluoro-2-methylindan-1-one
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